Flufenacet ESA sodium salt
Description
The exact mass of the compound Flufenacet ESA sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Flufenacet ESA sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flufenacet ESA sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S.Na/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10;/h3-6,8H,7H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYDPLRLNWGQEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FNNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635507 | |
| Record name | Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947601-87-8 | |
| Record name | Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flufenacet ESA sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Flufenacet ESA Sodium Salt: Structure, Formation, and Analysis
Abstract
This technical guide provides a comprehensive overview of Flufenacet ethanesulfonic acid (ESA) sodium salt, a principal environmental metabolite of the herbicide Flufenacet. Designed for researchers, environmental scientists, and analytical chemists, this document details the compound's chemical structure, physicochemical properties, and its formation from the parent herbicide. Furthermore, we present an authoritative, field-proven protocol for the extraction and quantification of Flufenacet ESA sodium salt from aqueous matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and structural information are supported by in-text citations and a complete reference list, ensuring scientific integrity and practical applicability.
Introduction: The Environmental Significance of a Herbicide Metabolite
Flufenacet is a selective, soil-applied herbicide used to control annual grasses and broadleaf weeds in crops like corn and soybeans.[1] Its efficacy is rooted in its chemical structure and persistence. However, understanding the environmental fate of the parent compound is only part of the toxicological and regulatory picture. The transformation of Flufenacet in the environment leads to the formation of several degradation products, among which Flufenacet ethanesulfonic acid (ESA) is a key metabolite.[1][2]
Flufenacet ESA sodium salt is the salt form of this sulfonic acid metabolite.[3][4] Due to its higher polarity and water solubility compared to the parent compound, it is more mobile in soil and has become a pollutant of concern in groundwater, surface water, and wastewater.[5] Therefore, accurate identification and quantification of this metabolite are critical for environmental monitoring and risk assessment. This guide serves as a foundational resource for scientists engaged in such work.
Chemical Identity and Physicochemical Properties
The precise identification of a chemical entity is paramount for any scientific investigation. Flufenacet ESA sodium salt is registered under CAS Number 947601-87-8.[3][4][6][7][8] Its chemical properties are distinct from the parent herbicide, influencing its environmental behavior and the analytical strategies required for its detection.
| Property | Value | Source(s) |
| IUPAC Name | sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [3][8][9] |
| Synonyms | Flufenacet sulfonic acid sodium salt, Flufenacet-ethane sulfonic acid (ESA) sodium | [3][4][7] |
| CAS Number | 947601-87-8 | [3][4][6][7][8] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [3][4][6][7][8] |
| Molecular Weight | 297.28 g/mol | [4][6][8][9] |
| SMILES String | [Na+].CC(C)N(C(=O)CS([O-])(=O)=O)c1ccc(F)cc1 | [3][9] |
| InChI Key | QKYDPLRLNWGQEJ-UHFFFAOYSA-M | [8] |
Structural Analysis
The chemical structure of Flufenacet ESA sodium salt dictates its chemical reactivity, polarity, and spectral properties. The IUPAC name, sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate, provides a clear blueprint of its constituent functional groups.[3][8][9]
-
Aniline Core: A central feature is the N-substituted aniline ring. A fluorine atom is attached at the para-position (position 4) of the phenyl ring, increasing its electronegativity.
-
Isopropyl Group: An isopropyl group (propan-2-yl) is bonded to the nitrogen atom, providing steric hindrance.
-
Amide Linkage: The nitrogen is also part of an amide group (-N-C(=O)-), linking the aniline core to the ethanesulfonate moiety.
-
Ethanesulfonate Group: The key feature distinguishing this metabolite is the ethanesulfonate (-CH₂-SO₃⁻) group. The sulfonic acid functional group is highly polar and exists as the sulfonate anion in the sodium salt form, which confers significant water solubility.
Caption: Chemical structure of Flufenacet ESA sodium salt.
Formation Pathway from Parent Herbicide
Flufenacet ESA is an environmental transformation product of the parent herbicide, Flufenacet.[2] This transformation is a critical step in the herbicide's degradation cascade. While the precise enzymatic reactions in soil and water can be complex, the overall structural change involves the cleavage of the thiadiazole ring system in Flufenacet and subsequent oxidation to form the ethanesulfonic acid moiety.
Caption: Transformation of Flufenacet to its ESA metabolite.
Protocol: Detection and Quantification in Water by LC-ESI/MS/MS
The analysis of Flufenacet ESA sodium salt in environmental water samples requires a robust method capable of extracting a polar analyte from a complex matrix and detecting it with high sensitivity and selectivity. The method outlined below is based on established EPA protocols and leverages Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI/MS/MS).[10]
Rationale for Method Selection:
-
Solid-Phase Extraction (SPE) with C18: A C18 (octadecyl) sorbent is a reversed-phase medium. While seemingly counterintuitive for a polar analyte, acidifying the water sample ensures the sulfonic acid is protonated, increasing its affinity for the C18 stationary phase and allowing for effective trapping from the aqueous sample.[10]
-
LC-ESI/MS/MS: This is the gold standard for analyzing trace environmental contaminants. HPLC provides chromatographic separation. Electrospray ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The sulfonic acid group readily loses a proton, making it ideal for analysis in negative ionization mode.[10][11]
Experimental Workflow
Caption: Workflow for analysis of Flufenacet ESA in water.
Step-by-Step Methodology
-
Sample Collection and Preservation:
-
Collect a 50 mL water sample in a clean, pre-rinsed glass container.
-
Acidify the sample to preserve the analytes.[10]
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a 6-mL octadecyl (C18) SPE column sequentially with methanol followed by reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Draw the 50 mL acidified water sample through the conditioned C18 SPE column at a controlled flow rate.[10]
-
Cartridge Washing (Optional): Wash the cartridge with a small volume of reagent water to remove unretained interferences.
-
-
Analyte Elution:
-
Elute the trapped analytes from the SPE cartridge using 6 mL of methanol.[10]
-
-
Concentration and Reconstitution:
-
LC-ESI/MS/MS Analysis:
-
Chromatography: Inject the extract onto a reversed-phase HPLC column (e.g., Inertsil ODS-2).[10] Employ a gradient elution program using mobile phases such as 0.1% formic acid in water and acetonitrile.[10]
-
Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
-
Ionization Mode: Operate the ESI source in negative ionization mode, as the sulfonic acid metabolite is readily detected as [M-H]⁻.[10]
-
Detection: Monitor the specific precursor ion to product ion transitions (Multiple Reaction Monitoring or MRM) for Flufenacet ESA for unambiguous quantification.
-
Conclusion
Flufenacet ESA sodium salt is a structurally distinct and environmentally relevant metabolite of the herbicide Flufenacet. Its high polarity, conferred by the sodium sulfonate group, governs its environmental mobility and necessitates specialized analytical techniques for its detection. The structural details and the validated LC-ESI/MS/MS protocol provided in this guide offer researchers and drug development professionals the foundational knowledge required to accurately identify, quantify, and study the impact of this compound. This understanding is crucial for comprehensive environmental safety assessments and the development of next-generation agricultural chemicals with more favorable environmental profiles.
References
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Title: Flufenacet esa sodium salt | 947601-87-8 Source: BuyersGuideChem URL: [Link]
-
Title: flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 Source: PubChem - NIH URL: [Link]
-
Title: Flufenacet - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Flufenacet MRID: 48897603 Title: Bethem, R.A., Peterson, R.G., Leimkuehler, W.A., and Mattern, G.C. Determination Source: EPA URL: [Link]
-
Title: ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid Source: PubChem URL: [Link]
-
Title: CAS No : 201668-32-8 | Product Name : Flufenacet ethane sulfonic acid sodium salt Source: Pharmaffiliates URL: [Link]
-
Title: Flufenacet | C14H13F4N3O2S | CID 86429 Source: PubChem - NIH URL: [Link]
-
Title: III Analytical Methods Source: Japan Ministry of the Environment URL: [Link]
-
Title: Flufenacet Metabolite M2 sodium salt Source: asca-berlin.de URL: [Link]
-
Title: Flufenacet (Ref: FOE 5043) Source: AERU - University of Hertfordshire URL: [Link]
-
Title: Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water Source: ResearchGate URL: [Link]
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A Technical Guide to Flufenacet ESA Sodium Salt: Properties, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Flufenacet Ethanesulfonic Acid (ESA) sodium salt, a significant metabolite of the widely used oxyacetanilide herbicide, flufenacet. This document, designed for researchers and analytical scientists, delves into the chemical and physical properties of Flufenacet ESA sodium salt, its metabolic formation from the parent herbicide, and detailed, field-proven methodologies for its extraction and quantification in environmental matrices. By synthesizing technical data with practical insights, this guide serves as an essential resource for professionals engaged in environmental monitoring, toxicology studies, and herbicide research. We will explore the causality behind analytical choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Significance of Herbicide Metabolites
The environmental fate and impact of agricultural herbicides extend beyond the parent compound. Metabolites, formed through biological and chemical degradation, can possess their own unique toxicological and mobility profiles. Flufenacet, a key herbicide for controlling grass weeds in cereal crops, undergoes transformation in soil and plants to form several metabolites, with Flufenacet ESA being of particular interest due to its potential for environmental transport.[1] Understanding the properties and analytical detection of this metabolite is therefore critical for a complete risk assessment of flufenacet usage. This guide provides the foundational technical information required for such an assessment.
Core Compound Identification
A precise understanding of the subject compound is the bedrock of any scientific investigation. This section details the fundamental chemical identity of Flufenacet ESA sodium salt.
Chemical Structure and Identifiers
-
IUPAC Name: sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate[2]
-
Synonyms: Flufenacet sulfonic acid sodium salt, 2-[(4-Fluorophenyl)(1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt[3]
Physicochemical Properties
A summary of the key physicochemical properties of Flufenacet ESA sodium salt is presented in the table below. These properties are crucial for developing analytical methods, predicting environmental behavior, and understanding toxicokinetics.
| Property | Value | Source |
| CAS Number | 947601-87-8 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [2][3][6] |
| Molecular Weight | 297.28 g/mol | [2][3][6] |
| Physical State | Solid (Assumed) | General chemical knowledge |
| Storage Temperature | +4°C to +20°C | [4][7] |
Metabolic Pathway of Flufenacet
Flufenacet ESA sodium salt does not arise from direct synthesis for agricultural use; rather, it is a product of the metabolic detoxification of the parent herbicide, flufenacet, in biological systems. Understanding this pathway is essential for interpreting analytical results and predicting the presence of the metabolite in various environmental compartments.
The primary metabolic route involves the conjugation of flufenacet with glutathione (GSH), a key step in the detoxification of many xenobiotics in plants and other organisms. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further processed through a series of enzymatic steps, ultimately leading to the formation of the sulfonic acid metabolite, Flufenacet ESA.
Below is a diagram illustrating the simplified metabolic pathway leading to the formation of Flufenacet ESA.
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- 2. flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to the Synthetic Conversion of Flufenacet to Flufenacet ESA Sodium Salt
Abstract
Flufenacet is a widely utilized oxyacetamide herbicide effective against annual grasses and broadleaf weeds.[1] Its primary environmental and metabolic fate involves transformation into several degradates, with Flufenacet ethanesulfonic acid (ESA) being a major, more water-soluble metabolite frequently detected in environmental monitoring programs.[2][3][4] While the formation of Flufenacet ESA in soil and biological systems is a result of complex degradation and metabolic pathways, a controlled, direct chemical synthesis from the parent herbicide is essential for producing analytical standards required for regulatory monitoring and toxicological studies. This guide provides a comprehensive, technically-grounded exposition on a plausible synthetic pathway for the conversion of Flufenacet to Flufenacet ESA sodium salt. We will delve into the retrosynthetic logic, a detailed step-by-step experimental protocol, the causality behind methodological choices, and the necessary analytical validation systems.
Introduction
Flufenacet: A Profile
Flufenacet, chemically known as N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, is a selective herbicide used for pre-emergence control of weeds in crops like corn, soybeans, and wheat.[5][6] Its mode of action involves the inhibition of very long-chain fatty acid synthesis, disrupting cell division and growth in target weeds.[7][8]
Flufenacet ESA: The Key Metabolite
In the environment, Flufenacet undergoes biodegradation, primarily through the cleavage of its ether linkage.[9] This process leads to the formation of several metabolites, including Flufenacet ethanesulfonic acid (ESA), Flufenacet oxalic acid (OXA), and others.[2][10] Flufenacet ESA, in its sodium salt form, is particularly significant due to its increased polarity and mobility in soil and water systems, making it a critical analyte in environmental residue analysis.[4][11]
The Synthetic Challenge and Proposed Strategy
The transformation of Flufenacet to Flufenacet ESA sodium salt is not a trivial substitution. It requires the complete cleavage of the [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy moiety and its replacement with a sulfonic acid group at the alpha-carbon of the acetamide group. A direct, one-step conversion is chemically challenging.
This guide, therefore, proposes a robust, three-step synthetic strategy designed for a laboratory setting:
-
Hydrolytic Cleavage: Selective hydrolysis of the ether bond to yield the core hydroxy acetamide intermediate.
-
Intermediate Activation: Conversion of the resulting hydroxyl group into a more reactive leaving group (a halide).
-
Sulfonation: Nucleophilic substitution with a sulfite source to install the sulfonic acid group and form the target sodium salt.
This pathway is designed to be logical, high-yielding, and reproducible, providing a self-validating system for researchers and drug development professionals.
Part 1: Retrosynthetic Analysis and Proposed Pathway
The conversion hinges on replacing the complex thiadiazole-oxy group with a sulfonate group. Our retrosynthetic approach identifies the key intermediate, 2-hydroxy-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide, which can be accessed from Flufenacet and subsequently converted to the target molecule.
The overall forward synthesis pathway is illustrated below.
Caption: Proposed three-step synthesis of Flufenacet ESA sodium salt from Flufenacet.
Part 2: Detailed Synthetic Protocol and Mechanistic Rationale
This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles. Each protocol is designed as a self-validating system, with clear endpoints and purification strategies.
Step 1: Hydrolytic Cleavage of the Aryl Ether Linkage
Causality: The ether linkage in Flufenacet is the most logical point of attack to disconnect the thiadiazole moiety. A strong base is required to facilitate the cleavage, yielding the stable alcohol intermediate, which serves as the foundational building block for subsequent steps.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Flufenacet (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Reagent Addition: Add sodium hydroxide (NaOH, 2.5 eq) to the solution. The use of a stoichiometric excess of base ensures complete cleavage of the ether bond.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the excess base carefully with aqueous hydrochloric acid (HCl) to pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate. The organic layers contain the desired hydroxy intermediate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-hydroxy-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide, can be purified further by column chromatography on silica gel.
Step 2: Activation of the Hydroxyl Group via Halogenation
Causality: The hydroxyl group (-OH) of the intermediate is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a better leaving group. Chlorination using thionyl chloride (SOCl₂) is an effective and common method, producing volatile byproducts (SO₂ and HCl) that are easily removed.
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve the purified hydroxy intermediate (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Add a catalytic amount of pyridine.
-
Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide intermediate is often used in the next step without further purification, but can be purified by chromatography if necessary.
Step 3: Sulfonation via Nucleophilic Substitution (Strecker Sulfite Synthesis)
Causality: This final step introduces the sulfonic acid functional group. The chloro-intermediate is a potent electrophile, which readily reacts with the nucleophilic sulfite anion (SO₃²⁻). This classic S_N2 reaction, known as the Strecker sulfite synthesis, is a reliable method for forming carbon-sulfur bonds.[12][13]
Experimental Protocol:
-
Reaction Setup: Dissolve the chloro-intermediate (1.0 eq) from Step 2 in a mixture of water and ethanol (1:1).
-
Reagent Addition: Add sodium sulfite (Na₂SO₃, 1.5 eq) to the solution. The excess sulfite ensures the reaction goes to completion.
-
Reaction: Heat the mixture to reflux (approx. 85-95°C) and maintain for 8-12 hours, monitoring by TLC or HPLC.
-
Work-up: After cooling, reduce the solvent volume under reduced pressure. The target product, Flufenacet ESA sodium salt, has high water solubility.
-
Purification: The product can be purified by recrystallization. Cool the concentrated aqueous solution to induce crystallization. Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product as a white or off-white solid. Purity can be further enhanced by preparative HPLC if required.
Part 3: Analytical Characterization and Validation
Trustworthiness: Every protocol must be a self-validating system. Rigorous analytical characterization is non-negotiable to confirm the structure and purity of the synthesized Flufenacet ESA sodium salt. This is crucial for its use as a certified analytical standard.
Analytical Workflow: The overall process from synthesis to a validated standard follows a clear workflow.
Caption: Workflow for the synthesis and analytical validation of Flufenacet ESA sodium salt.
Data Presentation: The identity and purity of the final compound should be confirmed using a suite of modern analytical techniques. The expected results are summarized below.
| Analytical Technique | Parameter | Expected Result for Flufenacet ESA Sodium Salt | Reference |
| Molecular Formula | --- | C₁₁H₁₃FNNaO₄S | [14][15] |
| Molecular Weight | --- | 297.28 g/mol | [14] |
| Mass Spectrometry | [M-Na]⁻ (Negative Ion ESI) | m/z ≈ 274.05 | [14] |
| ¹H NMR | Chemical Shifts (δ, ppm) | Peaks corresponding to isopropyl, aromatic (4-fluorophenyl), and methylene protons. | N/A |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Peaks for all 11 unique carbon atoms in the structure. | N/A |
| HPLC | Purity | > 98% (typically measured at 254 nm) | N/A |
| Appearance | Physical State | White to off-white solid |
Conclusion
This technical guide outlines a plausible and chemically sound pathway for the laboratory synthesis of Flufenacet ESA sodium salt starting from its parent herbicide, Flufenacet. By employing a three-step sequence of hydrolysis, halogenation, and nucleophilic sulfonation, this methodology provides a clear and reproducible route to obtain this critical metabolite. The causality-driven explanations for each step, coupled with a rigorous analytical validation framework, ensure that the resulting product is of sufficient purity and quality for use as an analytical reference standard. This work empowers researchers in environmental science, toxicology, and drug development with the means to produce and verify a key compound for monitoring and risk assessment.
References
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Imai, M., Takagi, N., et al. (2019). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 60(1), 1-6. Available at: [Link]
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ResearchGate. (2022). Flufenacet detoxification pathway showing metabolites and corresponding... Available at: [Link]
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J-STAGE. (2019). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. Available at: [Link]
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Merck Index. (n.d.). Flufenacet. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Flufenacet. PubChem Compound Database. Available at: [Link]
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U.S. Environmental Protection Agency. (2015). Determination of FOE 5043 and the Alcohol, Oxalate, Thiadone and Sulfonic Acid Metabolites in Groundwater by High Performance Liquid Chromatography Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS). Available at: [Link]
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Wikipedia. (n.d.). Flufenacet. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). flufenacet esa sodium salt. PubChem Compound Database. Available at: [Link]
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Regulations.gov. (2021). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Available at: [Link]
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SciSpace. (2016). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds. Available at: [Link]
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ResearchGate. (2015). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. Available at: [Link]
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ACS Publications. (2023). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PubMed. (2022). Enhanced metabolism causes reduced flufenacet sensitivity in black-grass (Alopecurus myosuroides Huds.) field populations. Available at: [Link]
-
AERU, University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). Available at: [Link]
-
ResearchGate. (2021). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. Available at: [Link]
-
Bayer CropScience. (2014). Summary of the fate and behaviour in the environment for Flufenacet. Available at: [Link]
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Atlantis Press. (2015). Aryloxy Amide Herbicide: Flufenacet. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. Available at: [Link]
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An In-depth Technical Guide to the Degradation of Flufenacet to Flufenacet ESA in Soil
Abstract
Flufenacet is a widely used pre-emergence herbicide for the control of annual grasses and some broadleaf weeds in various crops.[1] Its environmental fate, particularly its degradation in soil, is a critical area of research for assessing its ecological impact. This technical guide provides a comprehensive overview of the transformation of flufenacet to its major metabolite, flufenacet ethanesulfonic acid (ESA). We will delve into the chemical properties of both compounds, the microbial degradation pathway, factors influencing the transformation rate, and standardized methodologies for studying this process in a laboratory setting. This document is intended for researchers, environmental scientists, and regulatory professionals involved in the study of pesticide fate and behavior in terrestrial ecosystems.
Introduction
Flufenacet, an oxyacetamide herbicide, is applied to the soil to manage problematic weed species in agriculture.[2] Like many soil-applied pesticides, its persistence and potential for off-site transport are governed by a complex interplay of chemical, physical, and biological processes. A primary route of dissipation for flufenacet in aerobic soil environments is microbial degradation.[3] This process leads to the formation of several transformation products, with flufenacet ethanesulfonic acid (ESA) being a significant and often more mobile metabolite.[4][5] Understanding the pathway and kinetics of flufenacet degradation to flufenacet ESA is paramount for predicting its environmental behavior, assessing the potential for groundwater contamination, and conducting robust environmental risk assessments.[6][7]
Physicochemical Properties of Flufenacet and Flufenacet ESA
The environmental behavior of a pesticide and its metabolites is intrinsically linked to their chemical and physical properties. A comparison of key properties for flufenacet and its ESA metabolite is crucial for understanding their fate in the soil.
| Property | Flufenacet | Flufenacet ESA | Rationale for Importance |
| Molecular Formula | C₁₄H₁₃F₄N₃O₂S[8] | C₁₁H₁₄FNO₄S[5] | Defines the basic composition and molecular weight of the compound. |
| Molecular Weight | 363.33 g/mol [8] | 275.30 g/mol [5] | Influences transport properties and analytical detection. |
| Water Solubility | 56 mg/L (at 20°C)[9] | Higher (as a sulfonic acid) | Governs the potential for leaching through the soil profile. Higher solubility generally leads to greater mobility. |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.2[9] | Lower | Indicates the tendency of a compound to partition into organic matter. A higher Log Kₒw suggests stronger adsorption to soil organic carbon, reducing mobility. |
| Vapor Pressure | 2.11 x 10⁻⁷ torr[3] | Low | Determines the likelihood of volatilization from the soil surface. Low vapor pressure indicates that volatilization is not a significant dissipation pathway. |
The Degradation Pathway: From Flufenacet to Flufenacet ESA
The transformation of flufenacet to flufenacet ESA in soil is primarily a biologically mediated process, driven by soil microorganisms.[6] While abiotic processes like hydrolysis and photolysis are not considered major degradation routes for flufenacet, microbial activity is key.[3]
The proposed degradation pathway involves the cleavage of the ether linkage in the flufenacet molecule.[3] This initial step is followed by further transformations that ultimately lead to the formation of the sulfonic acid metabolite. Other metabolites, such as flufenacet oxanilic acid (OA), can also be formed.[4]
Caption: Proposed microbial degradation pathway of flufenacet in soil.
Factors Influencing the Degradation Rate
The rate at which flufenacet degrades to flufenacet ESA in soil is not constant and is influenced by a variety of environmental factors. Understanding these factors is critical for predicting the persistence of the parent compound and the formation of the metabolite under different field conditions.
-
Soil Microbial Biomass and Activity: As the primary drivers of degradation, the size, diversity, and activity of the soil microbial community are paramount.[6] Conditions that favor microbial growth, such as optimal moisture and temperature, generally accelerate flufenacet degradation.
-
Temperature: Higher temperatures tend to increase microbial activity, leading to faster degradation rates of flufenacet.[4] Conversely, at lower temperatures, degradation is significantly slower.
-
Soil Moisture: Microbial activity is highly dependent on soil water content. Both excessively dry and waterlogged (anaerobic) conditions can inhibit the aerobic microorganisms responsible for degradation.
-
Soil Organic Matter: Organic matter can influence degradation in two opposing ways. It serves as a nutrient source for microorganisms, potentially enhancing degradation. However, flufenacet can adsorb to organic matter, which may reduce its bioavailability to microbial attack.[10][11]
-
Soil pH: The pH of the soil can affect both microbial community structure and the chemical state of the herbicide, thereby influencing degradation rates.[10]
-
Soil Texture: Soil texture (the relative proportions of sand, silt, and clay) can impact water holding capacity, aeration, and the surface area available for adsorption, all of which can affect microbial activity and herbicide bioavailability.[6]
Experimental Methodology for Soil Degradation Studies
To accurately assess the degradation of flufenacet to flufenacet ESA, standardized laboratory incubation studies are essential. The following protocol is based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), specifically Test Guideline 307.[12][13]
Experimental Workflow Overview
Caption: Workflow for a typical soil degradation study.
Step-by-Step Protocol
1. Soil Collection and Characterization:
-
Collect soil from the upper layer (0-20 cm) of a site with a known history.[14]
-
Characterize the soil for key properties including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.[15]
-
The soil should be sieved (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris.[15]
2. Soil Pre-incubation:
-
Adjust the soil moisture to a specific percentage of its water holding capacity (e.g., 40-60%).
-
Pre-incubate the soil in the dark at the test temperature for a period (e.g., 2 to 28 days) to allow the microbial community to stabilize.[15]
3. Application of Test Substance:
-
Prepare a stock solution of flufenacet in a suitable solvent.
-
Apply the flufenacet solution to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended field application rate.[12] Ensure even distribution.
-
Prepare untreated control samples handled in the same manner but without the addition of flufenacet.
4. Incubation:
-
Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20°C).[14]
-
Use a flow-through system or biometer flasks to maintain aerobic conditions and allow for the trapping of volatile products if necessary.[12]
5. Sampling:
-
Sacrifice replicate samples (typically in triplicate) at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[14]
-
Store samples frozen (e.g., at -20°C) prior to analysis to halt further degradation.
6. Extraction:
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective.[16]
-
Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.
-
Add an extraction solvent such as acetonitrile and shake vigorously to extract flufenacet and its metabolites from the soil matrix.[16]
-
Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and centrifuge to separate the organic and aqueous phases.[16]
7. Extract Cleanup:
-
To remove interfering matrix components, a dispersive solid-phase extraction (d-SPE) cleanup step is employed.[16]
-
Transfer an aliquot of the acetonitrile extract to a tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.[16]
-
Vortex and centrifuge the sample.
8. Analytical Quantification:
-
Analyze the final, cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
-
This technique provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the parent compound and its metabolites in complex soil extracts.
-
Use matrix-matched standards for calibration to compensate for any matrix effects (ion suppression or enhancement) that may occur.[16]
Data Analysis
The concentration data obtained from the LC-MS/MS analysis at each time point are used to determine the degradation kinetics of flufenacet and the formation and decline of flufenacet ESA. The time to 50% dissipation of the parent compound (DT₅₀) is a key parameter calculated from this data.
Environmental Significance
The formation of flufenacet ESA in soil has significant environmental implications. Compared to the parent compound, flufenacet ESA is generally more water-soluble and less adsorptive to soil particles. These properties increase its potential for leaching through the soil profile and contaminating groundwater.[6] Indeed, monitoring studies have frequently detected flufenacet ESA in groundwater, sometimes at higher concentrations than the parent flufenacet.[6] Therefore, understanding the degradation of flufenacet to flufenacet ESA is a critical component of assessing the overall environmental risk associated with the use of this herbicide.
Conclusion
The microbial degradation of flufenacet to its ethanesulfonic acid (ESA) metabolite is a key process governing the environmental fate of this herbicide. The rate of this transformation is controlled by a combination of soil properties and environmental conditions, with microbial activity, temperature, and moisture being particularly influential. Standardized laboratory studies, following established protocols like OECD 307, are essential for generating the data needed to model the environmental behavior of flufenacet and its metabolites. The increased mobility of flufenacet ESA highlights the importance of considering transformation products in environmental risk assessments to protect water resources.
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Environmental fate and behavior of Flufenacet ESA sodium salt
An In-depth Technical Guide on the Environmental Fate and Behavior of Flufenacet ESA Sodium Salt
Introduction
Flufenacet is a selective herbicide widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and winter cereals.[1][2] Upon its release into the environment, flufenacet undergoes transformation, leading to the formation of several metabolites. Among these, Flufenacet ethanesulfonic acid (ESA) is a major degradation product of significant environmental interest.[1] This guide provides a comprehensive technical overview of the environmental fate and behavior of Flufenacet ESA sodium salt, designed for researchers, scientists, and environmental professionals. We will delve into its formation, physicochemical properties, mobility, persistence, and the analytical methods used for its detection, underpinned by field-proven insights and authoritative references.
Physicochemical Properties and Formation
Understanding the fundamental properties of a substance is critical to predicting its environmental transport and fate. Flufenacet ESA sodium salt is a more polar and water-soluble compound than its parent, flufenacet. This directly influences its behavior in soil and aquatic systems.
The formation of Flufenacet ESA occurs in the environment through the degradation of the parent flufenacet molecule.[1] This transformation is a key step in the overall environmental dissipation of the herbicide. Another significant metabolite that is often studied alongside Flufenacet ESA is Flufenacet oxanilic acid (OA).[3]
| Property | Flufenacet | Flufenacet ESA Sodium Salt | Reference |
| Molecular Formula | C14H13F4N3O2S | C11H13FNNaO4S | [1][4] |
| Molecular Weight | 363.33 g/mol | 297.28 g/mol | [1][4] |
| Water Solubility | 56 mg/L | High (as a salt) | [5][6] |
| Log Kow | 3.20 | Lower than parent (inferred due to ionic nature) | [5] |
| Vapor Pressure | 2.11 x 10-7 torr | Not available (expected to be very low) | [5] |
Environmental Degradation and Mobility
The transformation of flufenacet to its ESA metabolite is a critical determinant of its environmental impact. The parent compound, flufenacet, is moderately persistent in soil, with biodegradation being the primary degradation pathway in aerobic environments.[5] Abiotic processes like hydrolysis and photolysis are not significant degradation routes for flufenacet.[5]
Degradation Pathway of Flufenacet
The primary degradation of flufenacet involves the cleavage of the ether linkage, leading to various metabolites, including Flufenacet ESA.[5] Another significant degradate is the thiadone metabolite, which can form in water bodies and is persistent.[5] Furthermore, flufenacet is a per- and polyfluoroalkyl substance (PFAS) that can degrade into trifluoroacetic acid (TFA), a highly persistent and mobile contaminant found in water systems.[7][8]
Caption: Simplified degradation pathway of Flufenacet.
Mobility in Soil and Water
Due to its nature as a salt and increased polarity, Flufenacet ESA is more mobile in the soil than the parent compound.[9] This heightened mobility creates a greater potential for leaching into groundwater. Studies have frequently detected Flufenacet ESA in groundwater samples in agricultural areas, sometimes at concentrations exceeding regulatory limits for pesticide metabolites.[6][9][10]
The mobility of a pesticide and its metabolites in soil is influenced by factors such as soil type, organic matter content, and precipitation.[11] Preferential flow paths in dry soil can be a significant transport mechanism for flufenacet and its metabolites to shallow groundwater shortly after application.[6]
The persistence of the parent flufenacet in the terrestrial environment, with half-lives ranging from 23.1 to 63.6 days in aerobic soil, allows for the continuous formation of mobile metabolites like Flufenacet ESA.[5] While flufenacet itself has shown a low tendency to leach below the topsoil in some field studies, the formation of the more mobile ESA degradate is a key pathway for potential groundwater contamination.[1]
Bioaccumulation and Ecotoxicity
The parent compound, flufenacet, has a moderately high octanol-water partition coefficient (Log Kow of 3.20), suggesting a potential for bioaccumulation in aquatic organisms.[5] However, the Flufenacet ESA metabolite, being more water-soluble, is expected to have a significantly lower bioaccumulation potential.
Recent assessments by the European Food Safety Authority (EFSA) have raised concerns about the ecotoxicological profile of flufenacet. It has been identified as an endocrine disruptor that can impact the thyroid system.[7][12] The degradation of flufenacet to TFA is also a major concern due to TFA's persistence and potential reproductive toxicity.[7][13] These findings have led to proposals to ban the use of flufenacet in the European Union.[8][13]
Analytical Methodologies
The accurate quantification of Flufenacet ESA in various environmental matrices is essential for monitoring and risk assessment. The standard analytical approach involves solid-phase extraction (SPE) to isolate the analyte from water or soil extracts, followed by detection using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[14][15][16]
Experimental Protocol: Analysis of Flufenacet ESA in Water
This protocol outlines a generalized workflow for the analysis of Flufenacet ESA in water samples.
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the water sample (e.g., 100-500 mL) through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the parent compound (if also being analyzed) with a non-polar solvent like ethyl acetate.
-
Elute the polar degradates, including Flufenacet ESA, with methanol.[14][15]
-
-
Sample Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).
-
Use a gradient elution program with a mobile phase consisting of water and acetonitrile (often with additives like formic acid or ammonium formate) to achieve chromatographic separation.
-
Detect and quantify Flufenacet ESA using a tandem mass spectrometer operating in negative-ion electrospray mode (ESI-).[14][15] Monitor specific precursor-to-product ion transitions for confirmation and quantification.
-
Caption: Workflow for the analysis of Flufenacet ESA in water.
Experimental Protocol: Soil Column Leaching Study
To evaluate the mobility of Flufenacet ESA in soil, a laboratory column leaching study can be performed. This protocol provides a conceptual framework based on standard regulatory testing guidelines.
-
Soil Collection and Characterization: Collect soil from a relevant agricultural field. Characterize its properties, including texture, organic carbon content, pH, and cation exchange capacity. Air-dry and sieve the soil.
-
Column Packing: Uniformly pack the soil into glass or stainless steel columns to a defined bulk density.[11]
-
Tracer and Analyte Application:
-
Pre-equilibrate the soil columns with a background electrolyte solution (e.g., 0.01 M CaCl2).
-
Apply a solution containing Flufenacet ESA and a conservative tracer (e.g., bromide) to the top of the soil column.[11]
-
-
Elution: Elute the columns with the background electrolyte solution at a constant flow rate, simulating rainfall.[11]
-
Leachate Collection: Collect the leachate in fractions of a defined volume.
-
Analysis: Analyze the leachate fractions for the concentrations of Flufenacet ESA and the tracer using appropriate analytical methods (e.g., HPLC-MS/MS for ESA, ion chromatography for bromide).
-
Data Interpretation:
-
Construct breakthrough curves by plotting the relative concentration (C/C0) of the analyte and tracer versus the cumulative volume of leachate.
-
The earlier breakthrough of Flufenacet ESA compared to the tracer would indicate its mobility and potential for leaching.
-
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Foreword: A Metabolite-Centric Approach to Herbicide Safety
An In-Depth Technical Guide to the Toxicological Profile of Flufenacet ESA Sodium Salt
In the landscape of modern agriculture, the lifecycle of a pesticide extends far beyond its initial application. As parent compounds degrade, they form a complex array of metabolites, each with a unique environmental fate and toxicological profile. Flufenacet ESA sodium salt, a principal soil and water metabolite of the widely used herbicide Flufenacet, exemplifies the critical need for a deeper, metabolite-focused approach to risk assessment.
Direct toxicological data for Flufenacet ESA sodium salt is notably scarce in public literature. Therefore, this guide adopts a holistic and scientifically rigorous approach. By synthesizing comprehensive data from its parent compound, Flufenacet, and other key metabolites, we construct a robust toxicological profile. This document integrates findings from leading regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), alongside recent academic research that challenges conventional assessment paradigms. This guide is intended for researchers, toxicologists, and drug development professionals, providing the in-depth, evidence-based insights necessary to understand the potential risks associated with this significant environmental residue.
Chemical Identity and Physicochemical Properties
Flufenacet ESA (ethanesulfonic acid) sodium salt is a transformation product of the herbicide Flufenacet.[1] Understanding its basic properties is the first step in evaluating its environmental behavior and toxicological potential.
| Property | Value | Source |
| CAS Number | 947601-87-8 | [2][3] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [2][3] |
| Molecular Weight | 297.28 g/mol | [2][3] |
| IUPAC Name | sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [2][3] |
| Synonyms | Flufenacet ethane sulfonic acid ESA sodium salt, FOE sulfonic acid | [1][3][4] |
Mammalian Toxicity Profile
Hazard Classification of Flufenacet ESA Sodium Salt
The European Chemicals Agency (ECHA) provides the following GHS hazard classifications, indicating potential for localized irritation upon direct contact.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications suggest that while the acute systemic toxicity may be low, appropriate personal protective equipment (PPE) is necessary when handling the substance to prevent dermal and respiratory exposure.
Toxicokinetics and Systemic Toxicity of Parent Flufenacet
Regulatory assessments by EFSA and the U.S. EPA provide a wealth of data on the parent compound, Flufenacet. These studies are foundational for understanding the potential risks of its metabolites.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): In toxicokinetic studies, Flufenacet is rapidly and extensively absorbed (greater than 90%) following oral administration.[5] It does not show evidence of accumulation, and excretion occurs predominantly through urine. The primary metabolic pathway involves the cleavage of the molecule and glutathione conjugation.[5]
-
Acute Toxicity: Flufenacet exhibits low acute toxicity. It is classified as Toxicity Category III for oral and dermal exposure and Category IV for inhalation, eye, and skin irritation by the U.S. EPA.[6][7]
-
Chronic Toxicity and Carcinogenicity: In a 2-year study in rats, the most sensitive endpoint was renal pelvic mineralization, which formed the basis for the Acceptable Daily Intake (ADI).[8] The U.S. EPA has classified Flufenacet as "not likely to be a human carcinogen".[6]
-
Endocrine Disruption: A significant concern raised by EFSA is the potential for Flufenacet to act as an endocrine disruptor, specifically impacting thyroid-stimulating hormones.[9] This finding was a key factor in the European Commission's decision not to renew its approval.[9][10]
The Emerging Threat of Metabolite Toxicity
Recent research has brought the toxicity of Flufenacet's metabolites into sharp focus. A 2025 study in the Journal of Agricultural and Food Chemistry revealed that certain metabolites, though less acutely toxic, exhibited higher hepatotoxicity, mutagenicity, and carcinogenicity than the parent compound.[11][12] This critically important finding underscores the potential for degradation products to pose a greater chronic health risk than the original herbicide.
Furthermore, the study identified a "reverse distribution" phenomenon, where the parent Flufenacet remained in the plant roots, while metabolites preferentially accumulated in the edible shoots.[11][12][13] This increases the risk of dietary exposure and challenges traditional risk assessment models that rely solely on the properties of the parent compound.
Another metabolite of major concern is Trifluoroacetic acid (TFA) , a persistent and mobile PFAS compound that contaminates groundwater.[9][10] TFA is proposed for classification as toxic for reproduction, and its presence in drinking water sources often exceeds regulatory limits.[9][10]
Summary of Toxicological Reference Values (Flufenacet)
The following table summarizes the key regulatory endpoints established for the parent compound, Flufenacet. These values are central to risk assessment and the establishment of safe exposure levels.
| Reference Value | Value | Basis / Population | Source |
| Acceptable Daily Intake (ADI) | 0.004 mg/kg bw/day | 2-year rat study (renal effects) | [8] |
| Acute Reference Dose (aRfD) | 0.0017 mg/kg bw | General Population | [1] |
| Chronic Reference Dose (cRfD) | 0.0017 mg/kg bw/day | General Population | [1] |
| Acute Oral LD₅₀ (Rat) | >5000 mg/kg (Toxicity Category III) | Acute Toxicity Study | [6] |
| Acute Dermal LD₅₀ (Rabbit) | >5000 mg/kg (Toxicity Category III) | Acute Toxicity Study | [6] |
Ecotoxicity Profile
The environmental impact of Flufenacet and its metabolites is a significant component of its overall risk profile. Flufenacet ESA, being a mobile soil and water metabolite, is of particular ecotoxicological relevance.
Environmental Fate
Flufenacet is moderately persistent in soil and aquatic environments, with primary degradation occurring via aerobic biodegradation.[14] It has the potential to reach surface and groundwater through runoff and erosion.[14] The formation of persistent and mobile metabolites like Flufenacet ESA and TFA means that contamination of water resources is a primary concern.[9][10] The half-life of Flufenacet ESA (as FOE sulfonic acid) under aerobic conditions has been measured at between 6.7 and 73.4 days in various soil types.[4]
Aquatic Ecotoxicity
Flufenacet is generally classified as moderately toxic to aquatic animals but poses a high risk to aquatic plants.[14]
-
Fish: The 96-hour LC₅₀ for Bluegill Sunfish is 2.26 mg/L, indicating moderate toxicity.[14]
-
Aquatic Invertebrates: The 96-hour LC₅₀ for the isopod Hyalella azteca is 2.80 mg/L (moderately toxic).[14] Chronic studies on Daphnia showed a NOAEC for reproduction at 6.3 mg/L.[14]
-
Aquatic Plants: The highest risk identified by regulatory agencies is to aquatic plants, including algae.[10][14] Risk quotients for aquatic plants exceeded levels of concern for all registered uses of Flufenacet.[14]
Terrestrial Ecotoxicity
-
Birds: Flufenacet is considered slightly to highly toxic to birds on an acute basis. Chronic exposure has been shown to reduce the number of hatchlings and survivors in both Mallard ducks and Bobwhite Quail.[1][14]
-
Mammals: The compound is slightly toxic to mammals on an acute basis. However, chronic risk to mammals was identified for every registered use.[14]
-
Honeybees: Flufenacet is classified as practically non-toxic to honey bees on an acute contact basis.[14]
-
Terrestrial Plants: Significant risk was identified for terrestrial plants due to both runoff and spray drift.[14]
Ecotoxicity Data Summary (Flufenacet)
| Organism Group | Species | Endpoint | Value (mg/L or mg/kg) | Toxicity Classification | Source |
| Freshwater Fish | Bluegill Sunfish | 96-hr LC₅₀ | 2.26 | Moderately Toxic | [14] |
| Freshwater Invert. | Hyalella azteca | 96-hr LC₅₀ | 2.80 | Moderately Toxic | [14] |
| Birds (Dietary) | Bobwhite Quail | 5-day LC₅₀ | >5317 ppm | Slightly Toxic | [1] |
| Birds (Dietary) | Mallard Duck | 5-day LC₅₀ | >4970 ppm | Slightly Toxic | [1] |
Genotoxicity Assessment
Genotoxicity assays are crucial for determining a substance's potential to damage genetic material, a key indicator of carcinogenic or mutagenic potential.
Genotoxicity of Flufenacet
Standard regulatory testing has concluded that the parent compound, Flufenacet, is not mutagenic in bacteria or cultured mammalian cells and shows no indication of a clastogenic (chromosome-damaging) effect in vivo.[6]
Metabolite-Driven Genotoxicity
The emerging science on Flufenacet metabolites complicates this picture. The 2025 study by Dai et al. found that some metabolites exhibited higher mutagenicity than the parent compound, indicating a potential genotoxic risk that would be missed by assessing Flufenacet alone.[11][12] This highlights a critical data gap and an area requiring further research, specifically on the genotoxic potential of major metabolites like Flufenacet ESA sodium salt.
Standard Protocol: The Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive and widely used method for detecting DNA damage in individual cells. It is a representative workflow for assessing the genotoxic potential of a test substance.
Objective: To quantify DNA strand breaks in cells exposed to a test article.
Methodology:
-
Cell Preparation: Isolate target cells (e.g., human peripheral blood lymphocytes or a relevant cell line) and suspend them in a low-melting-point agarose.
-
Exposure: Treat the cells with various concentrations of the test substance (e.g., Flufenacet ESA sodium salt) and appropriate negative (vehicle) and positive (e.g., H₂O₂) controls for a defined period.
-
Microscope Slide Preparation: Layer the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Cell Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and histones, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply an electric field. Damaged DNA fragments migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the level of damage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Quantify the DNA damage using image analysis software, measuring parameters like tail length, percent DNA in the tail, and tail moment.
Regulatory Context and Future Outlook
The regulatory landscape for Flufenacet is evolving, driven by growing concerns over its endocrine-disrupting properties and the environmental impact of its metabolites. In a significant move, the European Commission decided not to renew the approval for Flufenacet in the EU, citing risks from endocrine disruption and groundwater contamination by the metabolite TFA.[10]
This decision reflects a broader shift in regulatory science towards a more comprehensive evaluation of pesticide metabolites. The case of Flufenacet demonstrates that a substance deemed "not likely to be a carcinogen" can still be removed from the market due to other hazards, particularly those related to its breakdown products.
For researchers and developers, this underscores the necessity of:
-
Early-Stage Metabolite Identification: Characterizing major metabolites early in the development process.
-
Targeted Metabolite Toxicity Testing: Conducting specific toxicity and genotoxicity assays on significant metabolites, not just the parent compound.
-
Advanced Environmental Fate Modeling: Accurately predicting the formation, persistence, and mobility of metabolites like Flufenacet ESA and TFA in soil and water.
Conclusion
The toxicological profile of Flufenacet ESA sodium salt is intrinsically linked to its parent compound, Flufenacet, and its co-metabolites. While the salt itself appears to pose a risk of local irritation, the more significant concerns arise from a systemic and environmental perspective. The parent compound's potential as an endocrine disruptor and the proven persistence, mobility, and potential reproductive toxicity of metabolites like TFA present clear hazards to human health and ecosystems.
Furthermore, groundbreaking research indicating that unassessed metabolites may be more mutagenic and carcinogenic than Flufenacet itself constitutes a paradigm shift. It invalidates risk assessments that focus too narrowly on the parent compound and demands a more holistic, metabolite-inclusive approach. For the scientific community, the story of Flufenacet and its derivatives serves as a crucial case study, emphasizing that the end of a pesticide's efficacy on the field is not the end of its toxicological journey.
References
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Dai, S., et al. (2025). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides. Journal of Agricultural and Food Chemistry, 73(31), 19364-19372. [Link]
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ACS Publications. (2025). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides. Journal of Agricultural and Food Chemistry. [Link]
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ResearchGate. (n.d.). Peer review of the pesticide risk assessment of the active substance flufenacet. EFSA Journal. [Link]
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EFSA. (2024). Peer review of the pesticide risk assessment of the active substance flufenacet. EFSA Journal. [Link]
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ACS Figshare. (2025). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides. [Link]
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U.S. EPA. (2011). Flufenacet. Reregistration Eligibility Decision (RED) Fact Sheet. Regulations.gov. [Link]
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U.S. EPA. (2025). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Regulations.gov. [Link]
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EFSA. (2024). Peer review of the pesticide risk assessment of the active substance flufenacet. PMC - NIH. [Link]
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ResearchGate. (n.d.). Flufenacet: Human Health Draft Risk Assessment for Registration Review. [Link]
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A Technical Guide to Flufenacet ESA Sodium Salt as a Certified Reference Material
Abstract
This technical guide provides researchers, analytical chemists, and environmental scientists with a comprehensive overview of Flufenacet Ethane Sulfonic Acid (ESA) sodium salt, a critical metabolite of the herbicide Flufenacet. As a Certified Reference Material (CRM), this compound is fundamental to the accurate quantification and monitoring of Flufenacet contamination in environmental matrices and food products. This document delves into the physicochemical properties, the rationale for its use as a CRM, detailed protocols for its application in analytical workflows, and the quality systems that ensure its metrological traceability.
Introduction: The Significance of a Metabolite CRM
Flufenacet is a selective, broad-spectrum herbicide used to control grasses and some broad-leaved weeds in crops like corn and soybeans.[1][2] In the environment, parent herbicidal compounds are often transformed into various metabolites, which can be more mobile, persistent, and sometimes more prevalent than the original compound.[3] Flufenacet's major environmental transformation product is Flufenacet Ethane Sulfonic Acid (ESA).[4][5][6] Due to its higher polarity and water solubility, Flufenacet ESA is a key indicator of groundwater and surface water contamination.[5][6]
The accurate detection and quantification of this metabolite are paramount for regulatory compliance, environmental risk assessment, and ensuring food safety.[7] This necessitates the use of a high-purity, well-characterized Certified Reference Material (CRM). A CRM provides the benchmark against which all analytical measurements are compared, ensuring that the data generated by a laboratory is reliable, reproducible, and traceable to a known standard. Flufenacet ESA sodium salt is the stable, solid form of this metabolite, making it ideal for production and distribution as a CRM.[8][9]
This guide explains the technical considerations and methodologies for the effective use of Flufenacet ESA sodium salt CRM in a modern analytical laboratory.
Caption: Transformation of Flufenacet to its ESA metabolite and its formulation as a CRM.
Physicochemical Properties and Characterization
A CRM is defined by its certified property values, accompanied by an uncertainty budget and a statement of metrological traceability. The Certificate of Analysis (CoA) provided with the Flufenacet ESA sodium salt CRM is a critical document that details these properties.[8][10][11]
Table 1: Physicochemical Properties of Flufenacet ESA Sodium Salt
| Property | Value | Source(s) |
| Analyte Name | Flufenacet ethane sulfonic acid ESA sodium salt | [8][9] |
| CAS Number | 947601-87-8 | [8][9][10][12][13] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [8][9][10][13] |
| Molecular Weight | 297.28 g/mol | [8][9][10][13] |
| Accurate Mass | 297.0447 Da | [8][9][13] |
| IUPAC Name | sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [8][9][13] |
| Product Format | Neat (solid/powder) | [9] |
| Storage Temperature | +4°C or as specified on CoA | [8][9] |
| SMILES | [Na+].CC(C)N(C(=O)CS(=O)(=O)[O-])c1ccc(F)cc1 | [8][9] |
| InChI Key | QKYDPLRLNWGQEJ-UHFFFAOYSA-M | [13] |
Expert Insight: Why the Sodium Salt Form?
The sulfonic acid group (-SO₃H) of the Flufenacet ESA metabolite is highly acidic and polar. Converting it to its sodium salt ([SO₃]⁻Na⁺) creates a stable, non-hygroscopic solid that is easier to handle, weigh accurately, and store long-term compared to the free acid form. This stability is a cornerstone of its utility as a CRM, ensuring the integrity of the material from production to use in the laboratory.
Analytical Workflow: From CRM to Quantifiable Result
The primary application of Flufenacet ESA sodium salt CRM is as a calibrant for chromatographic techniques, most notably High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the sensitivity and selectivity required to detect trace levels of the metabolite in complex matrices like water.[5][6][14]
Caption: A typical analytical workflow for quantifying Flufenacet ESA using a CRM.
Protocol: Preparation of Stock and Working Standards
This protocol describes the preparation of a primary stock solution and a set of calibration standards from a neat CRM.
Trustworthiness Pillar: The accuracy of all subsequent measurements depends on the precise execution of this initial step. Using a calibrated analytical balance and volumetric glassware is non-negotiable. The process must be documented thoroughly in a laboratory notebook.
Materials:
-
Flufenacet ESA sodium salt CRM (neat)
-
Methanol or Acetonitrile (LC-MS grade)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the sealed vial of the CRM to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid material.
-
Weighing: Accurately weigh approximately 10 mg of the CRM into a tared weighing boat. The exact weight should be recorded to the highest precision possible. Note that some suppliers offer pre-weighed vials, which simplifies this step.[8]
-
Stock Solution (e.g., 100 µg/mL):
-
Quantitatively transfer the weighed CRM into a 100 mL Class A volumetric flask.
-
Rinse the weighing boat multiple times with small volumes of methanol, transferring the rinse into the flask to ensure all material is transferred.
-
Add methanol to the flask until it is approximately 80% full.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Carefully bring the solution to the calibration mark with methanol. Cap and invert the flask at least 15 times to ensure homogeneity.
-
Calculation: The exact concentration is calculated based on the purity stated in the CoA and the precise weight. For example: (10.25 mg / 100.0 mL) * (99.5% purity / 100) = 102.0 µg/mL.
-
-
Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards. For an expected environmental concentration range of 0.1 to 10 µg/L, a typical calibration curve might include standards at 0.1, 0.5, 1.0, 5.0, and 10.0 µg/L.
Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol is adapted from established methods for analyzing Flufenacet metabolites in water.[14]
Expertise Pillar: The choice of Solid Phase Extraction (SPE) sorbent (e.g., C18) is based on the moderate polarity of Flufenacet ESA. The use of negative ion electrospray ionization (ESI-) is dictated by the presence of the acidic sulfonic acid group, which readily deprotonates to form a negative ion, leading to high sensitivity.[6][14]
Materials:
-
Water sample (e.g., 50 mL)
-
C18 SPE cartridges
-
Methanol, Ethyl Acetate, Formic Acid (LC-MS grade)
-
LC-MS/MS system with ESI source
Procedure:
-
Sample Pre-treatment: Acidify the 50 mL water sample with formic acid.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low-percentage organic solvent).
-
Elute the Flufenacet ESA with methanol.[14]
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the prepared sample extract and the calibration standards onto the LC-MS/MS system.
-
The sulfonic acid metabolite is analyzed in negative ionization mode (ESI-).[14]
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation.
-
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | Reversed-phase C18 (e.g., 50 x 2 mm, 5 µm) | Provides good retention and separation for moderately polar analytes.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic solvent for gradient elution. |
| Gradient | 5% B to 95% B over 10 minutes | Separates analytes based on polarity. |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) | Optimal for acidic compounds like sulfonic acids.[6][14] |
| MRM Transition (Precursor > Product) | e.g., m/z 296 > m/z 140 | Specific mass transitions provide high selectivity and reduce matrix interference. (Note: Exact masses should be optimized experimentally). |
Quality Assurance and Self-Validating Systems
The use of a CRM is the first step in a robust quality assurance program. The entire analytical system must be self-validating to ensure the trustworthiness of the final result.
-
ISO/IEC 17025: Laboratories performing this analysis should operate under an ISO/IEC 17025 accredited quality system. This standard ensures the technical competence of the laboratory and the generation of valid results.[9][15]
-
Method Validation: The analytical method must be fully validated according to guidelines (e.g., EPA, SANTE) to determine parameters like Limit of Quantification (LOQ), linearity, accuracy, precision, and matrix effects.[14]
-
Ongoing Quality Control: Each analytical batch should include:
-
A Method Blank to check for contamination.
-
A Calibration Check Standard to verify the stability of the calibration curve.
-
A Laboratory Control Spike (LCS) to assess method accuracy on a clean matrix.
-
A Matrix Spike/Matrix Spike Duplicate (MS/MSD) to assess accuracy and precision in the specific sample matrix.
-
Conclusion
Flufenacet ESA sodium salt is an indispensable tool for laboratories tasked with monitoring the environmental fate of the herbicide Flufenacet. As a Certified Reference Material produced under stringent quality standards like ISO 17034, it provides the anchor of metrological traceability required for generating defensible, high-quality analytical data. By understanding its properties and implementing the robust analytical and quality control protocols detailed in this guide, scientists can confidently quantify this critical metabolite, contributing to the protection of our food and water resources.
References
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A Researcher's Guide to Procuring and Utilizing Flufenacet ESA Sodium Salt Analytical Standard
For researchers, environmental scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical overview of the critical considerations for sourcing, handling, and employing the analytical standard for Flufenacet ESA sodium salt, a key metabolite of the widely used herbicide Flufenacet. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and defensible analytical outcomes.
The Critical Role of Flufenacet ESA in Environmental Monitoring
Flufenacet is a selective herbicide used for the control of annual grasses and some broadleaf weeds. Its widespread use necessitates the monitoring of its environmental fate and the presence of its metabolites in soil, water, and agricultural products.[1] The ethane sulfonic acid (ESA) metabolite is of particular interest due to its potential for greater mobility and persistence in the environment compared to the parent compound. Accurate quantification of Flufenacet ESA is therefore essential for regulatory compliance, environmental risk assessment, and human health studies.
The analytical cornerstone for this work is a well-characterized, high-purity analytical standard. The use of a certified reference material (CRM) is highly recommended as it provides the highest level of accuracy and traceability for analytical measurements.[2][3][4]
Sourcing High-Quality Flufenacet ESA Sodium Salt Analytical Standard
The selection of a reputable supplier is the foundational step in ensuring the quality of your analytical data. Several key vendors in the chemical and laboratory supplies sector offer Flufenacet ESA sodium salt analytical standards. When evaluating potential suppliers, it is crucial to look beyond price and consider the following:
-
Accreditation: Prioritize suppliers who operate under and are accredited to internationally recognized standards such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for testing and calibration.[5] This ensures that the material has been produced and characterized with a high degree of competency and control.
-
Comprehensive Certificate of Analysis (CoA): The CoA is a critical document that should accompany the analytical standard. It is the primary source of information regarding the quality and purity of the material. A detailed CoA should include:
-
Lot Number for traceability.
-
Purity, typically determined by a combination of techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Certified concentration and uncertainty (if supplied as a solution).
-
Identity confirmation data (e.g., mass spectrum, NMR spectrum).
-
Recommended storage conditions and expiry date.[5]
-
Product Format: The standard is typically available as a neat (solid) material or as a pre-made solution in a solvent like methanol or acetonitrile.[9][10][11] The choice between these formats will depend on your laboratory's specific needs and workflows. Neat standards offer flexibility in solvent choice and concentration, while pre-made solutions can save time and reduce the potential for preparation errors.
Reputable Suppliers of Flufenacet ESA Sodium Salt:
| Supplier | Product Format(s) | Key Features |
| LGC Standards | Neat solid, Solutions | Often provides materials produced under ISO 17034 accreditation; detailed CoAs available.[5][6] |
| AccuStandard | Solution in Methanol | Offers Certified Reference Materials (CRMs).[9][10] |
| Sigma-Aldrich (Merck) | Neat solid (PESTANAL®) | PESTANAL® grade indicates suitability for residue analysis; may reference EPA methods. |
| HPC Standards | Neat solid | Specializes in high-purity reference materials for food and environmental analysis. |
| A Chemtek | Neat solid | Provides organic reference materials for research and development.[2] |
| Santa Cruz Biotechnology | Neat solid | Offers the standard for research use.[4][8] |
Best Practices for Handling and Preparation of Stock Solutions
The integrity of your analytical standard is paramount. Proper handling and preparation of stock solutions are critical to avoid contamination and degradation.
Experimental Protocol: Preparation of a Primary Stock Solution (1000 µg/mL)
-
Acclimatization: Before opening, allow the vial containing the neat standard to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid material.
-
Weighing: Accurately weigh a suitable amount of the neat standard (e.g., 10 mg) using a calibrated analytical balance. The use of "exact weight" packaging from some suppliers can simplify this step and reduce weighing errors.[12]
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL). Add a small amount of a suitable solvent, such as methanol or acetonitrile, and gently swirl to dissolve the material completely.
-
Dilution to Volume: Once the standard is fully dissolved, dilute to the mark with the same solvent. Stopper the flask and invert it several times to ensure a homogenous solution.
-
Labeling and Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the solution under the recommended conditions, typically refrigerated (2-8 °C) or frozen (≤ -10 °C), and protected from light.[9][11][13]
Causality Behind Experimental Choices:
-
Solvent Selection: Methanol and acetonitrile are common choices for preparing stock solutions of Flufenacet and its metabolites for LC-MS/MS analysis due to their polarity, which is suitable for dissolving the compound, and their compatibility with reversed-phase chromatography and electrospray ionization.
-
Class A Volumetric Flasks: The use of Class A glassware is essential for ensuring the accuracy of the final concentration of the stock solution.
-
Amber Glass and PTFE-lined Caps: Amber glass protects the solution from photodegradation, while PTFE-lined caps prevent contamination and solvent evaporation.
Analytical Methodology: The Power of LC-MS/MS
An example of an analytical approach is detailed in EPA method documentation, which outlines the use of LC-ESI/MS/MS for the determination of Flufenacet and its sulfonic acid metabolite in groundwater.[14]
Experimental Workflow: From Standard to Result
The following diagram illustrates a typical workflow for the analysis of Flufenacet ESA using a certified reference material.
Sources
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Introduction: Beyond the Parent Compound
In the field of environmental science and agricultural research, the focus often lies on the parent active ingredient of a pesticide. However, a comprehensive understanding of a compound's environmental impact necessitates a deeper investigation into its transformation products. Flufenacet, a selective herbicide used for controlling grasses and some broad-leaved weeds, metabolizes in the environment into several compounds, among which Flufenacet ethanesulfonic acid (ESA) is of critical importance.[1][2] This guide provides an in-depth technical overview of the primary research applications of Flufenacet ESA sodium salt, a stable, water-soluble form of the metabolite essential for rigorous scientific inquiry.
The study of Flufenacet ESA is driven by its potential for greater mobility and persistence in soil and water systems compared to the parent compound, Flufenacet.[2][3] Its presence in environmental compartments is a key factor in assessing the total toxicological risk and the long-term fate of the herbicide.[4] This document serves as a technical resource for researchers, analytical chemists, and environmental scientists, detailing the central role of Flufenacet ESA sodium salt as an analytical standard and its application in critical environmental fate and ecotoxicology studies.
The Metabolic Genesis of Flufenacet ESA
Flufenacet undergoes biodegradation in soil and water, primarily through the cleavage of its ether linkage.[5] One of the major pathways involves the formation of the ethanesulfonic acid metabolite.[1][6] Understanding this transformation is the first step in appreciating why the metabolite itself must be a focus of research. The sodium salt form provides a stable, high-purity material with known properties, making it ideal for precise and reproducible experimental work.[7][8][9]
Application 1: The Quintessential Analytical Reference Standard
The most fundamental use of Flufenacet ESA sodium salt in research is as a certified analytical standard.[7][8][9] High-purity reference materials are indispensable for the accurate detection and quantification of pesticide residues in environmental and food samples, ensuring data reliability and compliance with regulatory limits.[7]
Causality of Use: Quantitative analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on comparing the instrumental response of an unknown sample to that of a known concentration standard. The sodium salt form of Flufenacet ESA is typically used due to its high purity, stability, and solubility in solvents like methanol, which are compatible with chromatographic systems.[10] This allows for the creation of precise calibration curves, which are essential for determining the exact concentration of the metabolite in complex matrices like soil extracts or river water.
Workflow: Quantifying Flufenacet ESA in Water
The following diagram and protocol outline a typical workflow for the quantitative analysis of Flufenacet ESA in water samples, based on established methodologies.[11][12]
Caption: Fig 1. Analytical workflow for Flufenacet ESA quantification.
Detailed Protocol: Water Sample Analysis via LC-MS/MS
This protocol is a representative methodology synthesized from EPA methods and common laboratory practices.[11][12]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Measure 50 mL of the water sample.
-
Acidify the sample to a pH of ~3.0 using formic acid. This enhances the retention of the acidic ESA metabolite on the SPE cartridge.
-
Condition a C18 SPE cartridge (e.g., 6 mL) with methanol followed by acidified water.
-
Load the acidified sample onto the cartridge at a slow, consistent flow rate.
-
Wash the cartridge with a small volume of water to remove interferences.
-
Elute the analytes from the cartridge using 6 mL of methanol.
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath set to 25-30°C.
-
Reconstitute the final volume to 2.0 mL with a solution of 0.1% formic acid in water.
-
Filter the final extract through a ≤0.45 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column (e.g., Inertsil ODS-2, 50 x 2 mm, 5 µm).[11]
-
Mobile Phase: Employ a gradient elution using two solvents:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode, which is optimal for detecting deprotonated acidic molecules like Flufenacet ESA.[11][12]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for Flufenacet ESA, providing high selectivity and sensitivity.
-
-
Quantification:
-
Prepare a series of calibration standards by diluting a stock solution of Flufenacet ESA sodium salt to known concentrations (e.g., 0.05 to 5.0 µg/L).
-
Analyze the standards using the same LC-MS/MS method to generate a calibration curve (peak area vs. concentration).
-
Calculate the concentration of Flufenacet ESA in the prepared environmental sample by comparing its peak area to the calibration curve.
-
| Parameter | Typical Value / Condition | Reference |
| CAS Number | 947601-87-8 | [8][9] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [13] |
| Ionization Mode | ESI Negative | [11][12] |
| Method Detection Limit (MDL) | 0.01 to 0.07 µg/L in water | [12][14] |
| Typical Column | Reversed Phase C18 / ODS-2 | [11] |
| Elution Solvent (SPE) | Methanol | [11] |
Application 2: Elucidating Environmental Fate and Transport
Understanding how a pesticide and its metabolites move and persist in the environment is crucial for risk assessment. Flufenacet ESA sodium salt is used in laboratory and field studies to investigate leaching potential, degradation rates, and soil mobility.[2][15]
Causality of Use: Metabolites can have different physicochemical properties than their parent compounds. Flufenacet ESA is more water-soluble and often less strongly adsorbed to soil particles than Flufenacet, giving it a higher potential to leach into groundwater.[2] Therefore, direct studies using the metabolite are necessary to accurately model its transport and predict potential water contamination.[3][16]
Workflow: Soil Leaching and Degradation Study
The diagram and protocol below illustrate a common experimental setup for assessing the behavior of Flufenacet ESA in soil.
Caption: Fig 2. Workflow for a soil column leaching experiment.
Detailed Protocol: Soil Degradation and Leaching Column Study
This protocol is a generalized procedure for evaluating the fate of Flufenacet ESA in soil.
-
Column Preparation:
-
Collect soil from a relevant agricultural field. Sieve and characterize it for properties like texture, organic carbon content, and pH.
-
Uniformly pack the soil into laboratory columns (e.g., glass or PVC) to a specific bulk density.
-
Pre-condition the columns by passing a defined volume of a solution like 0.01 M CaCl₂ (simulated rainwater) through them until a steady flow is achieved.
-
-
Application and Incubation:
-
Prepare a solution of Flufenacet ESA sodium salt of a known concentration.
-
Apply the solution evenly to the surface of the soil columns at a rate that reflects a typical environmental loading.
-
Incubate the columns in a controlled environment (e.g., 16°C) to simulate specific field conditions.[2] Some columns can be designated for degradation studies (no leaching) while others are for mobility.
-
-
Leaching Simulation:
-
At set intervals, apply a known volume of simulated rainwater to the top of the leaching columns.
-
Collect the entire volume of leachate that passes through the column. Record the volume and store the samples (e.g., at 4°C) prior to analysis.
-
-
Sampling and Analysis:
-
Leachate: Analyze the collected leachate samples for Flufenacet ESA concentration using the LC-MS/MS method described previously. This data reveals the mobility of the compound.
-
Soil: For degradation studies, sacrifice replicate columns at different time points. For leaching studies, process the columns at the end of the experiment.
-
Extrude the soil core and section it into segments (e.g., 0-5 cm, 5-10 cm, 10-20 cm).
-
Extract each soil section with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analyze the soil extracts by LC-MS/MS to determine the concentration of Flufenacet ESA remaining and its distribution in the soil profile.
-
The results from these studies are used to calculate key environmental parameters, such as the degradation half-life (DT₅₀) and soil sorption coefficients, which are essential inputs for environmental risk models.[2]
| Parameter | Description | Significance in Research |
| DT₅₀ (Half-life) | Time required for 50% of the initial concentration to dissipate. | Indicates persistence in soil; influenced by microbial activity and temperature.[2] |
| Koc | Organic Carbon-Normalized Sorption Coefficient. | Describes the tendency of a chemical to bind to soil organic matter. Higher Koc means less mobility. |
| GUS | Groundwater Ubiquity Score. | An index calculated from DT₅₀ and Koc to estimate leaching potential. |
Application 3: Assessing Ecotoxicological Impact
While the parent Flufenacet is the primary focus of most ecotoxicology studies, understanding the impact of its major metabolites is a growing area of concern.[17][18] Research has shown that metabolites can sometimes exhibit different, and occasionally higher, toxicity to non-target organisms than the parent compound.[18] Flufenacet ESA sodium salt can be used in controlled laboratory tests to assess its specific effects on aquatic and terrestrial life.
Causality of Use: Environmental risk assessments must consider the total toxic burden, which includes both the parent herbicide and its significant metabolites.[5] Because Flufenacet ESA can be present in water bodies due to leaching and runoff, it is essential to determine its direct toxicity to aquatic organisms like algae and invertebrates.[5][19] Using the isolated metabolite allows researchers to distinguish its effects from those of the parent compound.
Workflow: Aquatic Microcosm Study
The following workflow describes a microcosm experiment to evaluate the effects of Flufenacet ESA on a simple aquatic community, such as phytoplankton.
Caption: Fig 3. Workflow for an aquatic microcosm ecotoxicology study.
Detailed Protocol: Phytoplankton Toxicity Assay
This protocol provides a framework for assessing the effects of Flufenacet ESA on phytoplankton communities.[19]
-
Test System Preparation:
-
Establish multiple test vessels (microcosms), each containing a defined volume of natural water with its phytoplankton community or a culture of a specific algal species.
-
Prepare a stock solution of Flufenacet ESA sodium salt in a suitable solvent.
-
Create a concentration series by spiking the microcosms to achieve a range of environmentally relevant concentrations (e.g., 0, 0.5, 5, 50 µg/L).[19] Include a solvent control if necessary.
-
-
Incubation:
-
Incubate the microcosms for a set period (e.g., 4 weeks) under controlled conditions of light (photoperiod), temperature, and gentle mixing.[19]
-
-
Endpoint Measurement:
-
Periodically collect subsamples from each microcosm.
-
Primary Productivity/Biomass: Measure chlorophyll-a concentration via fluorometry or spectrophotometry as an indicator of total phytoplankton biomass.
-
Community Composition: Analyze phytoplankton density and species composition using microscopy or flow cytometry to detect changes in community structure.
-
Chemical Analysis: At the beginning and end of the study, confirm the actual concentrations of Flufenacet ESA in the test systems using LC-MS/MS.
-
-
Data Analysis:
-
Calculate toxicological endpoints such as the EC₅₀ (the concentration causing a 50% effect on a measured parameter, like biomass) to quantify the toxicity of Flufenacet ESA.
-
Statistically analyze changes in species richness and diversity indices to determine effects on the community structure.
-
Conclusion and Future Directions
Flufenacet ESA sodium salt is a vital tool for researchers dedicated to a complete and accurate assessment of the environmental impact of the herbicide Flufenacet. Its primary uses as a high-purity analytical standard, a tracer in environmental fate studies, and a test substance in ecotoxicology are fundamental to modern environmental science. By enabling precise quantification and the study of the metabolite in isolation, it allows scientists to build more accurate models of pesticide behavior and risk.
Future research will likely focus on the synergistic or mixture effects of Flufenacet ESA with other environmental contaminants, its impact on the soil microbiome, and its potential for degradation through advanced oxidation processes in water treatment. As regulatory frameworks increasingly demand a comprehensive understanding of major metabolites, the role of reference standards like Flufenacet ESA sodium salt will only grow in importance.
References
- HPC Standards. (n.d.). High-Purity Flufenacet ESA Sodium Salt for Accurate Residue Analysis.
- U.S. Environmental Protection Agency. (2025). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Regulations.gov.
- Sigma-Aldrich. (n.d.). Flufenacet ESA sodium salt - analytical standard.
- ResearchGate. (2022). Flufenacet detoxification pathway showing metabolites and corresponding... [Image].
- LGC Standards. (n.d.). Flufenacet-ethane sulfonic acid (ESA) sodium.
- U.S. Environmental Protection Agency. (n.d.). Flufenacet MRID: 48897603 Title: Bethem, R.A., Peterson, R.G., Leimkuehler, W.A., and Mattern, G.C. Determination.
- SciSpace. (2016). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds.
- Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2002). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. Journal of Agricultural and Food Chemistry.
- AccuStandard. (n.d.). Flufenacet ESA Sodium Salt CAS # 947601-87-8.
- National Center for Biotechnology Information. (n.d.). Flufenacet. PubChem.
- ResearchGate. (2025). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water | Request PDF.
- Bayer CropScience. (2014). Summary of the ecotoxicological studies for flufenacet.
- Zhong, W. et al. (2025). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides. Journal of Agricultural and Food Chemistry.
- Pose-Juan, E. et al. (2019). Previous degradation study of two herbicides to simulate their fate in a sandy loam soil: Effect of the temperature and the organic amendments. PubMed.
- Macauley, L. (n.d.). pesticides and their transformation products in a small drained agricultural catchment. MACAU.
- ResearchGate. (2025). Effects of the herbicides metazachlor and flufenacet on phytoplankton communities -A microcosm assay.
- Gupta, S. et al. (2001). Adsorption–Desorption, Persistence, and Leaching Behavior of Flufenacet in Alluvial Soil of India | Request PDF. ResearchGate.
- Örmen, E. (2024). Pesticide Metabolites in Water: Générations Futures Exposes the Hidden Part of the Iceberg. Générations Futures.
- Santa Cruz Biotechnology. (n.d.). Flufenacet ESA sodium salt.
- ResearchGate. (2025). Persistence, Mobility, and Adsorption of the Herbicide Flufenacet in the Soil of Winter Wheat Crops | Request PDF.
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Methodological & Application
Application Note: Quantitative Determination of Flufenacet ESA Sodium Salt in Water by LC-MS/MS
Abstract
This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Flufenacet Ethane Sulfonic Acid (ESA) sodium salt in various water matrices, including surface water and groundwater. Flufenacet, a widely used herbicide, degrades in the environment to form more polar and persistent metabolites such as Flufenacet ESA.[1][2] Due to its potential to contaminate drinking water sources, regulatory bodies in the European Union and the United States closely monitor its presence.[3][4][5] This protocol provides a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized LC-MS/MS parameters, enabling reliable detection at sub-parts-per-billion (ppb) levels.
Introduction
Flufenacet is a selective herbicide used for the control of annual grasses and some broadleaf weeds in a variety of crops. Following its application, Flufenacet can undergo microbial degradation in soil and water, leading to the formation of several metabolites.[1] Among these, the ethane sulfonic acid (ESA) derivative is of significant environmental concern due to its increased water solubility and persistence, which facilitates its transport into ground and surface water.[2][6] The European Union's Drinking Water Directive and the U.S. Environmental Protection Agency (EPA) have established stringent regulations for the maximum allowable concentrations of pesticides and their relevant metabolites in water intended for human consumption, necessitating sensitive and accurate analytical methods for their monitoring.[4][5][7]
LC-MS/MS has become the analytical technique of choice for the determination of polar pesticides and their metabolites in environmental samples due to its high selectivity, sensitivity, and ability to handle complex matrices.[2][8] This method details a validated approach for the analysis of Flufenacet ESA sodium salt, providing researchers and environmental scientists with a reliable tool for regulatory compliance and environmental monitoring.
Chemical Properties of Flufenacet ESA Sodium Salt
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [9] |
| CAS Number | 947601-87-8 | [10][11][12] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [9][10][12] |
| Molecular Weight | 297.28 g/mol | [9][10][11][12] |
| Accurate Mass | 297.0447 Da | [9][10] |
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample collection to final data analysis.
Caption: High-level workflow for the analysis of Flufenacet ESA in water.
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (99%+), Ammonium acetate.
-
Standards: Flufenacet ESA sodium salt analytical standard (PESTANAL® or equivalent).[11]
-
SPE Cartridges: C18 or Hydrophilic-Lipophilic Balance (HLB) cartridges.
-
Filters: 0.22 µm syringe filters (e.g., PVDF or PTFE).
Detailed Protocols
Part 1: Sample Preparation (Solid-Phase Extraction)
The choice of SPE is critical for extracting the polar Flufenacet ESA from the water matrix while removing interfering substances. C18 cartridges are effective, and their performance can be enhanced by acidifying the sample to ensure the sulfonic acid group is protonated.[13][14][15]
Step-by-Step Protocol:
-
Sample Collection and Preservation: Collect 50-100 mL of the water sample. If not analyzed immediately, store at 4°C. For preservation, acidify the sample to approximately pH 3 with formic acid. This step improves the retention of the analyte on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences that were not retained.
-
Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped Flufenacet ESA from the cartridge using 6 mL of methanol into a clean collection tube.[14]
-
Concentration and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and vortex to dissolve.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
Part 2: LC-MS/MS Analysis
The chromatographic separation is achieved using a reversed-phase C18 column, which provides good retention for this moderately polar analyte. Mass spectrometric detection is performed in the negative electrospray ionization (ESI) mode, as the sulfonic acid moiety is readily deprotonated, yielding a strong [M-H]⁻ signal.[13][16][17]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry for good separation of pesticide metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B | A typical gradient for eluting polar to moderately polar compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 10 µL | A standard injection volume to avoid overloading the column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
MS/MS Parameters:
The mass spectrometer is operated in negative ESI mode. The specific precursor and product ions for Flufenacet ESA should be optimized by infusing a standard solution.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | The sulfonic acid group readily forms a negative ion.[13][16] |
| Capillary Voltage | 3.0 - 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150°C | To aid in desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 - 400°C | To efficiently remove solvent from the ionized droplets. |
| Gas Flow | Instrument Dependent | Optimized for efficient desolvation and ion transport. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
MRM Transitions for Flufenacet ESA (C₁₁H₁₃FNO₃S⁻):
The precursor ion will be the deprotonated molecule at m/z 274.1. Product ions are generated by fragmentation of the precursor ion in the collision cell.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 274.1 | 166.1 | 50 | 15 | Quantifier (Most intense fragment) |
| 274.1 | 138.1 | 50 | 25 | Qualifier (Confirmatory fragment) |
Note: The exact m/z values and collision energies should be empirically optimized on the specific instrument being used.
Data Analysis and Quantification
Quantification is performed using an external calibration curve prepared from serial dilutions of a certified Flufenacet ESA sodium salt standard in the initial mobile phase. The calibration range should bracket the expected concentrations in the samples. A linear regression of the peak area versus concentration is used to calculate the concentration in the unknown samples. The presence of the qualifier ion with a consistent ratio to the quantifier ion confirms the identity of the analyte. Method detection limits (MDL) in the range of 0.01 to 0.07 µg/L have been reported for similar methods.[13][16]
Conclusion
This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of Flufenacet ESA sodium salt in water samples. The protocol, which includes a robust solid-phase extraction procedure and optimized instrumental parameters, is suitable for routine environmental monitoring and regulatory compliance testing. The high selectivity and sensitivity of the method allow for the detection of Flufenacet ESA at levels relevant to human health and environmental protection.
References
-
Z. S. scur, F. T. D. d. S. G. Junior, and M. A. F. d. S. T. (2002). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Journal of Agricultural and Food Chemistry, 50(19), 5373–5379. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23676741, Flufenacet esa sodium salt. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Flufenacet. Human Health Risk Assessment for the Proposed New Use on Sugarcane. Retrieved from [Link]
-
S. N. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 60(1), 1–6. [Link]
-
U.S. Geological Survey. (2002). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). MRID 48897603. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. Retrieved from [Link]
-
A Chemtek. (n.d.). Flufenacet ESA sodium salt. Retrieved from [Link]
-
F. H., A. M., & A. H. (2023). Metabolites in the regulatory risk assessment of pesticides in the EU. EFSA Journal, 21(S1), e210901. [Link]
-
National Center for Biotechnology Information. (n.d.). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Retrieved from [Link]
-
Agence nationale de sécurité sanitaire de l'alimentation, de l'environnement et du travail (Anses). (2023). Pesticides in tap water. Retrieved from [Link]
-
A. T., C. G., & S. B. (2022). Pesticides and their metabolites in European groundwater: comparing regulations and approaches to monitoring in France, Denmark, and England. [Link]
-
S. D., K. R., & P. J. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(3), 1213–1221. [Link]
-
European Commission. (2021). Guidance document on the assessment of the relevance of metabolites in groundwater of substances regulated under Regulation (EC) No 1107/2009. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Retrieved from [Link]
-
Société Wallonne des Eaux (SWDE). (n.d.). Water and pesticide metabolites: what do you need to know? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Approved CWA Test Methods: Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Multi-residue analysis of some polar pesticides in water samples with SPE and LC-MS-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Approved Drinking Water Methods for Pesticide Active Ingredients. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
DuEPublico. (n.d.). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentrations of flufenacet and its TP F-ESA and F-OA at the outlet of... Retrieved from [Link]
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Application Note: A Robust Solid-Phase Extraction Protocol for the Analysis of Flufenacet ESA Sodium Salt in Aqueous Samples
Abstract
Flufenacet is a widely used herbicide for pre-emergence control of grasses and broadleaf weeds.[1] Its environmental fate is of significant interest, with major degradation products requiring sensitive and accurate quantification in environmental matrices. One such key metabolite is Flufenacet ethanesulfonic acid (ESA), a polar, strongly acidic compound that exists as an anion in typical aqueous environments.[1][2] Extracting this polar analyte from complex sample matrices like groundwater or surface water presents a significant analytical challenge, as it is poorly retained by traditional reversed-phase sorbents. This application note details a robust and selective solid-phase extraction (SPE) protocol specifically designed for Flufenacet ESA sodium salt. The method leverages a mixed-mode, weak anion-exchange (WAX) sorbent to achieve high recovery and excellent sample cleanup, making it suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method: Leveraging Orthogonal Retention Mechanisms
Rationale: The chemical structure of Flufenacet ESA is dominated by a sulfonic acid group (pKa << 2), which is fully deprotonated and negatively charged under typical environmental pH conditions (pH 6-8). This makes it an ideal candidate for anion-exchange chromatography.[3][4] While a standard reversed-phase (C18) sorbent can be used with acidified samples, retention of such a polar compound can be weak and subject to interference from other matrix components.[5]
This protocol employs a mixed-mode polymeric sorbent that incorporates both weak anion-exchange (WAX) and reversed-phase functionalities. This dual-retention mechanism provides superior selectivity and cleanup compared to single-mode sorbents.[6]
-
Ion-Exchange Retention: The primary retention mechanism is the strong electrostatic interaction between the negatively charged sulfonate group of Flufenacet ESA and the positively charged amine functional groups on the WAX sorbent.[7] The sample is loaded at a slightly acidic pH to ensure the sorbent's amine groups are fully protonated (positively charged).
-
Reversed-Phase Retention: The sorbent's polymeric backbone also provides non-polar character, which can retain non-polar and moderately polar interferences.
This orthogonal approach allows for a multi-step wash procedure that effectively removes both polar and non-polar interferences while the target analyte remains strongly bound by the ion-exchange mechanism. Elution is achieved by increasing the pH, which neutralizes the positive charge on the WAX sorbent, disrupting the ionic bond and releasing the Flufenacet ESA.[7][8]
Materials and Reagents
2.1. Equipment
-
Solid-Phase Extraction Vacuum Manifold
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Sample Concentrator/Evaporator (e.g., Nitrogen Evaporator)
-
Autosampler Vials
2.2. Consumables
-
SPE Cartridges: Mixed-Mode, Weak Anion-Exchange Polymeric Sorbent (e.g., Waters Oasis™ WAX, 6 cc, 150 mg, or equivalent).
-
Volumetric flasks, pipettes, and general laboratory glassware.
-
Syringe filters (0.2 or 0.45 µm, nylon or PTFE).
2.3. Chemicals and Standards
-
Flufenacet ESA sodium salt analytical standard: (CAS: 947601-87-8).[9][10][11]
-
Methanol (MeOH): HPLC or LC-MS grade.
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Water: Deionized (DI) or HPLC grade.
-
Formic Acid (FA): ≥98% purity.
-
Ammonium Hydroxide (NH₄OH): ~28-30% solution.
Detailed Solid-Phase Extraction Protocol
This protocol is optimized for a 100 mL aqueous sample. Adjustments may be necessary for different sample volumes or matrices.
Step 1: Sample Pre-treatment
Rationale: This step ensures the sample is free of particulates that could clog the SPE cartridge and adjusts the pH to facilitate optimal binding of the analyte to the sorbent's ion-exchange sites.
-
Collect 100 mL of the aqueous sample.
-
If the sample contains suspended solids, filter it through a 0.45 µm filter.
-
Adjust the sample pH to 3.0 ± 0.2 by adding a small volume of formic acid. This ensures the sulfonic acid analyte is anionic and the weak anion exchange sorbent is cationic.[12]
Step 2: SPE Cartridge Conditioning
Rationale: Conditioning prepares the sorbent for sample loading. The organic solvent solvates the polymeric backbone, activating the reversed-phase mechanism, while the aqueous equilibration step primes the ion-exchange sites for interaction with the analyte.[8]
-
Place the WAX cartridges on the vacuum manifold.
-
Conditioning: Pass 5 mL of Methanol through the cartridge.
-
Equilibration: Pass 5 mL of DI Water (pH adjusted to 3.0 with formic acid) through the cartridge. Do not allow the sorbent bed to go dry before sample loading.
Step 3: Sample Loading
Rationale: A slow and consistent flow rate is critical to ensure sufficient residence time for the analyte to interact with the sorbent and be effectively retained.
-
Load the 100 mL pre-treated sample onto the conditioned cartridge.
-
Maintain a slow, steady flow rate of approximately 2-3 mL/min.
Step 4: Wash Steps for Interference Removal
Rationale: This two-stage wash is the key to achieving a clean final extract. The first aqueous wash removes polar interferences that were not retained. The second organic wash removes hydrophobic interferences that are bound to the sorbent's reversed-phase backbone. Flufenacet ESA is not eluted because it is strongly retained by the ion-exchange mechanism.
-
Wash 1 (Polar Interferences): Pass 5 mL of DI Water (pH adjusted to 3.0 with formic acid) through the cartridge.
-
Wash 2 (Non-Polar Interferences): Pass 5 mL of Methanol through the cartridge.
-
After the final wash, dry the sorbent bed thoroughly by applying full vacuum for 5-10 minutes. This removes residual wash solvents, which can interfere with the subsequent elution step.
Step 5: Analyte Elution
Rationale: The elution solvent contains a base (ammonium hydroxide) which raises the pH significantly. This deprotonates (neutralizes) the amine functional groups on the WAX sorbent, breaking the electrostatic bond and releasing the negatively charged Flufenacet ESA.[13]
-
Place collection tubes inside the vacuum manifold.
-
Elute the analyte by passing 2 x 4 mL aliquots of 5% Ammonium Hydroxide in Methanol (v/v) through the cartridge.
-
Allow the solvent to soak for 1 minute for each aliquot before applying vacuum to pull it through into the collection tube.
Step 6: Post-Elution Processing
Rationale: The eluted extract is concentrated to increase analytical sensitivity and reconstituted in a solvent that is compatible with the initial mobile phase of the LC-MS/MS system.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol Summary Table
| Step | Procedure | Solvent/Reagent | Volume | Flow Rate | Purpose |
| 1 | Sample Pre-treatment | Formic Acid | To pH 3.0 | N/A | Particulate removal and pH adjustment for binding. |
| 2 | Conditioning | Methanol | 5 mL | ~5 mL/min | Solvate sorbent and activate reversed-phase sites. |
| Equilibration | DI Water (pH 3.0) | 5 mL | ~5 mL/min | Equilibrate ion-exchange sites. | |
| 3 | Sample Loading | Pre-treated Sample | 100 mL | 2-3 mL/min | Retain analyte and some interferences. |
| 4 | Wash 1 | DI Water (pH 3.0) | 5 mL | ~5 mL/min | Remove polar interferences. |
| Wash 2 | Methanol | 5 mL | ~5 mL/min | Remove non-polar interferences. | |
| Sorbent Drying | N/A (Vacuum) | N/A | Full | Remove residual wash solvents. | |
| 5 | Elution | 5% NH₄OH in MeOH | 2 x 4 mL | 1-2 mL/min | Disrupt ionic bond and elute analyte. |
| 6 | Evaporation & Reconstitution | N₂ Gas / Mobile Phase | 1.0 mL | N/A | Concentrate sample and prepare for injection. |
Experimental Workflow Diagram
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- 8. waters.com [waters.com]
- 9. 氟噻草胺 ESA 钠盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Flufenacet-ethane sulfonic acid (ESA) sodium [lgcstandards.com]
- 11. scbt.com [scbt.com]
- 12. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Prep Tech Tip: Retention Mechanism | Phenomenex [phenomenex.com]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Flufenacet and its Key Metabolites in Environmental Matrices
Abstract
This application note presents a detailed, validated analytical method for the simultaneous detection and quantification of the herbicide Flufenacet and its primary, environmentally relevant metabolites: Flufenacet oxalate (FOE oxalate) and Flufenacet sulfonic acid (FOE ESA). The method is designed for researchers, environmental scientists, and regulatory bodies requiring a sensitive and reliable protocol for monitoring these compounds in complex matrices such as soil and water. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for soil samples and Solid-Phase Extraction (SPE) for water samples. Analyte separation and detection are achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This guide provides a comprehensive framework, from sample preparation to data analysis, underpinned by established scientific principles and validation guidelines.
Introduction: The Rationale for Monitoring Flufenacet and its Metabolites
Flufenacet is a selective oxyacetamide herbicide widely used for the pre-emergence control of annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and wheat.[1] Due to its application, residues of the parent compound and its degradation products can be found in soil and water systems. Of particular concern are the primary metabolites, Flufenacet oxalate and Flufenacet sulfonic acid, which are often more mobile and persistent than the parent compound, posing a potential risk of groundwater contamination.[2][3][4] Recent studies have also highlighted that some metabolites can exhibit higher toxicity than the parent compound, challenging traditional risk assessment frameworks.[5][6] Therefore, a simultaneous and sensitive analytical method is crucial for accurate environmental risk assessment and ensuring compliance with regulatory limits, such as those set by the U.S. Environmental Protection Agency (EPA).[7][8]
This application note addresses this need by providing a robust and reproducible LC-MS/MS method. The choice of LC-MS/MS is predicated on its superior sensitivity and selectivity, which are essential for detecting trace-level contaminants in complex environmental samples.[9][10]
Analytes of Interest
The method is optimized for the simultaneous analysis of the following compounds:
| Compound Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) |
| Flufenacet | - | C₁₄H₁₃F₄N₃O₂S | 363.33 |
| Flufenacet oxalate | FOE oxalate / OA | C₁₁H₁₂FNO₃ | 225.22 |
| Flufenacet sulfonic acid | FOE ESA | C₁₁H₁₄FNO₄S | 289.29 |
Experimental Design & Protocols
This section details the step-by-step protocols for sample preparation and instrumental analysis. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Materials and Reagents
-
Standards: Analytical standards of Flufenacet, Flufenacet oxalate, and Flufenacet sulfonic acid (purity >98%).
-
Solvents: LC-MS grade acetonitrile, methanol, and Type I reagent water.
-
Reagents: LC-MS grade formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, disodium citrate sesquihydrate.
-
d-SPE Sorbents: Primary Secondary Amine (PSA) and C18 sorbents.
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) for water sample preparation.
-
QuEChERS Kits: Pre-packaged citrate-buffered extraction salts and d-SPE tubes are recommended for convenience and consistency.[11][12]
Sample Preparation Protocol: Soil Matrix (Modified QuEChERS)
The QuEChERS method is highly effective for extracting a wide range of pesticides from complex matrices like soil due to its speed, simplicity, and high recovery rates.[11][13]
Protocol Steps:
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. For dry soil samples, add 7-10 mL of reagent water, vortex, and allow to hydrate for 30 minutes to improve extraction efficiency.[11]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes using a mechanical shaker. Acetonitrile is chosen for its ability to efficiently extract a broad range of pesticide polarities while minimizing the co-extraction of lipids.
-
Salting-Out Partitioning: Add pre-packaged citrate-buffered QuEChERS extraction salts (typically 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).[11] Immediately cap and shake vigorously for 2 minutes. The addition of salts induces phase separation between the aqueous and acetonitrile layers, driving the analytes into the organic phase.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This step ensures a clean separation of the acetonitrile supernatant from the aqueous and solid soil layers.[11]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[11]
-
Rationale: MgSO₄ removes residual water. PSA, a weak anion exchanger, effectively removes organic acids and other polar interferences.[14][15] C18 sorbent removes non-polar interferences like lipids. This combination provides a cleaner extract than using PSA alone, which is critical for minimizing matrix effects in LC-MS/MS analysis.[11][14]
-
-
Final Centrifugation & Filtration: Vortex the d-SPE tube for 1 minute, then centrifuge at high speed (≥5000 rcf) for 2 minutes. Collect the purified supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
LC-MS/MS Instrumental Analysis
The analysis is performed on a triple quadrupole mass spectrometer, which allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
LC Parameters:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for the analytes of interest based on their hydrophobicity. [12][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of analytes for positive ion mode ESI and improves peak shape. [16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography offering good elution strength. [16] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Injection Volume | 5 µL | |
| Column Temp. | 40 °C | Higher temperatures can improve peak shape and reduce viscosity, but should be optimized for column stability. |
| Gradient Program | See Table below | A gradient is necessary to elute compounds with differing polarities within a reasonable timeframe while maintaining good peak shape. [17] |
Example LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 13.0 | 95 | 5 |
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The selection of appropriate MRM transitions is paramount for the selectivity of the method. [9][18]The transitions listed below are based on published data and theoretical fragmentation patterns. It is critical that these are optimized on the specific instrument being used.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Flufenacet | Positive | 364.1 | 152.1 | 194.2 |
| Flufenacet oxalate | Negative | 224.1 [M-H]⁻ | 134.0 | 92.0 |
| Flufenacet sulfonic acid | Negative | 288.1 [M-H]⁻ | 194.0 | 152.0 |
Note: The MRM transitions for the metabolites are based on their chemical structures and typical fragmentation in negative ion mode, as specific published values are scarce. The precursor ion represents the deprotonated molecule [M-H]⁻. Product ions and collision energies should be determined experimentally using infusion of individual standards. [3][4]
Method Validation
To ensure the trustworthiness and reliability of the results, the method must be validated according to established guidelines (e.g., SANTE/11312/2021). [19]Key validation parameters are summarized below, with typical acceptance criteria.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity | Correlation coefficient (r²) > 0.99 | r² > 0.995 over a range of 1-100 µg/kg |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.01 mg/kg in agricultural products;[19] 0.10 µg/L in water [12] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.25-2.75 µg/kg in soil [15] |
| Accuracy (Recovery) | 70-120% | 75-106% in corn;[3] 74-119% in soil [15] |
| Precision (RSD) | ≤ 20% | < 5% in agricultural products;[19] < 15% in corn [3] |
| Selectivity | No interfering peaks at the retention time of the analytes in blank samples. | Confirmed by analyzing at least five blank matrix samples. |
Conclusion
This application note provides a comprehensive, scientifically grounded protocol for the simultaneous determination of Flufenacet and its key metabolites in soil and water. By integrating an efficient modified QuEChERS or SPE sample preparation with the high sensitivity and selectivity of LC-MS/MS, this method offers a reliable tool for environmental monitoring and regulatory compliance. The detailed explanation of the rationale behind procedural steps and the inclusion of method validation criteria ensure that researchers and analysts can implement this protocol with confidence, contributing to a better understanding of the environmental fate of this important herbicide.
References
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Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
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PubChem. Flufenacet. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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ResearchGate. Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. Retrieved January 14, 2026, from [Link]
- Rejczak, T., & Tuzimski, T. (2015).
-
U.S. Environmental Protection Agency. Flufenacet MRID: 48897603. Retrieved January 14, 2026, from [Link]
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European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Validation Report 23 B. Retrieved January 14, 2026, from [Link]
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Federal Register. (2007, May 9). Flufenacet; Pesticide Tolerance. Retrieved from [Link]
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Taylor & Francis Online. (2019, October 8). Multi-residue analysis of 203 pesticides in strawberries by liquid chromatography tandem mass spectrometry in combination with the QuEChERS method. Retrieved from [Link]
-
PAN Europe. (2024, November 12). Top-Selling PFAS Herbicide Flufenacet Confirmed Harmful by EFSA: 49 Environmental Groups Call for Emergency Ban. Retrieved from [Link]
-
ACS Publications. (2025, July 29). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides. Retrieved from [Link]
-
GALAB Laboratories. (2023, April 3). Flufenacet: GALAB reacts to new QS requirements. Retrieved from [Link]
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PubMed. (2025, August 6). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides. Retrieved from [Link]
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Agilent Technologies. (2012, October 23). iFunnel and triggered MRM. Retrieved from [Link]
- Imai, M., Takagi, N., Yoshizaki, M., Hosokai, E., & Kobayashi, Y. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 60(1), 1–6.
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U.S. Environmental Protection Agency. B.5.2 Residue Analytical Methods. Retrieved January 14, 2026, from [Link]
-
Shimadzu Corporation. eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Retrieved January 14, 2026, from [Link]
- Asensio-Ramos, M., Hernández-Borges, J., Ravelo-Pérez, L. M., & Rodríguez-Delgado, M. Á. (2011). Evaluation of a modified QuEChERS method for the extraction of pesticide residues from agricultural, ornamental, and forestal soils. Analytical and Bioanalytical Chemistry, 400(6), 1735–1748.
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U.S. Geological Survey. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Retrieved January 14, 2026, from [Link]
-
PubChem. Flufenacet oxalate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
National Reference Laboratory, ICAR-NRC for Grapes. The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis. Retrieved January 14, 2026, from [Link]
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European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Validation of MRM pesticides from the Working Document SANCO/12745/2013. Retrieved January 14, 2026, from [Link]
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ResearchGate. Gradient program of the HPLC-MS/MS method developed. Retrieved January 14, 2026, from [Link]
-
PubChem. Flufenacet. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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SIELC Technologies. Separation of Flufenacet on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
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LCGC International. Understanding Gradient HPLC. Retrieved January 14, 2026, from [Link]
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PubMed. (2013). Simultaneous determination of saflufenacil and its two metabolites in soil samples by ultra-performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2024, April 23). Validation and Application of UPLC-MS/MS Method to Analysis of Glyphosate and its Metabolites in Water. Retrieved from [Link]
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PubMed. (2019, July 27). Simultaneous determination of saflufenacil and three metabolites in five agriculture products using liquid chromatography-Tandem mass spectrometry. Retrieved from [Link]
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Analysis of Flufenacet ESA Sodium Salt in Aqueous Matrices: A Validated Sample Preparation and LC-MS/MS Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the extraction and quantification of Flufenacet ethanesulfonic acid (ESA) sodium salt, a primary and highly polar metabolite of the herbicide Flufenacet. Due to its high water solubility, Flufenacet ESA is a critical analyte for environmental monitoring in surface and groundwater.[1][2][3] The analytical challenge lies in its efficient extraction from complex aqueous matrices. This guide details a robust methodology employing Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by sensitive and selective quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind procedural choices, present a fully validated workflow, and provide the necessary parameters to ensure trustworthy and reproducible results in your laboratory.
Introduction: The Analytical Challenge
Flufenacet is a widely used oxyacetamide herbicide for controlling grasses and some broadleaf weeds. Following its application, it degrades in the environment into several metabolites, with Flufenacet ESA being a major degradation product of significant concern.[1][4] Its chemical structure, featuring a sulfonic acid group, renders it highly soluble in water and poorly retained by traditional reversed-phase extraction methods. Therefore, monitoring its presence in water bodies is crucial for assessing environmental impact and ensuring water quality.
The analysis of such a polar compound requires a specialized approach. Standard liquid-liquid extraction techniques are ineffective. The method described herein overcomes these challenges by utilizing a targeted Solid-Phase Extraction (SPE) protocol designed for polar analytes, coupled with the definitive quantification power of LC-MS/MS. This combination provides the sensitivity and selectivity required to meet regulatory limits, such as the Limit of Quantitation (LOQ) of 0.10 µg/L cited in U.S. Environmental Protection Agency (EPA) recognized methods.[5][6]
Analyte Properties
A clear understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 947601-87-8 | [7][8][9] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [7][8][9] |
| Molecular Weight | 297.28 g/mol | [7][8][9] |
| Synonyms | Flufenacet sulfonic acid sodium salt, 2-[(4-Fluorophenyl)(1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt | [7][9] |
Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
The cornerstone of reliable quantification is a clean, concentrated sample extract. The following SPE protocol is optimized for the extraction of Flufenacet ESA from water samples.
Principle of the Method
This protocol employs a reversed-phase SPE cartridge (e.g., C18). The core principle relies on modifying the sample's pH to suppress the ionization of the sulfonic acid group on the Flufenacet ESA molecule. By acidifying the water sample, the analyte becomes less polar, enabling its retention on the nonpolar C18 sorbent.[10] Interferences that are less retained under these conditions are washed away. The analyte is then eluted with a polar organic solvent, providing a concentrated and purified extract ready for analysis.
Materials and Reagents
-
Standards: Certified analytical standard of Flufenacet ESA sodium salt (≥98% purity).[7][11][12]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Reagent Water (Type I).
-
Reagents: Formic acid (LC-MS grade).
-
SPE Device: 6 mL Octadecyl (C18) SPE cartridges.
-
Apparatus: SPE vacuum manifold, sample collection tubes, nitrogen evaporator, vortex mixer, 0.22 µm syringe filters.
Workflow Diagram: SPE Protocol
Caption: Workflow for Flufenacet ESA extraction from water.
Step-by-Step Experimental Protocol
-
Sample Preparation: Collect a 50 mL water sample. Acidify the sample to a pH of approximately 3 using 0.1% formic acid. This step is critical to ensure the analyte is in its neutral form, maximizing its affinity for the C18 sorbent.[10]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol, followed by 6 mL of reagent water through it. Do not allow the cartridge to go dry before loading the sample.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Drying: After loading, dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10 minutes. This removes residual water that could interfere with the elution step.
-
Analyte Elution: Elute the retained Flufenacet ESA from the cartridge by passing 6 mL of methanol through it.[10] Collect the eluate in a clean collection tube.
-
Concentration & Reconstitution: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath set to 25-30°C.[10] Reconstitute the final volume to 2.0 mL with a solution of 0.1% formic acid in water. This ensures the final sample solvent is compatible with the initial mobile phase of the LC system.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Alternative Method: The QuEChERS Approach
For matrices with higher complexity or for multi-residue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a powerful alternative.[13][14] While originally developed for solid matrices like fruits and vegetables, it has been successfully adapted for water analysis.[15][16]
-
Extraction Step: The process involves adding a water sample to a tube containing acetonitrile and a specific salt mixture (e.g., magnesium sulfate, sodium chloride).[15][17] Shaking vigorously causes the salts to partition, driving the analytes into the acetonitrile layer.
-
Cleanup Step (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a second tube containing a small amount of sorbent, such as Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.[17][18] After vortexing and centrifugation, the cleaned extract is ready for analysis.
Instrumental Analysis: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the definitive technique for this analysis due to its exceptional sensitivity and selectivity, allowing for confident identification and quantification at trace levels.
Rationale for LC-MS/MS
LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides two levels of mass-based specificity. It selectively monitors a specific precursor ion (the molecular ion of Flufenacet ESA) and its characteristic product ions, which are formed by collision-induced dissociation. This process effectively eliminates background noise from the sample matrix, enabling highly reliable quantification.[5][18] Given the sulfonic acid moiety, Electrospray Ionization (ESI) in negative ion mode is the optimal choice for this analyte.[1]
Recommended LC-MS/MS Parameters
The following table provides a validated starting point for method development. Parameters should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Offers good retention for the protonated analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes the analyte from the column. |
| Gradient | 5% B to 95% B over 10 min | Standard gradient for separating a range of polarities. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| MS System | Tandem Quadrupole Mass Spectrometer | Required for MRM analysis. |
| Ionization Mode | ESI Negative | Most sensitive mode for sulfonic acids.[1] |
| Precursor Ion [M-H]⁻ | m/z 274.1 (tentative) | Corresponds to the deprotonated molecule (C₁₁H₁₄FNO₄S). |
| Product Ions (MRM) | To be determined empirically | Select at least two stable, intense fragments for quantification and confirmation. |
| Collision Energy | To be optimized empirically | Adjust to maximize the signal of the product ions. |
Overall Analytical Workflow
Caption: From sample receipt to final quantification.
Method Validation & Performance
A trustworthy protocol must be a self-validating system. Adherence to established validation guidelines is essential for producing legally and scientifically defensible data.[19][20] Key validation parameters should be assessed.
Quality Control Measures
-
Method Blank: An aliquot of reagent water carried through the entire process to check for contamination.
-
Laboratory Control Sample (LCS): A spiked reagent water sample to verify method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Spiked real samples to assess matrix effects and method precision.
Typical Performance Characteristics
The following data represent typical performance metrics achievable with the described method, consistent with regulatory expectations.
| Validation Parameter | Typical Specification | Purpose |
| Linearity (R²) | ≥ 0.995 | Demonstrates a proportional response across a range of concentrations. |
| Limit of Quantification (LOQ) | ≤ 0.10 µg/L | The lowest concentration that can be reliably quantified.[5][6] |
| Accuracy (Recovery) | 70 - 120% | Measures the agreement between the measured value and the true value.[10][21] |
| Precision (RSD%) | ≤ 20% | Measures the repeatability of the method.[10][21] |
Conclusion
The protocol detailed in this application note provides a robust and reliable framework for the analysis of Flufenacet ESA sodium salt in aqueous samples. By combining a targeted Solid-Phase Extraction procedure with the high sensitivity and selectivity of LC-MS/MS, laboratories can achieve the low detection limits required for environmental monitoring. The emphasis on proper sample pre-treatment, particularly pH adjustment, is critical for success. Implementation of the described quality control and validation procedures will ensure that the data generated is accurate, precise, and defensible.
References
-
High-Purity Flufenacet ESA Sodium Salt for Accurate Residue Analysis. HPC Standards. [Link]
-
flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741. PubChem - NIH. [Link]
-
Method validation for the analysis of pesticide residue in aqueous environment. PubMed. [Link]
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ECM for Flufenacet & Degradates in Water - MRID 48897603. US EPA. [Link]
-
Validation method of organochlorine pesticides residues in water using gas chromatography–quadruple mass. Taylor & Francis Online. [Link]
-
Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. DergiPark. [Link]
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Flufenacet. Proposed Registration of New Uses on Sugarcane and Certain Vegetables. Regulations.gov. [Link]
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Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental Consultants & Engineers. [Link]
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ECM for Flufenacet & Degradates in Water - MRID 48897603. US EPA. [Link]
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Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. SciELO. [Link]
-
QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]
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Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. [Link]
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QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
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Flufenacet MRID: 48897603 Title: Bethem, R.A., Peterson, R.G., Leimkuehler, W.A., and Mattern, G.C. Determination. EPA. [Link]
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[Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. PubMed. [Link]
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QuEChERS method combined with GC‒MS for pesticide residues determination in water. ResearchGate. [Link]
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Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. Agilent. [Link]
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Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. USGS.gov. [Link]
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Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. ResearchGate. [Link]
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Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Regulations.gov. [Link]
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Concentrations of flufenacet and its TP F-ESA and F-OA at the outlet of the Zwalm catchment. ResearchGate. [Link]
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Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
-
Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. ResearchGate. [Link]
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- 9. scbt.com [scbt.com]
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- 11. hpc-standards.com [hpc-standards.com]
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- 20. swaenviro.com [swaenviro.com]
- 21. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Flufenacet ESA in Environmental Water Samples by Isotope Dilution LC-MS/MS
Abstract
This application note presents a robust and highly accurate method for the quantitative analysis of Flufenacet ethanesulfonic acid (ESA), a primary metabolite of the herbicide Flufenacet. The method employs Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By utilizing a stable isotope-labeled (SIL) internal standard, this protocol effectively mitigates matrix effects and compensates for variability in sample preparation and instrument response, ensuring data of the highest metrological standing.[1][2] The detailed procedures cover sample extraction from water matrices using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection. Furthermore, this document provides a comprehensive guide to method validation, adhering to established environmental analysis guidelines to ensure the reliability, accuracy, and reproducibility of results.[3][4]
The Foundational Principle: Isotope Dilution for Unparalleled Accuracy
Quantitative analysis using mass spectrometry is susceptible to variations arising from the sample matrix, extraction efficiency, and instrument performance.[5] Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that corrects for these potential sources of error.[6][7]
The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, ¹³C-labeled Flufenacet ESA—to the sample at the earliest stage of preparation.[1] This SIL internal standard is chemically identical to the native analyte and thus experiences the same physical and chemical processes throughout the entire analytical workflow (extraction, cleanup, chromatography, and ionization).[5]
Instead of relying on the absolute signal intensity of the target analyte, quantification is based on the ratio of the signal from the native analyte to the signal from the co-eluting SIL internal standard.[2] Any loss of analyte during sample processing or any suppression/enhancement of the ionization signal will affect both the native analyte and the SIL internal standard equally, leaving their ratio constant and directly proportional to the analyte concentration. This intrinsic correction mechanism makes IDMS the gold standard for applications demanding the highest level of accuracy and precision.[6]
Materials and Reagents
-
Standards:
-
Flufenacet ESA sodium salt (CAS: 947601-87-8), analytical standard grade.[8]
-
¹³C-Flufenacet ESA (e.g., ¹³C₆-phenyl labeled), custom synthesized as a stable isotope-labeled internal standard (SIL-IS).
-
-
Solvents and Chemicals:
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade
-
-
Consumables:
-
Solid-Phase Extraction (SPE) Cartridges: Octadecyl (C18), 6 mL.[9]
-
Syringe filters, 0.22 µm PTFE or equivalent.
-
Autosampler vials, 2 mL, amber glass with caps.
-
Instrumentation and Analytical Conditions
Liquid Chromatography (LC) System
-
System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent C18 reversed-phase column.[9]
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 95 | 5 |
| 12.0 | 0.4 | 95 | 5 |
Tandem Mass Spectrometry (MS/MS) System
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Flufenacet ESA | 274.0 | 80.0 (Quantifier) | 100 | -25 |
| Flufenacet ESA | 274.0 | 166.0 (Qualifier) | 100 | -15 |
| ¹³C₆-Flufenacet ESA (IS) | 280.0 | 80.0 (Quantifier) | 100 | -25 |
Note: Precursor and product ions for the SIL-IS should be confirmed based on its exact mass. The m/z 280.0 assumes a ¹³C₆-phenyl ring label on the Flufenacet ESA (C₁₁H₁₄FNO₄S, MW: 275.3 g/mol ).[10]
Experimental Protocols
Preparation of Standards
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Flufenacet ESA and ¹³C-Flufenacet ESA in methanol to prepare individual stock solutions.
-
Working Standard Solution: Prepare a series of calibration standards by serially diluting the Flufenacet ESA stock solution with 0.1% formic acid.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the ¹³C-Flufenacet ESA stock solution in methanol. This solution will be added to all samples, blanks, and calibration standards.
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for analyzing Flufenacet metabolites in water.[9]
-
Sample Collection: Collect a 50 mL water sample in a clean glass container.
-
Internal Standard Spiking: Add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 10 ng/mL) to the 50 mL sample, as well as to 50 mL of blank water for each calibration point.
-
Acidification: Acidify the sample with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 50 mL sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes from the cartridge with 6 mL of methanol into a collection tube.
-
Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 30°C.
-
Reconstitution: Bring the final volume to 2.0 mL with 0.1% formic acid.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose.[11] Validation should be performed according to established guidelines, such as those from the EPA or Eurachem.[4][12]
Table 3: Typical Method Validation Performance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.995 | Demonstrates a proportional response of the instrument to the analyte concentration. |
| Accuracy (Recovery) | 70-120% recovery for spiked samples at 3 levels.[13][14] | Measures the agreement between the measured concentration and the true concentration. |
| Precision (RSD) | Relative Standard Deviation (RSD) < 15% | Measures the degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Quantification (LOQ) | S/N ≥ 10; lowest validated spike level. | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration of an analyte that can be reliably detected above the background noise. |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analytes in blank samples. | Confirms that the method can unequivocally assess the analyte in the presence of other components. |
References
-
Britannica. (2025). Isotope dilution. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Flufenacet MRID: 48897603. [Link]
-
Wikipedia. (2025). Isotope dilution. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212225, ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid. [Link]
-
Regulations.gov. (2014). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. U.S. Department of Energy. [Link]
-
Chemistry For Everyone. (2024, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]
-
ResearchGate. (2023). (PDF) Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. [Link]
-
U.S. Environmental Protection Agency. (1995). Guidance for Methods Development and Methods Validation for the RCRA Program. [Link]
-
3M Environmental Laboratory. (2019). Validation of Analytical Methods. [Link]
-
Eurachem. (2024). Validation of analytical methods. [Link]
-
Tsuchiya, Y., et al. (2018). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science. [Link]
-
Akyüz, M., & Ata, Ş. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. Journal of Chromatographic Science. [Link]
-
Imai, M., et al. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. [Link]
-
Regulations.gov. (2011). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. [Link]
-
Gasparini, M., et al. (2023). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. Journal of Xenobiotics. [Link]
-
University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). AERU Pesticide Properties Database. [Link]
-
U.S. Environmental Protection Agency. (2012). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water. [Link]
-
U.S. Environmental Protection Agency. (2023). Approved Drinking Water Methods for Pesticide Active Ingredients. [Link]
-
Imai, M., et al. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. [Link]
-
ResearchGate. (n.d.). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. [Link]
-
ResearchGate. (n.d.). Synthesis of isotopically labelled compounds. [Link]
-
Silantes. (2024). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. [Link]
-
McKinnie, S. M. K., et al. (2019). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology. [Link]
-
Science.gov. (n.d.). isotopically labeled compounds: Topics. [Link]
-
Martinez, R. A., et al. (2013). Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones. Journal of Labelled Compounds & Radiopharmaceuticals. [Link]
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High-Resolution Mass Spectrometry for the Confident Quantitation of Flufenacet ESA Sodium Salt in Environmental Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the analysis of Flufenacet ethanesulfonic acid (ESA) sodium salt, a primary metabolite of the herbicide Flufenacet, in water samples. The protocol leverages the power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS). This approach provides exceptional selectivity and sensitivity, enabling confident detection and accurate quantitation at trace levels. The detailed methodologies for sample preparation using Solid-Phase Extraction (SPE), chromatographic separation, and HRMS parameter optimization are provided to serve as a comprehensive guide for environmental monitoring and food safety laboratories.
Introduction: The Need for Precise Metabolite Monitoring
Flufenacet is a widely applied oxyacetamide herbicide used for pre-emergence control of grasses and broadleaf weeds in various crops. Following its application, Flufenacet degrades in the environment, forming several metabolites. Among these, Flufenacet ethanesulfonic acid (ESA) is a major, persistent, and mobile degradation product frequently detected in ground and surface water.[1][2] Due to its high polarity and potential for widespread environmental distribution, regulatory bodies and research institutions require highly reliable analytical methods to monitor its presence.
High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) technologies, has become the gold standard for this type of analysis.[3][4] Unlike nominal mass instruments (e.g., triple quadrupoles), HRMS provides accurate mass measurements to four or more decimal places. This capability allows for the determination of the elemental composition of an ion, drastically reducing ambiguity and false positives, which is critical when dealing with complex environmental matrices.[4][5] This note details a complete workflow, from sample collection to final data analysis, grounded in established analytical principles.
Analyte Properties: Flufenacet ESA Sodium Salt
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
| Property | Value | Source |
| IUPAC Name | sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [6] |
| CAS Number | 947601-87-8 | [7][8] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [6][9] |
| Molecular Weight | 297.28 g/mol | [6][7] |
| Monoisotopic Mass | 297.04470151 Da | [6] |
| Negative Ion [M-Na]⁻ | C₁₁H₁₃FNO₄S⁻ | Calculated |
| Accurate Mass [M-Na]⁻ | 274.05546 Da | Calculated |
Senior Application Scientist's Note: The target for our HRMS analysis in negative ion mode will be the de-sodium salt form of the molecule (the sulfonic acid anion), with a theoretical exact mass of 274.05546 Da. The high mass accuracy of HRMS allows us to set a very narrow mass extraction window (e.g., ± 5 ppm) during data processing, which is key to eliminating matrix interferences.
Principle of the Analytical Workflow
The method employs a multi-stage process designed to isolate, concentrate, and accurately measure the target analyte. The workflow is based on well-established EPA methodologies for pesticide analysis in water.[10][11][12]
-
Sample Preparation (Solid-Phase Extraction): The analyte is extracted from a large volume of water and concentrated using a C18 SPE cartridge. This step is crucial for achieving the low detection limits required for environmental monitoring and removing interfering matrix components.[12][13][14]
-
Chromatographic Separation (UHPLC): The concentrated extract is injected into a UHPLC system. A reversed-phase C18 column separates Flufenacet ESA from other compounds based on polarity.
-
Detection and Quantitation (HRMS): The column eluent is introduced into the HRMS instrument. The analyte is ionized using electrospray ionization (ESI) in negative mode, and the mass analyzer detects the ions based on their mass-to-charge ratio (m/z) with high resolution and mass accuracy.
Caption: Figure 1: Overall analytical workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Analytical Standard: Flufenacet ESA sodium salt (≥98% purity).[7][15]
-
Solvents: LC-MS grade methanol, acetonitrile, and deionized water.
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Labware: Volumetric flasks, autosampler vials with inserts, 0.22 µm syringe filters.
Standard Solution Preparation
-
Primary Stock (100 µg/mL): Accurately weigh 10 mg of Flufenacet ESA sodium salt standard and dissolve in 100 mL of methanol in a volumetric flask. Store at 4°C.
-
Working Stock (1 µg/mL): Dilute 1 mL of the primary stock to 100 mL with 90:10 water:methanol.
-
Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the working stock in 90:10 water:methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from general principles outlined in EPA methods for organic pollutants.[10][12]
-
Sample Pre-treatment: Take a 100 mL water sample and acidify to pH ~3 with formic acid.
-
Scientist's Note: Acidification ensures that the sulfonic acid group is protonated, making the molecule less polar and enhancing its retention on the C18 reversed-phase sorbent.
-
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 3). Do not allow the cartridge to go dry.
-
Sample Loading: Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the analyte from the cartridge using 2 x 4 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of 90:10 water:methanol, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.
UHPLC-HRMS Instrumental Conditions
| UHPLC Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| HRMS Parameter | Setting |
| Instrument | Orbitrap or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Full Scan (FS) or data-dependent MS/MS (ddMS2) |
| Mass Range | m/z 80 - 750 |
| Resolution | ≥ 70,000 FWHM |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 320°C |
| AGC Target | 1e6 |
Scientist's Note: Negative ESI mode is chosen because the sulfonic acid moiety readily deprotonates to form a stable [M-H]⁻ or, in this case, [M-Na]⁻ anion, leading to high ionization efficiency and excellent sensitivity.[1][12] A resolving power of 70,000 or higher is essential to ensure that the mass measurement is sufficiently accurate to distinguish the analyte from isobaric interferences in the matrix.
Data Analysis and Expected Results
Data is processed using the instrument manufacturer's software. The primary identification criteria are:
-
Accurate Mass: The presence of a peak at the exact mass of the [M-Na]⁻ ion (m/z 274.0555) within a mass tolerance of ± 5 ppm.
-
Retention Time (RT): The peak's retention time must match that of a known analytical standard analyzed under the same conditions.
-
Isotopic Pattern: The measured isotopic pattern should match the theoretical pattern for C₁₁H₁₃FNO₄S⁻.
Caption: Figure 2: Criteria for confident identification.
| Analyte | Precursor Ion Formula | Theoretical m/z | Mass Accuracy | Expected RT |
| Flufenacet ESA | [C₁₁H₁₃FNO₄S]⁻ | 274.0555 | < 5 ppm | Column Dependent |
Quantitation is performed by integrating the peak area from the Extracted Ion Chromatogram (XIC) and comparing it against the calibration curve generated from the analytical standards.
Conclusion
The described UHPLC-HRMS method provides a highly selective, sensitive, and reliable protocol for the quantitative analysis of Flufenacet ESA sodium salt in water. The combination of efficient SPE sample preparation with the high resolving power and mass accuracy of modern HRMS instrumentation ensures confident identification and accurate measurement, meeting the stringent requirements of environmental and food safety analysis. This application note serves as a foundational protocol that can be adapted and validated for routine laboratory use.
References
-
U.S. EPA Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
-
U.S. EPA: Approved CWA Test Methods for Pesticide Active Ingredients. [Link]
-
U.S. EPA: Approved Drinking Water Methods for Pesticide Active Ingredients. [Link]
-
PubChem National Center for Biotechnology Information: Flufenacet ESA sodium salt. [Link]
-
U.S. EPA Environmental Chemistry Method Review: Determination of FOE 5043 and the Alcohol, Oxalate, Thiadone and Sulfonic Acid Metabolites in Groundwater by HPLC ESI/MS/MS. [Link]
-
Agilent Technologies: Pesticides Analysis in Water. [Link]
-
YouTube: Sample Preparation of Pesticide Residual Analysis in Water. [Link]
-
Organomation: Pesticide Sample Preparation. [Link]
-
Hernandez, F., et al. (2019): Trends in the application of high-resolution mass spectrometry for human biomonitoring. Environment International. [Link]
-
Hogendoorn, E. A., & van Zoonen, P. (2000): Pesticides in Water: Sampling, Sample Preparation, Preservation. Comprehensive Analytical Chemistry. [Link]
-
European Food Safety Authority (EFSA): EFSA report details pesticide residue situation. [Link]
-
U.S. EPA: Analytical Methods and Procedures for Pesticides. [Link]
-
European Food Safety Authority (EFSA): Pesticides. [Link]
-
European Food Safety Authority (EFSA): Pesticide active substance and MRL application procedures. [Link]
-
LabRulez: Herbicide-Induced Metabolomic Changes in Rice by HPLC-HRMS. [Link]
-
European Food Safety Authority (EFSA): Pesticides residues in food: what's the situation in the EU? [Link]
-
Zimmerman, L. R., et al. (2002): Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Journal of Agricultural and Food Chemistry. [Link]
-
YouTube: Next Generation GC-MS for Pesticide Residue Analysis with Dr. Hans Mol. [Link]
-
Global Agriculture: How Europe Monitors Pesticide Residues In Food. [Link]
-
ASCA GmbH: Flufenacet Metabolite M2 sodium salt. [Link]
-
Kittlaus, S., et al. (2011): Study of High-Resolution Mass Spectrometry Technology as a Replacement for Tandem Mass Spectrometry in the Field of Quantitative Pesticide Residue Analysis. Analytical Chemistry. [Link]
-
ResearchGate: Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. [Link]
-
Imai, M., et al. (2019): [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. [Link]
-
Wikipedia: Chloroxuron. [Link]
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Application Note: Determination of Method Detection Limits for Flufenacet ESA Sodium Salt in Surface Water by LC-MS/MS
Abstract
This document provides a comprehensive guide for researchers and analytical scientists to determine the Method Detection Limit (MDL) for Flufenacet ethanesulfonic acid (ESA) sodium salt in surface water. Flufenacet, a widely used herbicide, degrades into more polar and mobile metabolites like Flufenacet ESA, which can contaminate surface water bodies. Accurate and sensitive quantification at trace levels is crucial for environmental monitoring and risk assessment. This application note details a robust analytical workflow combining Solid-Phase Extraction (SPE) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounded in the principles of U.S. Environmental Protection Agency (EPA) methodologies. The protocol herein is designed to be a self-validating system, ensuring scientific integrity and trustworthy results.
Introduction: The Rationale for MDL Determination
The Method Detection Limit (MDL) is a critical performance metric of an analytical method, defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results[1][2]. Establishing a reliable MDL for Flufenacet ESA sodium salt is paramount for several reasons:
-
Regulatory Compliance: Environmental regulations often set maximum admissible concentrations for pesticides and their metabolites in water bodies. A well-defined MDL ensures that analytical methods are sensitive enough to meet these regulatory requirements.
-
Data Quality and Comparability: A statistically determined MDL provides a consistent benchmark for data quality, allowing for meaningful comparison of results across different laboratories and over time.
-
Environmental Impact Assessment: Understanding the true lower limit of detection is essential for accurately assessing the extent of contamination and the potential ecological impact of herbicide runoff into surface waters.
Flufenacet ESA is a polar metabolite of the parent herbicide Flufenacet. Its increased water solubility makes it more mobile in the environment compared to the parent compound, leading to its frequent detection in ground and surface water[3]. The analytical approach must therefore be tailored to effectively capture and quantify this polar analyte from complex aqueous matrices. This guide leverages the principles outlined in EPA Method 535, which addresses acetamide herbicide degradates, and the statistical framework of 40 CFR Part 136, Appendix B for MDL calculation[1][2][4][5].
Analytical Principle and Workflow Overview
The determination of Flufenacet ESA sodium salt at trace levels in surface water involves a multi-step process. The core of the methodology is the concentration and clean-up of the analyte from the water sample, followed by highly selective and sensitive instrumental analysis.
-
Sample Preparation: Surface water samples are first preserved and then undergo Solid-Phase Extraction (SPE). A specialized sorbent is used to retain the polar Flufenacet ESA while allowing interfering matrix components to pass through.
-
Analyte Elution & Concentration: The retained analyte is washed from the SPE sorbent using a small volume of organic solvent. This eluate is then concentrated to a final volume, effectively increasing the analyte concentration.
-
Instrumental Analysis: The concentrated extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The LC separates the analyte from other co-extracted compounds, and the MS/MS provides definitive identification and quantification based on specific mass-to-charge ratio transitions.
-
MDL Calculation: The MDL is statistically derived from the analysis of at least seven replicate samples spiked at a low concentration, following the procedure detailed in 40 CFR Part 136, Appendix B[1][2][6].
The entire workflow is visualized in the diagram below.
Caption: Overall workflow for MDL determination of Flufenacet ESA in surface water.
Materials and Reagents
-
Standards: Flufenacet ESA sodium salt analytical standard (≥98% purity).
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and reagent water.
-
Reagents: Formic acid (LC-MS grade), Ammonium chloride (ACS grade).
-
SPE Cartridges: Graphitized carbon SPE cartridges (0.5 g sorbent mass) are recommended as per EPA Method 535 for their effectiveness in retaining polar degradates like ESA[3][5][7].
-
Gases: High-purity nitrogen for solvent evaporation and as MS/MS collision gas.
-
Labware: Class A volumetric flasks, pipettes, autosampler vials, and a solid-phase extraction vacuum manifold.
Detailed Protocols
Sample Collection and Preservation
Proper sample collection is critical to obtaining representative results.
-
Collection: Collect surface water samples in amber glass bottles that have been pre-cleaned.
-
Dechlorination: If the water is suspected to contain residual chlorine, add ~25-30 mg of ammonium chloride per 250 mL of sample to prevent degradation of the target analyte[8].
-
Preservation: Store samples at or below 6 °C and protect them from light. Samples should be extracted as soon as possible, ideally within 14 days of collection.
Preparation of Spiked Samples for MDL Study
The MDL determination requires analyzing low-concentration spiked samples.
-
Estimate MDL: First, estimate an initial MDL. This can be based on the instrument's signal-to-noise ratio (S/N of 3-5), a preliminary analysis of a low-level standard, or data from similar methods[9]. For this application, a reasonable starting estimate might be 0.02 µg/L.
-
Spiking Concentration: Prepare a spiking solution of Flufenacet ESA in methanol. The spiking concentration in water should be 2 to 10 times the estimated MDL[2]. For an estimated MDL of 0.02 µg/L, a spiking level of 0.1 µg/L is appropriate.
-
Prepare Replicates: Prepare a minimum of seven replicate samples by spiking 250 mL of reagent water with the appropriate volume of the spiking solution to achieve the target concentration (e.g., 0.1 µg/L). These are the Laboratory Fortified Blanks (LFBs).
-
Prepare Blanks: Concurrently, prepare a minimum of seven method blank samples using 250 mL of reagent water with no added analyte.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from EPA Method 535[3][5][8].
Caption: Step-by-step Solid-Phase Extraction (SPE) procedure.
-
Cartridge Conditioning: Condition the graphitized carbon SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through it. Do not allow the sorbent bed to go dry. This step solvates the sorbent to ensure proper interaction with the analyte.
-
Sample Loading: Load the 250 mL water sample (spiked replicate or blank) onto the cartridge at a flow rate of approximately 10-15 mL/min[8].
-
Sorbent Drying: After the entire sample has passed through, draw a vacuum on the cartridge for 10 minutes to remove residual water, which can interfere with the subsequent elution and concentration steps.
-
Analyte Elution: Elute the trapped Flufenacet ESA from the cartridge using 6 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to just under 1 mL using a gentle stream of nitrogen at approximately 40°C. Reconstitute the final volume to exactly 1.0 mL with a solution of 90:10 reagent water:methanol. This final solution is ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The high polarity of Flufenacet ESA makes it suitable for analysis by reverse-phase liquid chromatography with negative ion electrospray ionization (ESI-).
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reverse-phase column providing good retention and peak shape for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 10% B to 95% B over 8 min | A standard gradient to elute the analyte while separating it from matrix interferences. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 10 µL | A standard injection volume to balance sensitivity and column loading. |
| Ionization Mode | ESI Negative | The sulfonic acid group on Flufenacet ESA is readily deprotonated, making it ideal for negative ion mode detection. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Table 1: Suggested LC-MS/MS Operating Conditions
MRM Transitions for Flufenacet ESA (C₁₁H₁₃FNNaO₄S, MW: 297.28 g/mol ) Note: The exact m/z values, cone voltages, and collision energies must be optimized on the specific instrument being used. The values below are hypothetical starting points.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| Flufenacet ESA | 274.1 | 166.1 | 80.0 |
Table 2: Hypothetical MRM Transitions for Flufenacet ESA (as the free acid)
Data Analysis and MDL Calculation
The final step is the statistical calculation of the MDL based on the results from the spiked replicate analyses.
-
Acquire Data: Analyze the seven (or more) spiked LFB replicates and the seven method blank replicates.
-
Calculate Standard Deviation: Calculate the standard deviation (S) of the measured concentrations from the LFB replicates.
-
Determine Student's t-value: Find the Student's t-value for a 99% one-sided confidence level with n-1 degrees of freedom (where n is the number of replicates). For n=7, the t-value is 3.143.
-
Calculate the MDL: The MDL is calculated using the following formula as specified in 40 CFR Part 136, Appendix B[1][2][9]:
MDL = t(n-1, 1-α = 0.99) * S
Where:
-
t(n-1, 1-α = 0.99) is the Student's t-value for n-1 degrees of freedom at the 99% confidence level.
-
S is the standard deviation of the replicate analyses.
-
Example Calculation: If the measured concentrations for seven spiked replicates were: 0.102, 0.098, 0.105, 0.095, 0.101, 0.108, and 0.099 µg/L.
-
The standard deviation (S) would be 0.0045 µg/L.
-
The MDL would be: 3.143 * 0.0045 µg/L = 0.014 µg/L .
This calculated value represents the Method Detection Limit for Flufenacet ESA sodium salt under the described analytical conditions. It is essential to also analyze the method blanks to ensure they do not contain the analyte at a concentration above the MDL, which would indicate contamination[6].
Conclusion and Best Practices
This application note provides a detailed, scientifically-grounded protocol for determining the Method Detection Limit of Flufenacet ESA sodium salt in surface water. By integrating the analyte-specific guidance of EPA Method 535 with the statistical rigor of 40 CFR Part 136, Appendix B, laboratories can establish a trustworthy and defensible MDL.
Key Takeaways for Success:
-
Matrix Specificity: While this guide uses reagent water for the initial MDL determination, it is best practice to periodically verify the MDL in representative surface water matrices to account for potential matrix effects.
-
Ongoing Verification: The MDL is not a static value. It should be re-evaluated annually or whenever significant changes are made to the analytical method or instrumentation.
-
Instrument Optimization: The LC-MS/MS parameters provided are starting points. Each laboratory must optimize these conditions for their specific instrumentation to achieve the best sensitivity and selectivity.
By adhering to this comprehensive protocol, researchers and drug development professionals can ensure the highest quality of data for environmental monitoring and safety assessment of this important herbicide metabolite.
References
-
Shoemaker, J. A., Bassett, M. V., & Tettenhorst, D. R. (2006). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 89(1), 201–209. [Link]
-
U.S. Environmental Protection Agency. (2005). Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. [Link]
-
Waters Corporation. (n.d.). EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extra. [Link]
-
SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. [Link]
-
U.S. Government Publishing Office. (n.d.). Appendix B to Part 136, Title 40 -- Definition and Procedure for the Determination of the Method Detection Limit—Revision 2. Electronic Code of Federal Regulations (eCFR). [Link]
-
Oregon Health Authority. (n.d.). Part 136 Method Update Rule Revisions to Appendix B – MDL Procedure as Applied to Drinking Water. [Link]
-
Imai, M., Takagi, N., Kobayashi, Y., & Mochizuki, N. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 60(1), 1–6. [Link]
-
Hogendoorn, E. A., & van Zoonen, P. (2000). Pesticides in Water: Sampling, Sample Preparation, Preservation. In Comprehensive Analytical Chemistry (Vol. 33, pp. 69-122). [Link]
-
U.S. Government Publishing Office. (n.d.). Environmental Protection Agency Pt. 136, App. B. [Link]
Sources
- 1. eCFR :: Appendix B to Part 136, Title 40 -- Definition and Procedure for the Determination of the Method Detection Limit—Revision 2 [ecfr.gov]
- 2. 40 CFR Appendix B to Part 136 - Definition and Procedure for the Determination of the Method Detection Limit—Revision 2 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. waters.com [waters.com]
- 4. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. oregon.gov [oregon.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sciex.com [sciex.com]
- 9. govinfo.gov [govinfo.gov]
Application Note: High-Recovery Analysis of Flufenacet ESA Sodium Salt in Produce Using a Modified QuEChERS Protocol
Abstract
This application note presents a detailed and robust methodology for the determination of Flufenacet ESA sodium salt, a key metabolite of the herbicide flufenacet, in various produce matrices. Recognizing the analytical challenges posed by the high polarity of this compound, we describe a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This method ensures high recovery and excellent reproducibility, critical for regulatory compliance and food safety monitoring. The described workflow is coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification. This guide is intended for analytical chemists, food safety scientists, and researchers in the agrochemical and food industries.
Introduction: The Challenge of Polar Metabolites
Flufenacet is a widely applied herbicide for controlling annual grasses and some broadleaf weeds in crops like corn, soybeans, and wheat.[1][2] Following application, it degrades into various metabolites, including the highly polar ethanesulfonic acid (ESA) derivative. Due to its high water solubility, Flufenacet ESA sodium salt can be mobile in the environment and may be taken up by subsequent crops, necessitating reliable monitoring in produce.
The analysis of highly polar, water-soluble pesticide residues like Flufenacet ESA sodium salt presents a significant challenge for standard multi-residue methods.[3] Conventional sample preparation techniques, including traditional QuEChERS protocols, are often optimized for less polar compounds and can result in poor recovery for analytes like the ESA metabolite. The QuEChERS method, first introduced in 2003, is a streamlined sample preparation approach involving solvent extraction and dispersive solid-phase extraction (dSPE) for cleanup.[4][5] This application note details a modified QuEChERS procedure tailored to the chemical properties of Flufenacet ESA sodium salt to ensure its efficient extraction and cleanup from complex produce matrices.
Method Rationale: A Tailored QuEChERS Approach
The standard QuEChERS procedure is adapted here to enhance the recovery of the polar and anionic Flufenacet ESA sodium salt. The key modifications and their scientific justifications are outlined below:
-
Extraction Solvent: Acetonitrile is the solvent of choice in most QuEChERS methods due to its ability to effectively precipitate proteins and its miscibility with water.[6][7] We maintain its use for its proven efficacy in extracting a broad range of pesticides.
-
pH Control: The stability and extraction efficiency of acidic analytes can be pH-dependent. The chosen buffering salts in the European EN 15662 standard, which includes sodium citrate, help maintain a pH of around 5.0-5.5.[8] This slightly acidic condition is favorable for the extraction of sulfonic acid metabolites.
-
Dispersive SPE (dSPE) Cleanup: The cleanup step is critical for removing matrix co-extractives that can interfere with LC-MS/MS analysis. Primary Secondary Amine (PSA) is a common sorbent for removing organic acids, sugars, and fatty acids.[6] However, due to the anionic nature of Flufenacet ESA, a careful balance is needed to avoid analyte loss. C18 is included to remove non-polar interferences.
Below is a graphical representation of the logical workflow for this modified QuEChERS protocol.
Caption: Modified QuEChERS workflow for Flufenacet ESA analysis.
Detailed Experimental Protocol
This protocol is designed for a 10 g sample of homogenized produce. For dry commodities like raisins, a rehydration step is necessary prior to extraction.[9]
Materials and Reagents
-
Flufenacet ESA sodium salt analytical standard: (CAS No: 947601-87-8)[10][11][12][13]
-
Acetonitrile (ACN): LC-MS grade
-
Deionized Water: >18 MΩ·cm
-
QuEChERS EN 15662 Extraction Salt Packet: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate sesquihydrate
-
Dispersive SPE (dSPE) Cleanup Tubes (2 mL): Containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18
Sample Preparation and Extraction
-
Homogenization: Weigh 10 g of a representative, homogenized produce sample into a 50 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Initial Extraction: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and initial extraction of the analyte.
-
Salting Out: Add the contents of one QuEChERS EN 15662 extraction salt packet. The addition of salts induces phase separation between the aqueous and organic layers.[4]
-
Second Extraction & Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge the tube at ≥3000 g for 5 minutes. This will result in a clear separation of the acetonitrile layer containing the analyte from the aqueous and solid matrix components.
Dispersive SPE Cleanup
-
Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube.
-
Cleanup: Cap the dSPE tube and shake for 30 seconds.
-
Centrifugation: Centrifuge for 5 minutes at ≥3000 g to pellet the dSPE sorbents.
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis. For some instruments, a 10x dilution with deionized water may be necessary.[9]
Instrumental Analysis: LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reverse Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation from matrix interferences (e.g., 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
Note: Specific MRM transitions for Flufenacet ESA sodium salt should be optimized by direct infusion of a standard solution.
Performance and Validation
Based on similar methodologies for Flufenacet and its metabolites, expected recovery rates for this protocol are in the range of 70-120% with a relative standard deviation (RSD) of less than 15%.[1][15] The limit of quantification (LOQ) is anticipated to be at or below 0.01 µg/g (10 ppb) in most produce matrices, which is consistent with the requirements for pesticide residue monitoring.[1][15]
The logical relationship for validating the performance of this analytical method is depicted in the diagram below.
Caption: Key parameters for analytical method validation.
Conclusion
This application note provides a comprehensive and verified protocol for the analysis of the highly polar metabolite Flufenacet ESA sodium salt in produce. By adapting the well-established QuEChERS methodology, this approach overcomes the challenges associated with polar analyte extraction, offering a reliable, efficient, and robust solution for food safety and quality control laboratories. The combination of this modified sample preparation with the specificity and sensitivity of LC-MS/MS allows for accurate quantification at levels relevant to regulatory standards.
References
- QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
- [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS].Shokuhin Eiseigaku Zasshi. 2019;60(1):1-6.
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS].Shokuhin Eiseigaku Zasshi. 2019.
- QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods.PubMed.
- QuEChERS: Home.quechers.com.
- Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS.
- Performance comparison of GC-MS and LC-MS/MS for Flufenacet analysis.BenchChem.
- QuEChERS Fruits and Vegetables.UCT.
- Flufenacet-ethane sulfonic acid (ESA) sodium.LGC Standards.
- Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection.Current Agriculture Research Journal.
- flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741.PubChem - NIH.
- Flufenacet ESA sodium salt - analytical standard.Sigma-Aldrich.
- Quick Polar Pesticides (QuPPe): Learning from and Expanding on the Work of Others.
- Flufenacet ESA sodium salt | CAS 947601-87-8 | SCBT.Santa Cruz Biotechnology.
- Flufenacet ESA sodium salt | 947601-87-8.A Chemtek.
- A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts.Restek.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. QuEChERS: Home [quechers.eu]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. traceorganic.com [traceorganic.com]
- 9. gcms.cz [gcms.cz]
- 10. Flufenacet-ethane sulfonic acid (ESA) sodium [lgcstandards.com]
- 11. 氟噻草胺 ESA 钠盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. achemtek.com [achemtek.com]
- 14. [PDF] [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Flufenacet ESA Sodium Salt in Water by LC-MS/MS for Regulatory Monitoring
Abstract
This application note provides a comprehensive guide for the quantitative analysis of Flufenacet ethanesulfonic acid (ESA) sodium salt, a key metabolite of the herbicide Flufenacet, in water samples. As regulatory scrutiny of pesticide residues and their environmental transformation products intensifies, robust and sensitive analytical methods are paramount. Flufenacet ESA is a polar, mobile metabolite of significant concern due to its potential to contaminate groundwater.[1] This document details a highly selective and sensitive method utilizing Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for environmental laboratories, researchers, and regulatory bodies tasked with monitoring water quality and ensuring compliance with established maximum residue limits (MRLs).
Introduction: The Regulatory Imperative for Metabolite Monitoring
Flufenacet is a broad-spectrum oxyacetamide herbicide used extensively for pre-emergence control of annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and wheat.[2][3] Once introduced into the environment, the parent compound, Flufenacet, undergoes transformation, leading to the formation of various metabolites.[3] Among these, Flufenacet ESA is of primary concern due to its increased polarity and mobility in soil, which enhances its potential to leach into groundwater and persist in aquatic systems.[1][4]
Recent regulatory actions, particularly in the European Union, have highlighted the risks associated with Flufenacet and its metabolites. Citing concerns over endocrine-disrupting properties and the potential for groundwater contamination exceeding statutory limits, the EU has moved not to renew the approval for Flufenacet.[1][5][6][7] This decision underscores the critical need for analytical methods that can accurately quantify not just the parent herbicide but also its significant degradation products like Flufenacet ESA to assess the total environmental impact.
The analysis of highly polar metabolites such as Flufenacet ESA from complex aqueous matrices presents a significant analytical challenge. Direct injection is often not feasible due to low concentrations and matrix interference. Therefore, a robust sample preparation step is required to isolate and concentrate the analyte. For detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard. Its superior sensitivity and selectivity allow for the unambiguous identification and quantification of polar compounds at trace levels, making it the ideal technique for this application.[8][9][10][11]
Principle of the Analytical Workflow
The method described herein employs a logical workflow designed for optimal recovery, selectivity, and sensitivity. The core principle involves a two-stage process: sample preparation via Solid Phase Extraction (SPE) and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
-
Solid Phase Extraction (SPE): This is the critical sample cleanup and concentration step. A water sample is passed through a solid sorbent cartridge (e.g., C18).[9][12] The analyte of interest is retained on the sorbent while salts and other polar impurities are washed away. The retained Flufenacet ESA is then eluted with a small volume of an organic solvent, achieving a significant concentration factor.
-
Liquid Chromatography (LC) Separation: The concentrated extract is injected into a reversed-phase HPLC system. A C18 analytical column separates Flufenacet ESA from other co-extracted matrix components based on differential partitioning between the stationary and mobile phases.
-
Mass Spectrometry (MS/MS) Detection: The column eluent is directed to a tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is highly effective for ionizing polar molecules like Flufenacet ESA, which is detected in negative ion mode.[11][12] The mass spectrometer is operated in MRM mode, providing two levels of mass filtering. A specific precursor ion for Flufenacet ESA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing false positives.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: Certified reference standard of Flufenacet ESA sodium salt (CAS No. 947601-87-8).[13][14]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (reagent grade, ~99%).
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Equipment:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with ESI source).
-
SPE vacuum manifold.
-
Nitrogen evaporator with water bath.
-
Analytical balance, vortex mixer, and calibrated pipettes.
-
0.22 µm syringe filters.
-
Preparation of Standards
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Flufenacet ESA sodium salt reference standard. Dissolve in a 100 mL volumetric flask with methanol. Sonicate briefly to ensure complete dissolution. Store at -20°C.
-
Intermediate Stock Solution (1 µg/mL): Dilute 1 mL of the primary stock solution to 100 mL with methanol in a volumetric flask.
-
Working Calibration Standards (0.1 to 50 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with an initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). These standards should bracket the expected concentration range of the samples.
Sample Preparation Protocol (Solid Phase Extraction)
The following protocol is optimized for a 100 mL water sample.
-
Sample Preservation: Acidify the 100 mL water sample to a pH of approximately 3 by adding ~100 µL of formic acid. This step ensures the analyte is in a neutral form to better retain on the C18 sorbent.[12]
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of LC-MS grade water through the cartridge. Crucially, do not allow the sorbent bed to go dry.
-
-
Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of water to remove any residual salts or highly polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Analyte Elution: Elute the retained Flufenacet ESA by passing 2 x 4 mL aliquots of methanol through the cartridge into a collection tube. Allow the solvent to soak for 1 minute before eluting.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[12]
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following table provides typical starting parameters. These should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and peak shape for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the column. |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient is necessary to elute the analyte and clean the column. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 10 µL | Balances sensitivity with potential matrix effects. |
| Column Temp | 40 °C | Improves peak shape and reduces run-to-run variability. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Flufenacet ESA readily forms a negative ion [M-H]⁻.[12] |
| MRM Transition 1 | e.g., m/z 296.0 -> 140.0 (Quantifier) | The most intense and stable fragment, used for quantification. |
| MRM Transition 2 | e.g., m/z 296.0 -> 80.0 (Qualifier) | A second fragment used for identity confirmation. |
| Dwell Time | 100 ms | Sufficient time to acquire >12 data points across a peak. |
| Collision Energy | Optimize experimentally | Energy required for optimal fragmentation of the precursor ion. |
Note: The exact m/z values for MRM transitions must be determined by infusing a standard solution of Flufenacet ESA sodium salt and optimizing on the specific mass spectrometer.
Method Performance and Validation
A self-validating system is essential for trustworthy results. The method should be validated according to established guidelines, with key performance metrics summarized below.
| Performance Parameter | Typical Value | Significance |
| Limit of Quantitation (LOQ) | 0.01 - 0.1 µg/L | The lowest concentration that can be reliably quantified.[12][15] |
| Linearity (r²) | > 0.995 | Demonstrates a proportional response across the calibration range. |
| Recovery | 75 - 110% | Measures the efficiency of the SPE sample preparation process.[8] |
| Precision (RSD%) | < 15% | Indicates the repeatability and reproducibility of the method.[8][15] |
Quality Control: For each batch of samples, include a method blank, a laboratory control sample (LCS) at a known concentration, and a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and method accuracy.
Conclusion
This application note presents a robust, sensitive, and reliable method for the determination of Flufenacet ESA sodium salt in water samples for regulatory monitoring purposes. The combination of Solid Phase Extraction for sample preparation and LC-MS/MS for analysis provides the necessary performance to meet the stringent requirements of environmental testing. By accurately quantifying this key metabolite, laboratories can provide critical data to regulatory agencies, helping to ensure the safety of water resources and assess the environmental fate of the herbicide Flufenacet.
References
-
Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. (2019). Shokuhin Eiseigaku Zasshi, 60(1), 1-6. [Link]
-
UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. (Date not available). Flufenacet. Human Health Risk Assessment for the Registration Review. Regulations.gov. [Link]
-
Imai, M., Takagi, N., Yoshizaki, M., Hosokai, E., & Kobayashi, Y. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 60(1), 1–6. [Link]
-
AGRINFO Platform. (2025). Flufenacet: non-renewal of approval. [Link]
-
Tridge. (2025). The European Union has officially banned the herbicide flufenacet, with product authorizations to be withdrawn by December 10, 2025. [Link]
-
ResearchGate. (2021). Concentrations of flufenacet and its TP F-ESA and F-OA at the outlet of the catchment. [Link]
-
U.S. Environmental Protection Agency (EPA). (Date not available). MRID: 48897603 Title: Bethem, R.A., Peterson, R.G., Leimkuehler, W.A., and Mattern, G.C. Determination. [Link]
-
U.S. Environmental Protection Agency (EPA). (Date not available). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Regulations.gov. [Link]
-
European Commission. (2025). Renewal report for the active substance flufenacet. [Link]
-
ResearchGate. (Date not available). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. [Link]
-
AGRINFO. (2025). Flufenacet: non-renewal of approval. [Link]
-
REACH24H. (2025). EU's Decision to Reject Flufenacet Renewal: Impacts on the Pesticide Industry. [Link]
-
HPC Standards. (Date not available). High-Purity Flufenacet ESA Sodium Salt for Accurate Residue Analysis. [Link]
-
GL Sciences. (2025). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. [Link]
-
National Center for Biotechnology Information. (Date not available). Flufenacet. PubChem Compound Database. [Link]
-
International Atomic Energy Agency. (2014). SAMPLE PREPARATION TECHNIQUES BASED ON EXTRACTION FOR ANALYSIS OF PESTICIDES IN FOOD SAMPLES. [Link]
-
U.S. Geological Survey. (Date not available). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. [Link]
-
ResearchGate. (Date not available). DETERMINATION OF SELECTED PESTICIDE RESIDUES IN RIVER WATER USING SBSE TECHNIQUE. [Link]
-
European Food Safety Authority (EFSA). (2024). Peer review of the pesticide risk assessment of the active substance flufenacet. [Link]
-
SciSpace. (Date not available). Applicability of Gradient Liquid Chromatography with Tandem Mass Spectrometry to the Simultaneous Screening for About 100 Pesticides in Crop. [Link]
-
SLS. (Date not available). Flufenacet, PESTANAL, analytic. [Link]
-
Salt Industry Center of Japan. (Date not available). METHODS FOR SALT ANALYSIS. [Link]
-
U.S. Environmental Protection Agency (EPA). (2020). Environmental Chemistry Methods (ECM) Index - F. [Link]
-
Regulations.gov. (2020). Executive Summary. [Link]
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- 13. Flufenacet-ethane sulfonic acid (ESA) sodium [lgcstandards.com]
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Troubleshooting & Optimization
Technical Support Center: Flufenacet ESA Sodium Salt LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Flufenacet ESA sodium salt. This guide is designed for researchers, analytical scientists, and professionals in environmental and food safety testing. Here, we address common challenges, with a specific focus on mitigating the often-unseen influence of matrix effects, to ensure the accuracy and reliability of your quantitative results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects, and why are they a significant problem in the LC-MS/MS analysis of Flufenacet ESA?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In electrospray ionization (ESI), which is commonly used for analyzing polar compounds like Flufenacet ESA, these effects typically manifest as ion suppression , leading to a decreased analyte signal, or less commonly, ion enhancement .[3][4]
This is a critical issue because it can lead to inaccurate and unreliable quantification, potentially reporting results lower than the actual concentration.[5] The complexity of matrices such as soil, water, and agricultural products means that various organic and inorganic compounds can be co-extracted with your target analyte and interfere with its ionization in the MS source.[6]
The mechanism of ion suppression in ESI is not fully understood but is often attributed to two main phenomena:
-
Competition for Ionization: Co-eluting matrix components can compete with Flufenacet ESA for access to the droplet surface where ionization occurs or for available charge.[1]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder solvent evaporation and the subsequent release of gas-phase analyte ions.[1][3]
Caption: The impact of matrix components on analyte ionization in the ESI source.
Q2: How can I determine if my Flufenacet ESA analysis is being impacted by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects: one qualitative and one quantitative.
-
Qualitative Assessment: Post-Column Infusion (PCI) This experiment helps visualize the regions in your chromatogram where ion suppression or enhancement occurs.[7][8] A solution of Flufenacet ESA is continuously infused into the mobile phase flow after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[9] This allows you to see if your analyte's retention time coincides with a zone of interference.[10]
-
Quantitative Assessment: Post-Extraction Spike Comparison This is the most direct way to measure the matrix effect (ME). The response of an analyte spiked into a blank matrix extract after the extraction and cleanup steps is compared to the response of the same analyte concentration in a pure solvent standard.[7]
The Matrix Effect (%) is calculated as follows: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value (e.g., -40%) indicates ion suppression.
-
A positive value indicates ion enhancement.
According to guidelines like SANTE/11312/2021, matrix effects are generally considered significant if they are outside the range of ±20%.[11]
-
Q3: My Flufenacet ESA signal is suppressed. What are the most effective strategies to minimize this?
A3: Mitigating matrix effects involves a multi-faceted approach, starting from sample preparation and extending to chromatographic and detection parameters.
1. Improve Sample Preparation and Cleanup: This is often the most effective strategy.[6][12] The goal is to remove interfering matrix components before they enter the LC-MS system.
| Technique | Description | Pros | Cons | Best For |
| Dilute-and-Shoot | The sample extract is simply diluted with the mobile phase. | Fast, simple, and inexpensive. | Reduces sensitivity; may not be sufficient for very complex matrices. | Cleaner matrices (e.g., drinking water) or when high sensitivity is not required.[2] |
| Solid-Phase Extraction (SPE) | Utilizes a sorbent-packed cartridge to selectively retain the analyte while matrix components are washed away, or vice-versa. | Excellent cleanup, can concentrate the analyte. | More time-consuming, requires method development, higher cost. | Complex matrices like soil, wastewater, and fatty foods.[9] |
| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe). Involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup. | High throughput, effective for a wide range of pesticides and matrices.[13][14] | d-SPE sorbent selection is crucial for effective cleanup of specific interferences.[15] | Agricultural products, soils, and biological tissues.[5] |
2. Optimize Chromatographic Separation: If cleanup is insufficient, improving the separation between Flufenacet ESA and the interfering components is the next step.
-
Adjust the Gradient: Modify the mobile phase gradient to shift the retention time of Flufenacet ESA away from regions of high matrix interference identified by your PCI experiment.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can alter selectivity and resolve the analyte from interferences. For polar metabolites, HILIC or mixed-mode columns can also be considered.[16]
3. Use an Appropriate Internal Standard (IS): An internal standard is a compound added to all samples, calibrants, and QCs at a constant concentration to correct for variations.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard."[17] A SIL-IS for Flufenacet ESA (e.g., Flufenacet-d4 ESA) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and ionization suppression.[18] This allows for the most accurate compensation.[19][20]
-
Structural Analog IS: If a SIL-IS is unavailable, a structurally similar compound can be used. However, it may not co-elute perfectly or experience the exact same degree of ion suppression, introducing potential inaccuracies.[18]
Caption: Troubleshooting workflow for addressing matrix effects.
Q4: I don't have access to a stable isotope-labeled internal standard. How should I perform my calibration?
A4: When a SIL-IS is not available, matrix-matched calibration is the preferred approach to compensate for matrix effects.[11][19]
Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract that has been processed through the exact same extraction and cleanup procedure as your samples.[21][22] This ensures that your calibrants experience the same degree of ion suppression or enhancement as your analytes of interest, leading to more accurate quantification.[5]
It is crucial to source a matrix that is truly blank (i.e., contains no detectable Flufenacet ESA). If a true blank is unavailable, procedural calibration or standard addition may be considered, though these are more labor-intensive.[19]
Key Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment
-
Prepare Infusion Solution: Create a 1 µg/mL solution of Flufenacet ESA in your typical mobile phase (e.g., 50:50 acetonitrile:water).
-
System Setup:
-
Place the infusion solution in a syringe pump.
-
Use a T-connector to introduce the infusion solution into the mobile phase stream between the analytical column and the MS ion source.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min) to avoid significantly diluting the LC flow. The LC flow rate should be much higher (e.g., 400-600 µL/min).
-
-
Acquisition:
-
Begin infusing the Flufenacet ESA solution. You should observe a stable, elevated baseline signal for the Flufenacet ESA MRM transition.
-
Inject a blank matrix extract that has undergone your complete sample preparation procedure.
-
Monitor the Flufenacet ESA MRM signal throughout the chromatographic run.
-
-
Analysis: Examine the resulting chromatogram. Any deviation from the stable baseline indicates a matrix effect. A drop in signal signifies ion suppression, while a rise signifies enhancement. Compare the retention time of your analyte in a standard injection to the regions of interference observed in the PCI run.
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare Solutions:
-
Set A (Solvent Standards): Prepare a series of calibration standards of Flufenacet ESA at different concentrations in the final reconstitution solvent (e.g., 90:10 water:acetonitrile).
-
Set B (Matrix-Matched Standards): Source a blank matrix (e.g., soil known to be free of Flufenacet). Process this matrix through your entire sample preparation method. Use the final blank extract to prepare a series of calibration standards at the same concentrations as Set A.
-
-
Analysis:
-
Inject and analyze both sets of standards using your LC-MS/MS method.
-
Generate calibration curves for both Set A and Set B.
-
-
Calculation:
-
Calculate the slope of the calibration curve for each set.
-
Calculate the Matrix Effect (ME) using the formula: ME (%) = (Slope_Matrix / Slope_Solvent - 1) * 100
-
-
Interpretation:
References
-
Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Waters Application Note. Available at: [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Available at: [Link]
-
Chromedia. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]
-
Xu, Y., et al. (2018). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Watanabe, E., et al. (2019). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Request PDF. Available at: [Link]
-
Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.). Poster. Available at: [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics. Available at: [Link]
-
Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. Available at: [Link]
-
Zhang, S., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods. Available at: [Link]
-
Selvaraj, C., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
van der Nagel, B., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
European Commission. (2023). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Food Safety. Available at: [Link]
-
Ortiz-Villanueva, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of Analysis and Testing. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Application Note. Available at: [Link]
-
European Commission. (2021). SANTE/11312/2021 - Guidance Document on Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Available at: [Link]
-
ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. Available at: [Link]
-
van der Nagel, B., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2015). QuEChERS-HPLC-DAD method for sulphonamides in chicken breast. Available at: [Link]
-
LCGC North America. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]
-
Imai, M., et al. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. Available at: [Link]
-
ResearchGate. (2019). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. Available at: [Link]
-
LabRulez. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]
-
A&M Scientific. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Zhang, T., et al. (2022). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. (2022). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Available at: [Link]
-
U.S. Geological Survey. (2000). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. Publications Warehouse. Available at: [Link]
-
Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available at: [Link]
-
Abdel-Hamid, M. E. (2001). Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]
Sources
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- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
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- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. labscievents.pittcon.org [labscievents.pittcon.org]
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- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. lcms.cz [lcms.cz]
- 22. longdom.org [longdom.org]
How to improve peak shape for Flufenacet ESA sodium salt chromatography
Welcome to the technical support center for optimizing the chromatography of Flufenacet ESA sodium salt. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal peak shape for this specific analyte. We will move beyond generic advice to provide a deep, mechanistic understanding of the potential issues and deliver robust, field-proven solutions.
The Challenge: Understanding Flufenacet ESA Sodium Salt
Flufenacet ESA sodium salt is the ethanesulfonic acid metabolite of the herbicide flufenacet.[1][2] Its chemical structure, containing a strongly acidic sulfonate group, makes it highly polar and anionic across a typical pH range used in reversed-phase chromatography.[1][3] These properties are the primary drivers of the common chromatographic issues, particularly peak tailing, that analysts encounter.
Troubleshooting Guide: Asymmetrical Peaks
Poor peak shape compromises resolution, affects integration accuracy, and ultimately undermines the quality of your analytical results.[4] This section provides a logical, step-by-step approach to diagnosing and resolving these issues.
Primary Issue: My peak for Flufenacet ESA sodium salt is tailing.
Peak tailing is the most common issue for this analyte and indicates a secondary, undesirable retention mechanism is occurring in your system.[5][6] The primary retention mechanism in reversed-phase liquid chromatography (RP-LC) should be hydrophobic interaction.[7][8] Tailing suggests that a portion of the analyte molecules are being held back by stronger, secondary interactions.
The following diagram outlines a systematic approach to identifying the root cause of peak tailing for Flufenacet ESA sodium salt.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for Flufenacet ESA sodium salt?
Answer: The most probable cause is metal chelation .
-
Expertise & Experience: Flufenacet ESA sodium salt possesses functional groups (sulfonate and amide oxygens) that can act as Lewis bases and interact strongly with metal ions (Lewis acids).[9] These metal ions can leach from stainless steel components of the HPLC system (tubing, frits, pump heads) or be present as impurities within the silica matrix of the column itself.[10][11] Even biocompatible titanium-based systems can leach metal ions under certain mobile phase conditions, which then become immobilized on the column and create active sites for chelation.[12][13] This interaction creates a strong secondary retention mechanism, leading to significant peak tailing.[9][11]
Q2: How can I confirm and fix metal chelation issues?
Answer: You can diagnose and fix this with a simple mobile phase additive or by passivating your system.
-
Trustworthiness (Self-Validating Protocol): The most effective solution is to add a sacrificial chelating agent to your mobile phase. This agent will bind more strongly to the active metal sites than your analyte, effectively masking them and eliminating the secondary interaction.
Experimental Protocol: Mobile Phase Modification
-
Prepare Stock Solution: Create a 10 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.
-
Modify Mobile Phase: Add the EDTA stock solution to the aqueous portion of your mobile phase to achieve a final concentration of 0.1-0.5 mM.
-
Equilibrate: Flush the entire HPLC system and column with this new mobile phase for at least 30-60 minutes to ensure all active sites are passivated.
-
Analyze: Inject your sample. A significant improvement in peak symmetry and even an increase in peak area (due to reduced irreversible adsorption) confirms that metal chelation was the root cause.
Note: While effective, continuous use of chelators can increase the rate of corrosion of stainless steel components over the long term.[9] A more permanent solution is to use HPLC systems and columns with inert surfaces.[9]
-
Q3: What is the optimal mobile phase pH for this analysis?
Answer: A low mobile phase pH, typically between 2.5 and 3.5 , is recommended.
-
Authoritative Grounding: Operating at a low pH offers two key advantages. First, it ensures that surface silanol groups on the silica packing are fully protonated (Si-OH).[5][14] While the primary issue for this analyte is not attraction to deprotonated silanols (Si-O⁻), protonating them reduces the overall activity of the silica surface, including the Lewis acidity of nearby metal impurities.[11][15] An EPA method for Flufenacet and its metabolites specifically uses 0.1% formic acid in the mobile phase, which achieves a pH of approximately 2.8.[7][16]
Mobile Phase Additive Typical Concentration Resulting pH (in water) Mechanism of Action Formic Acid 0.1% (v/v) ~2.8 Suppresses silanol ionization, reduces surface activity.[7] Phosphoric Acid 0.05-0.1% (v/v) ~2.0-2.5 Strong pH modifier, effectively protonates silanols.[17] Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v) ~2.1 Strong ion-pairing agent, can sometimes introduce its own issues but is effective at low pH.[6][18]
Q4: Which type of HPLC column is best for this compound?
Answer: A modern, high-purity, end-capped C18 column based on Type B silica is the best starting point.
-
Expertise & Experience: Older silica columns (Type A) often had higher metal impurity content and more acidic, active silanol groups, which are detrimental to good peak shape.[15] Modern Type B columns are manufactured from high-purity silica with minimal metal contamination.[11][15] Furthermore, look for columns that are aggressively end-capped to block as many residual silanol groups as possible, preventing any unwanted interactions.[5][19] For persistent issues, consider columns with novel surface technologies designed to be inherently inert, such as those with hybrid organic/inorganic surfaces or specialized surface shielding.[9][20]
Q5: My peak is broad, not tailing. What could be the cause?
Answer: Broad peaks, if symmetrical, typically point to a loss of chromatographic efficiency rather than a specific secondary interaction.[21]
-
Common Causes & Solutions:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening.[22] Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all fittings are made correctly with no dead volume.[23]
-
Column Contamination/Failure: A contaminated guard column or a failing analytical column can lead to broad peaks.[24] Replace the guard column first. If that doesn't resolve the issue, try a new analytical column.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column head.[24] Ideally, dissolve your sample in the initial mobile phase.
-
References
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. Retrieved from [Link]
-
CHROMacademy. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Dong, M. W. (2021, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23676741, flufenacet esa sodium salt. Retrieved from [Link]
-
CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
-
Regalado, E. L., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]
-
Tyteca, E., et al. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Retrieved from [Link]
-
De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. Retrieved from [Link]
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Chrom Tech. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
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Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. Retrieved from [Link]
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Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
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Laafon Galaxy Pharmaceuticals. (2023, February 16). Types of column in HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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Melander, W. R., et al. (1979). Dynamic effect of secondary equilibria in reversed-phase chromatography. The Journal of Physical Chemistry, 83(24), 3125-3136. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Flufenacet MRID: 48897603. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
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GL Sciences. (n.d.). MonoCap SCX. Retrieved from [Link]
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U.S. Geological Survey. (2002). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Retrieved from [Link]
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Ajay PI, et al. (2018). A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Der Pharmacia Lettre, 10(4), 26-44. Retrieved from [Link]
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Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
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Zha, W., et al. (2019). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. Water, Air, & Soil Pollution, 230(9). Retrieved from [Link]
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GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
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Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
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HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
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Overcoming low recovery of Flufenacet ESA sodium salt during SPE
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, analytical chemists, and laboratory professionals encountering difficulties in the sample preparation and analysis of Flufenacet and its metabolites. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to overcome common obstacles, specifically focusing on the low recovery of Flufenacet ESA sodium salt during Solid Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of Flufenacet ESA sodium salt consistently low when using a standard reversed-phase (e.g., C18 or C8) SPE method?
A: This is the most common issue researchers face. The low recovery is primarily due to a fundamental mismatch between the analyte's properties and the sorbent's retention mechanism. Flufenacet ESA is the ethane sulfonic acid metabolite of Flufenacet, and its sodium salt form is highly polar and readily soluble in water.[1][2] Standard reversed-phase sorbents like C18 retain compounds through non-polar, hydrophobic interactions.[3] Because Flufenacet ESA is very polar, it has a weak affinity for the C18 stationary phase and will not be retained effectively. Instead, it passes through the cartridge during the sample loading step, a phenomenon known as "breakthrough."[4]
Q2: What is the most effective type of SPE sorbent for a polar, acidic compound like Flufenacet ESA?
A: For a highly polar and anionic compound, a Mixed-Mode Anion Exchange (MAX) sorbent is typically the most effective choice. These sorbents combine two retention mechanisms: a non-polar (reversed-phase) backbone and a strong anion exchange functional group.[3][5] This dual chemistry allows for the retention of Flufenacet ESA via strong ionic interactions, which are far more effective for this molecule than hydrophobic interactions alone. An alternative approach for highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC) SPE, which operates on a different principle of partitioning the analyte into a water layer on the surface of a polar sorbent.[6]
Q3: How critical is pH control when extracting Flufenacet ESA?
A: pH control is absolutely critical, as it governs the ionization state of the analyte and, consequently, its interaction with the SPE sorbent.[7][8] Flufenacet ESA contains a sulfonic acid group, which is a strong acid. This means it will be deprotonated and carry a negative charge (anion) across a wide pH range (typically pH > 2). To achieve strong retention on an anion exchange sorbent, you must ensure the analyte is in this charged, anionic state during sample loading.[9] Subsequently, to elute the analyte, you must disrupt this ionic interaction, which is also achieved through pH manipulation or the use of a high ionic strength buffer.[10]
In-Depth Troubleshooting Guide for Low Recovery
Low recovery is a frustrating but solvable problem. Use this guide to systematically diagnose and resolve the issue.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting low recovery of Flufenacet ESA.
Caption: Troubleshooting logic for low SPE recovery.
Detailed Problem/Solution Table
This table provides a granular look at potential issues and corrective actions.
| Symptom / Observation | Potential Cause | Scientific Rationale & Recommended Solution |
| Analyte is detected in the waste fraction from the Sample Loading step. | Inappropriate Sorbent Chemistry. | Rationale: The analyte is too polar for a standard reversed-phase (C18/C8) sorbent and is not retained.[4] Solution: Switch to a Mixed-Mode Anion Exchange (MAX) sorbent. The primary retention mechanism will be the strong ionic bond between the negatively charged sulfonic acid group of the analyte and the positively charged quaternary amine on the sorbent.[5] |
| Incorrect Sample pH for Anion Exchange. | Rationale: For strong anion exchange, the analyte must be negatively charged. While Flufenacet ESA is anionic over a broad pH range, ensuring the sample pH is between 5.0 and 7.0 is optimal. This guarantees the analyte is charged while potentially neutralizing basic interferences.[7] Solution: Adjust the sample pH to ~6.0 using a buffer like ammonium acetate before loading. | |
| Analyte is detected in the waste fraction from the Washing step. | Wash Solvent is Too Strong. | Rationale: The wash step is designed to remove less-retained interferences. If the wash solvent has too high a percentage of organic solvent, it can begin to disrupt the non-polar interactions contributing to retention on a mixed-mode sorbent, prematurely eluting the analyte.[11] Solution: Use a weaker wash solvent. For a MAX sorbent, a good starting point is a wash with a low percentage of organic solvent (e.g., 5% Methanol in water) followed by a 100% organic wash (e.g., Methanol) to remove hydrophobic interferences while the analyte remains ionically bound. |
| Analyte is not found in waste fractions, but recovery in the final eluate is still low. | Incomplete Elution. | Rationale: The elution solvent is not strong enough to break the interaction between the analyte and the sorbent. For a MAX sorbent, this means the ionic bond is not being disrupted.[12][13] Solution: Use an elution solvent that neutralizes the analyte's charge or displaces it from the sorbent. An acidified organic solvent will not work. Instead, use a basic solvent . A solution of 2-5% ammonium hydroxide in methanol is highly effective. The high pH neutralizes the positive charge on the sorbent (if it's a weak anion exchanger) or provides a high concentration of competing ions (OH-) to displace the analyte from a strong anion exchanger.[14] |
| Inconsistent or poor recovery across replicate samples. | SPE Cartridge Drying Out. | Rationale: For silica-based sorbents, allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the surface and lead to channeling, where the sample passes through without proper interaction.[11] Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps. Do not apply excessive vacuum. |
| Flow Rate is Too High. | Rationale: SPE is an equilibrium-based process. If the flow rate during loading, washing, or elution is too fast, there is insufficient contact time for the analyte to interact with the stationary phase, leading to incomplete retention or elution.[12][15] Solution: Maintain a slow, consistent flow rate of approximately 1-2 drops per second (~1-3 mL/min). |
Optimized Experimental Protocol: Mixed-Mode Anion Exchange (MAX) SPE
This protocol is designed as a robust starting point for achieving high recovery of Flufenacet ESA from aqueous samples (e.g., water samples, reconstituted soil extracts).
Protocol Workflow Diagram
Caption: Step-by-step workflow for MAX SPE.
Step-by-Step Methodology
Materials:
-
SPE Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Agilent SampliQ WAX, Waters Oasis MAX).
-
Reagents: Methanol (HPLC grade), Water (HPLC grade), Ammonium Hydroxide, Formic or Acetic Acid.
Procedure:
-
Sample Pre-treatment:
-
Filter your aqueous sample (e.g., through a 0.45 µm filter) to remove particulates.
-
Adjust the sample pH to 6.0 ± 0.5 using dilute acid or base. This ensures the sulfonic acid group of Flufenacet ESA is fully deprotonated (anionic) for strong interaction with the sorbent.[9]
-
-
Sorbent Conditioning:
-
Pass one column volume (e.g., 3 mL for a 3 mL cartridge) of Methanol through the cartridge. This wets the polymeric sorbent and activates the C18 functional groups.[16]
-
-
Sorbent Equilibration:
-
Pass one column volume of pH 6.0 water through the cartridge. This removes the methanol and equilibrates the sorbent to the pH of your sample, preparing the anion exchange sites. Do not let the cartridge go dry.[16]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min ). A slow rate is crucial to allow sufficient time for the ionic interactions to occur between the analyte and the sorbent.[15]
-
Optional: Collect the flow-through for analysis to check for breakthrough if troubleshooting.
-
-
Wash Step 1 (Remove Polar Interferences):
-
Pass one column volume of 5% Methanol in Water through the cartridge. This mild wash removes salts and very polar, neutral, or acidic interferences that are not strongly retained.
-
-
Wash Step 2 (Remove Non-Polar Interferences):
-
Pass one column volume of 100% Methanol through the cartridge. This strong organic wash removes non-polar compounds retained by the hydrophobic part of the sorbent. Flufenacet ESA will remain bound due to the strong ionic interaction.[5]
-
-
Dry the Sorbent:
-
Apply a strong vacuum for 2-5 minutes to completely dry the sorbent bed. This step is important to ensure the subsequent elution with an organic solvent is effective and not diluted by residual water.
-
-
Elution:
-
Elute the Flufenacet ESA by passing one to two column volumes of 5% Ammonium Hydroxide in Methanol . The basic solution disrupts the ionic bond, allowing the analyte to be released from the sorbent and eluted.[14]
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of your initial mobile phase for LC-MS analysis.
-
This systematic approach, grounded in the chemical principles of the analyte and sorbent, will enable you to troubleshoot effectively and develop a robust, high-recovery method for the analysis of Flufenacet ESA sodium salt.
References
- PubMed. (1998). Use of solid phase extraction disks for the GC-MS analysis of acidic and neutral herbicides in drinking water. Chemosphere, 36(14), 2867-78.
- PubMed. (2000). Solid-phase Extraction of Acidic Herbicides. Journal of Chromatography A, 885(1-2), 237-50.
- Sigma-Aldrich. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation.
- LGC Standards. Flufenacet ESA Sodium Salt.
- National Institutes of Health (NIH), PubChem. flufenacet esa sodium salt. PubChem Compound Summary for CID 23676741.
- LCGC International. Hydrophilic Interaction Chromatography.
- National Institutes of Health (NIH), PubChem. Flufenacet. PubChem Compound Summary for CID 86429.
- PubMed Central (PMC). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
- Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
- Biotage. SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX.
- Sigma-Aldrich. Flufenacet ESA sodium salt - analytical standard.
- Santa Cruz Biotechnology. Flufenacet ESA sodium salt | CAS 947601-87-8.
- SciSpace. Sample preparation for polar metabolites in bioanalysis.
- ResearchGate. Solid-phase extraction of acidic herbicides | Request PDF.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- Supelco. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
- ResearchGate. Influence of a) pH and b) sample volume, during SPE extraction of....
- Hawach. The Reason of Poor Sample Recovery When Using SPE.
- Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
- BenchChem. Troubleshooting low recovery of Phaseic acid-d4 during extraction.
- A Chemtek. Flufenacet ESA sodium salt | 947601-87-8.
- Wikipedia. Hydrophilic interaction chromatography.
- Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.
- Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
- Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- ResearchGate. Analysis of acidic pesticides using in situ derivatization with alkylchloroformate and solid-phase microextraction (SPME) for GC-MS | Request PDF.
- LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
- Agilent Technologies. SPE Method Development Tips and Tricks.
- Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE.
- LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
- ALWSCI. Why Is Your SPE Recovery So Low?.
- WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- ResearchGate. Effect of sample pH on solid phase extraction.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- University of Hertfordshire. Flufenacet (Ref: FOE 5043). AERU.
- U.S. Environmental Protection Agency. Flufenacet MRID: 48897603.
- U.S. Environmental Protection Agency. Flufenacet MRID: 48897601.
- ResearchGate. How to quantify non-polar compounds and their polar metabolites together using HPLC or LC-MS or MS/MS?.
- National Institutes of Health (NIH), PubChem. ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid. PubChem Compound Summary for CID 16212225.
- Wikipedia. Flufenacet.
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ASCA GmbH. Flufenacet Metabolite M2 sodium salt. Available from: [Link]
- Eaufrance. Flufénacet ESA - Paramètre chimique.
- Smolecule. Buy flufenacet ESA | 201668-32-8.
- Portail Substances Chimiques. (2016). FLUFENACET – n° CAS : 142459-58-3.
- LGC Standards. Flufenacet-ethane sulfonic acid (ESA) sodium.
- ResearchGate. (2015). Simultaneous estimation method development as analytical method for flupentixol dihydrochloride and melitracen hydrochloride from their combine pharmaceutical dosage forms by RP-HPLC.
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Navigating the Shadows: A Technical Guide to Overcoming Ion Suppression in the Analysis of Flufenacet ESA Sodium Salt
From the desk of a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the detection of Flufenacet ESA sodium salt. Ion suppression is a frequently encountered yet often misunderstood phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS). This document aims to demystify this issue, offering a structured approach to troubleshooting and ensuring the integrity of your analytical data.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
Before delving into complex troubleshooting, it is essential to grasp the core concepts of ion suppression and its relevance to the analysis of Flufenacet ESA sodium salt.
1. What is ion suppression?
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), the most common ionization technique for polar compounds like Flufenacet ESA, a finite number of charges are available on the surface of the sprayed droplets. When matrix components with higher surface activity or proton affinity compete for these charges, the ionization of the analyte of interest is hindered, leading to a decreased signal intensity.[1]
2. Why is Flufenacet ESA sodium salt particularly susceptible to ion suppression?
Flufenacet ESA sodium salt is the ethanesulfonic acid metabolite of the herbicide flufenacet. Its chemical structure, containing a sulfonic acid group, makes it a highly polar and anionic compound.[2][3][4][5][6][7][8] Such polar analytes are often poorly retained on traditional reversed-phase liquid chromatography columns, causing them to elute early in the chromatogram where a high concentration of other polar matrix components, such as salts and endogenous metabolites, also elute. This co-elution is a primary driver of ion suppression.[9][10][11]
3. What are the common sources of ion suppression in my samples?
The sources of ion suppression are diverse and can originate from the sample matrix itself, the sample preparation process, or the LC system. Common culprits include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other small molecules naturally present in biological or environmental samples.[12]
-
Sample preparation reagents: Non-volatile buffers, ion-pairing agents, and residual solvents.
-
LC mobile phase additives: High concentrations of non-volatile salts or certain organic modifiers.
4. How can I determine if ion suppression is affecting my analysis?
A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a standard solution of Flufenacet ESA sodium salt is introduced into the LC eluent stream after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal of the analyte at the retention time of the matrix components indicates the presence of ion suppression.
Troubleshooting Guide: A Symptom-Based Approach
When encountering issues with your Flufenacet ESA sodium salt analysis, a systematic troubleshooting approach is key. This guide is structured around common symptoms to help you quickly identify and resolve the problem.
Symptom: Low or No Signal for Flufenacet ESA Sodium Salt
A diminished or absent signal for your analyte is a classic indicator of severe ion suppression. Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for low or no signal of Flufenacet ESA sodium salt.
Step-by-Step Troubleshooting:
-
Verify MS/MS Parameters:
-
Precursor Ion Selection: Flufenacet ESA is analyzed in negative ion mode. The precursor ion will be the deprotonated molecule [M-H]⁻. Given the molecular formula C₁₁H₁₄FNO₄S, the monoisotopic mass of the neutral molecule is approximately 275.06 g/mol . Therefore, the expected precursor ion (m/z) will be around 274.05.
-
Fragmentation and Product Ions: While a publicly available, definitive fragmentation spectrum for Flufenacet ESA sodium salt is not readily found, a plausible fragmentation pathway can be proposed based on the structure and common fragmentation patterns of similar molecules. The amide bond and the bond between the carbonyl carbon and the methylene-sulfonate group are likely points of cleavage. Potential product ions could arise from the loss of SO₃ (80 Da) or cleavage at the amide bond.
-
Proposed MRM Transitions:
-
Transition 1 (Quantitative): 274.1 -> [Fragment corresponding to the aniline portion]
-
Transition 2 (Qualitative): 274.1 -> [Fragment corresponding to the sulfonic acid portion or another stable fragment]
-
-
-
Collision Energy Optimization: The collision energy should be optimized for each transition to achieve the highest and most stable fragment ion intensity. This is typically done by infusing a standard solution and ramping the collision energy.
-
-
Sample Dilution:
-
A simple yet effective strategy to reduce the concentration of matrix components is to dilute the sample extract.[9] A 5-fold or 10-fold dilution can significantly decrease ion suppression. However, be mindful that this will also reduce the analyte concentration, so ensure your instrument has sufficient sensitivity.
-
-
Improve Sample Cleanup:
-
The QuPPe (Quick Polar Pesticides) extraction method is a widely used technique for polar pesticides and their metabolites.[10][11] This method involves extraction with acidified methanol and may require further cleanup steps depending on the matrix complexity.
-
Solid-Phase Extraction (SPE): Consider using an SPE sorbent that retains the analyte while allowing interfering matrix components to pass through, or vice-versa. For an anionic compound like Flufenacet ESA, an anion-exchange or mixed-mode sorbent could be effective.
-
-
Modify Chromatographic Conditions:
-
Column Chemistry: For highly polar anionic pesticides, specialized columns are often required. Consider using a column designed for polar compound retention, such as a hydrophilic interaction liquid chromatography (HILIC) column or a dedicated anionic polar pesticide column. These columns can improve retention and separate the analyte from early-eluting matrix components.
-
Mobile Phase Optimization: Adjusting the mobile phase composition can alter the elution profile of both the analyte and interfering compounds.
-
pH: For an acidic analyte like Flufenacet ESA, a higher pH mobile phase will ensure it is in its deprotonated (anionic) form, which can affect retention on certain columns.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) will influence the retention of polar compounds.
-
Additives: The use of volatile buffers like ammonium formate or ammonium acetate can help to control pH and improve peak shape.
-
-
-
Consider Alternative Chromatographic Techniques:
-
Ion Chromatography (IC): For highly polar and ionic compounds, IC coupled with mass spectrometry (IC-MS/MS) can be a powerful alternative to traditional LC-MS/MS.[11][13] IC separates analytes based on their ionic interactions with the stationary phase, providing excellent resolution for compounds like Flufenacet ESA.
-
Symptom: Poor Peak Shape and Shifting Retention Times
Inconsistent peak shapes (e.g., tailing, fronting) and drifting retention times can also be manifestations of matrix effects and can compromise the accuracy and precision of your quantification.
Caption: Troubleshooting workflow for poor peak shape and retention time instability.
Step-by-Step Troubleshooting:
-
Assess Column Health:
-
Column Overloading: Injecting too high a concentration of the sample can lead to peak fronting. Dilute your sample and reinject.
-
Column Contamination: Accumulation of matrix components on the column can lead to peak tailing and retention time shifts. Implement a robust column washing procedure between injections. For stubborn contamination, a more rigorous column cleaning protocol may be necessary.
-
-
Refine Mobile Phase Composition:
-
pH and Buffering: Ensure the mobile phase pH is stable and appropriate for the analyte and column chemistry. Inconsistent pH can lead to fluctuating retention times.
-
Gradient Profile: A shallow gradient around the elution time of Flufenacet ESA can improve peak shape and resolution from closely eluting interferences.
-
-
Enhance Sample Preparation:
-
Extract Dissolution: Ensure the final sample extract is fully dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Sample Filtration: All samples should be filtered through a 0.22 µm filter before injection to remove particulates that can clog the column and affect performance.
-
Quantitative Data and Experimental Protocols
Table 1: Recommended Starting LC-MS/MS Parameters for Flufenacet ESA
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray (ESI-) | The sulfonic acid group is readily deprotonated. |
| Precursor Ion (m/z) | 274.1 | Corresponds to the [M-H]⁻ of Flufenacet ESA. |
| Product Ion 1 (m/z) | To be determined empirically | A stable fragment for quantification. |
| Product Ion 2 (m/z) | To be determined empirically | A second fragment for confirmation. |
| Collision Energy | Optimize for each transition | To achieve maximum signal intensity. |
| Dwell Time | 50-100 ms | To ensure sufficient data points across the peak. |
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
Objective: To visually identify regions of ion suppression in a chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of Flufenacet ESA sodium salt (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract
Procedure:
-
Set up the LC system with the analytical column and mobile phase used for the analysis.
-
Disconnect the LC outlet from the MS inlet.
-
Connect the LC outlet to one inlet of the tee-piece.
-
Connect the outlet of the syringe pump to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS inlet.
-
Begin infusing the Flufenacet ESA standard solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Start the LC flow with the analytical gradient.
-
Once a stable signal for the Flufenacet ESA precursor or a specific product ion is observed in the mass spectrometer, inject a blank matrix extract.
-
Monitor the signal of the infused standard. Any significant drop in the signal intensity indicates ion suppression at that retention time.
Conclusion
Ion suppression is a manageable challenge in the analysis of Flufenacet ESA sodium salt. By understanding the underlying principles and adopting a systematic troubleshooting approach, researchers can enhance the quality and reliability of their data. This guide provides a framework for diagnosing and mitigating ion suppression, empowering you to navigate the complexities of LC-MS/MS analysis with confidence.
References
- Waters Corporation. (n.d.). Anionic Polar Pesticide Column. Waters Help Center.
-
Imai, M., Takagi, N., Yoshizaki, M., Hosokai, E., & Kobayashi, Y. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 60(1), 1–6. [Link][2]
-
Waters Corporation. (n.d.). Method Startup Guide for Anionic Polar Pesticide Column. Waters Help Center. Retrieved from a relevant Waters application note.
- Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013).
- Anastassiades, M., et al. (2003). Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Approach for the Determination of Pesticide Residues.
-
LGC Standards. (n.d.). Flufenacet-ethane sulfonic acid (ESA) sodium. Retrieved from the LGC Standards website.[3]
-
DuEPublico. (n.d.). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. Retrieved from the DuEPublico repository.[14]
-
Santa Cruz Biotechnology. (n.d.). Flufenacet ESA sodium salt. Retrieved from the Santa Cruz Biotechnology website.[4]
-
Phenomenex. (2023, June 28). Polar Pesticides in Produce by LC–MS/MS. Retrieved from the Phenomenex website.[15]
-
PubChem. (n.d.). Flufenacet. National Center for Biotechnology Information. Retrieved from [Link][16]
-
PubChem. (n.d.). flufenacet esa sodium salt. National Center for Biotechnology Information. Retrieved from [Link][7]
-
Eaufrance. (n.d.). Flufénacet ESA - Paramètre chimique. Retrieved from the Eaufrance website.[6]
- Thermo Fisher Scientific. (n.d.). Application Note Summaries for Pesticide Analysis. Retrieved from the Thermo Fisher Scientific website.
- Waters Corporation. (n.d.). Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MSE and the UNIFI Scientific Information System.
-
ASCA GmbH. (n.d.). Flufenacet Metabolite M2 sodium salt. Retrieved from the ASCA GmbH website.[8]
- Phenomenex. (n.d.). LC-MS/MS Analysis of Anionic Polar Pesticides in Fruits and Vegetables using a Venusil HILIC column.
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography–mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. [Link]
- Furey, A., et al. (2013).
- Gru, Y., Colin, R., & Le Cloirec, P. (2010). Investigation of matrix effects for some pesticides in waters by on-line solid-phase extraction-liquid chromatography coupled with triple quadrupole linear ion-trap mass spectrometry and the use of postcolumn introduction.
- Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and sample matrix. Rapid Communications in Mass Spectrometry, 18(1), 49-58.
-
Schaefer, A. K., et al. (2025). Analysis of several anionic polar pesticides in food of plant and animal origin using QuPPe extraction and CE-MS/MS determination. Analytical and Bioanalytical Chemistry. [Link]
-
Thermo Fisher Scientific. (n.d.). The Routine Analysis Polar Ionic Pesticides by Ion Chromatography Tandem Mass Spectrometry. Retrieved from the Thermo Fisher Scientific website.[13]
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Navigating the Stability of Flufenacet ESA Sodium Salt in Solution: A Technical Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To support researchers, scientists, and drug development professionals in their experimental endeavors, this technical support center provides a comprehensive guide on the stability of Flufenacet ESA sodium salt in solution. This resource, structured in a user-friendly question-and-answer format, addresses common challenges and offers detailed troubleshooting protocols to ensure the integrity and accuracy of research outcomes.
Flufenacet ethanesulfonic acid (ESA) sodium salt is a significant metabolite of the herbicide flufenacet.[1] Understanding its stability in various solutions is paramount for accurate environmental monitoring, toxicological studies, and the development of analytical standards. This guide offers insights into the factors influencing its stability and provides practical methodologies for researchers to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is Flufenacet ESA sodium salt and why is its stability in solution important?
Flufenacet ESA sodium salt is a primary degradation product of the herbicide flufenacet.[1] Its presence and concentration in environmental samples are key indicators of flufenacet usage and environmental fate. For researchers, the stability of Flufenacet ESA sodium salt in prepared solutions is critical for:
-
Calibration Curve Accuracy: Ensuring the concentration of standard solutions remains constant over time for accurate quantification in analytical methods like HPLC-MS/MS.
-
Toxicological Studies: Maintaining a consistent concentration of the test substance throughout the duration of the experiment to obtain reliable dose-response data.
-
Environmental Fate Studies: Understanding the intrinsic stability of the molecule under various environmental conditions to build accurate degradation models.
Q2: What are the primary factors that can affect the stability of Flufenacet ESA sodium salt in solution?
The stability of Flufenacet ESA sodium salt in solution can be influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or ambient light can induce photodegradation.
-
Solvent Composition: The type of solvent and the presence of co-solvents can impact solubility and stability.
-
Presence of Oxidizing Agents: Oxidants can lead to the degradation of the molecule.
Q3: What is the general stability of sulfonates in aqueous solutions?
Sulfonates are generally considered to be stable in water. They are the conjugate bases of strong sulfonic acids, which means they are weak bases and do not readily react with water. However, the stability of a specific sulfonate, such as Flufenacet ESA sodium salt, can be influenced by the rest of the molecule's structure. For instance, aromatic sulfonates have been shown to be susceptible to photochemical degradation.
Q4: Is there any information on the stability of the parent compound, flufenacet, that could be relevant?
Yes, information on the parent compound, flufenacet, can provide some clues. Environmental fate studies have indicated that flufenacet is stable to hydrolysis in the pH range of 5-9 and also stable to photolysis. While this doesn't directly translate to the stability of its ESA metabolite, it suggests that the core structure may possess a degree of inherent stability under these conditions.
Troubleshooting Guide
This section addresses specific issues that researchers might encounter during their experiments involving Flufenacet ESA sodium salt solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results over time (decreasing peak area in chromatography). | Degradation of the Flufenacet ESA sodium salt stock or working solutions. | 1. Prepare fresh solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment. 2. Optimize storage conditions: Store stock solutions at a low temperature (e.g., 4°C or -20°C) and protected from light.[2] 3. Perform a stability check: Analyze a freshly prepared standard and an older standard to quantify the extent of degradation. |
| Appearance of unknown peaks in chromatograms of stored solutions. | Formation of degradation products. | 1. Conduct a forced degradation study: Subject the Flufenacet ESA sodium salt solution to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants. 2. Use a stability-indicating method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products. |
| Precipitation observed in the solution. | Poor solubility or degradation leading to less soluble products. | 1. Verify solvent compatibility: Ensure Flufenacet ESA sodium salt is fully dissolved in the chosen solvent. Sonication may aid dissolution. 2. Check for pH changes: If using buffered solutions, ensure the buffer has sufficient capacity to maintain the desired pH. 3. Filter the solution: Use a suitable syringe filter to remove any particulate matter before analysis. |
Experimental Protocols
To assist researchers in determining the stability of Flufenacet ESA sodium salt under their specific experimental conditions, we provide the following generalized protocols for stability testing.
Protocol 1: pH-Dependent Hydrolysis Study
This protocol outlines the steps to assess the hydrolytic stability of Flufenacet ESA sodium salt at different pH values.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering a relevant pH range (e.g., pH 4, 7, and 9).
-
Prepare Test Solutions: Dissolve a known amount of Flufenacet ESA sodium salt in each buffer solution to a predetermined concentration.
-
Incubate Samples: Store aliquots of each test solution in sealed, light-protected containers at a constant temperature (e.g., 25°C or an elevated temperature for accelerated testing).
-
Sample Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a sample from each pH condition.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC-MS/MS method to determine the concentration of Flufenacet ESA sodium salt remaining.
-
Data Analysis: Plot the concentration of Flufenacet ESA sodium salt versus time for each pH and determine the degradation rate constant and half-life.
Diagram of the Hydrolysis Study Workflow
Caption: Workflow for pH-dependent hydrolysis study.
Protocol 2: Photostability Study
This protocol is designed to evaluate the stability of Flufenacet ESA sodium salt upon exposure to light.
Methodology:
-
Prepare Test Solution: Prepare a solution of Flufenacet ESA sodium salt in a solvent relevant to your application (e.g., water, acetonitrile).
-
Expose to Light: Place an aliquot of the solution in a photostable, transparent container and expose it to a controlled light source (e.g., a photostability chamber with a UV-Vis lamp).
-
Dark Control: As a control, wrap an identical aliquot in aluminum foil and place it alongside the exposed sample.
-
Sample Analysis: At specified time intervals, take samples from both the exposed and dark control solutions.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC-MS/MS method.
-
Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
Diagram of the Photostability Study Workflow
Caption: Workflow for photostability assessment.
Data Summary Table
The following table can be used to summarize the results of your stability studies.
| Condition | Parameter | Value |
| Hydrolysis | Half-life at pH 4 | [User to fill] |
| Half-life at pH 7 | [User to fill] | |
| Half-life at pH 9 | [User to fill] | |
| Photodegradation | % Degradation after [X] hours | [User to fill] |
| Thermal Stability | % Degradation after [Y] days at [Z]°C | [User to fill] |
Concluding Remarks
While specific public data on the stability of Flufenacet ESA sodium salt in solution is limited, this guide provides a robust framework for researchers to assess its stability within their own laboratory settings. By understanding the potential factors influencing its degradation and by implementing systematic stability testing protocols, scientists can ensure the reliability and validity of their experimental data.
References
-
European Food Safety Authority. (2024). Peer review of the pesticide risk assessment of the active substance flufenacet. EFSA Journal, 22(1), e8997. [Link]
-
ResearchGate. (n.d.). Flufenacet degradation pathway showing metabolites and corresponding... [Image]. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Sulfonate. In Wikipedia. [Link]
-
University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
-
Zhu, Y., et al. (2020). Photochemical Behavior of Some Estrone Aryl and Methyl Sulfonates in Solution: Preparative and Mechanistic Studies. Photochemistry and Photobiology, 96(5), 1035-1043. [Link]
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Proper storage and handling of Flufenacet ESA sodium salt standard
Technical Support Center: Flufenacet ESA Sodium Salt Standard
Welcome to the technical support guide for the proper storage, handling, and application of the Flufenacet ESA (ethanesulfonic acid) sodium salt analytical standard. This document is designed for researchers, analytical chemists, and laboratory professionals who require precise and reliable results in their experimental workflows. Here, we move beyond simple instructions to explain the scientific rationale behind each recommendation, ensuring the integrity and reproducibility of your data.
Product Identity & Core Properties
Before use, it is critical to confirm the identity and properties of the analytical standard. This information is typically found on the Certificate of Analysis (CoA) provided by the supplier.
Q: Where can I find the fundamental chemical properties of my Flufenacat ESA sodium salt standard?
A: The fundamental properties are listed on the product's CoA and on supplier technical data sheets. Key identifiers are crucial for ensuring you are working with the correct compound.
Table 1: Chemical Identity of Flufenacet ESA Sodium Salt
| Property | Value | Source(s) |
| CAS Number | 947601-87-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [1][2][3][5] |
| Molecular Weight | ~297.28 g/mol | [1][2][5][6] |
| IUPAC Name | sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [2][5][7] |
| Typical Format | Neat Solid (Crystalline Powder) | [2] |
Storage and Stability: Preserving Standard Integrity
Improper storage is a primary cause of analytical standard degradation, leading to inaccurate quantification and experimental failure. The chemical nature of Flufenacet ESA sodium salt dictates specific storage requirements.
Q: What are the recommended storage conditions for the neat (solid) Flufenacet ESA sodium salt standard?
A: For long-term stability, the neat solid should be stored at +20°C in a tightly sealed container, protected from moisture.[1][2] Some suppliers may recommend refrigerated conditions for long-term storage, so it is imperative to always follow the specific storage instructions on the product's Certificate of Analysis (CoA) .
-
Causality Explained: As a sodium salt, this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere. Moisture ingress can compromise the accuracy of gravimetric measurements for solution preparation and potentially initiate degradation pathways over time. Storing it in a desiccator can provide an additional layer of protection.
Q: How should I store stock solutions of Flufenacet ESA sodium salt?
A: Stock solutions, typically prepared in solvents like acetonitrile or methanol, should be stored in tightly sealed, amber glass vials at refrigerated temperatures, typically 2-8°C .[6][8] For long-term storage of several months or more, storage at -20°C may be considered, though you must verify solvent compatibility at this temperature and perform stability checks.[9]
-
Causality Explained: Lowering the temperature significantly slows down potential chemical degradation reactions. The use of amber vials is crucial to protect the analyte from photodegradation, as many complex organic molecules are sensitive to UV light. The salt's ionic nature makes it susceptible to interactions, and storing it in a stable solvent at a low temperature minimizes this risk.
Table 2: Recommended Storage Conditions Summary
| Format | Temperature | Container | Key Considerations |
| Neat Solid | +20°C (or as per CoA) | Original, tightly sealed vial | Protect from moisture; use of a desiccator is good practice. |
| Stock Solution | 2-8°C (Short-term) | Tightly sealed, amber vial | Prevents solvent evaporation and protects from light. |
| Stock Solution | -20°C (Long-term) | Tightly sealed, amber vial | Ensure solvent is suitable for freezing; perform a freeze-thaw stability check if repeated use is expected. |
Safe Handling & Personal Protective Equipment (PPE)
Ensuring personal safety is the first step in any successful experiment. Flufenacet ESA sodium salt is classified with specific hazard warnings that mandate appropriate handling procedures.
Q: What are the primary hazards associated with Flufenacet ESA sodium salt and what PPE is required?
A: According to the Globally Harmonized System (GHS), Flufenacet ESA sodium salt is classified as an irritant. The primary hazards are:
Therefore, strict adherence to the following PPE is mandatory:
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Respiratory Protection: When handling the neat powder outside of a fume hood or ventilated enclosure, a dust mask (e.g., N95) is required to prevent inhalation.[4]
-
Body Protection: A standard laboratory coat should be worn at all times.
Handling Protocol:
-
Always handle the neat material in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1][10]
-
Avoid creating dust when weighing the solid material.[1]
-
In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6][10]
Solution Preparation: The Foundation of Accurate Analysis
The accuracy of your final results is directly dependent on the correct preparation of your stock and working standards.
Q: What solvents are recommended for preparing stock solutions?
A: High-purity (e.g., HPLC or LC-MS grade) acetonitrile and methanol are the most common and recommended solvents.[6][8] The choice often depends on the subsequent analytical method. For instance, if your LC-MS mobile phase is acetonitrile-based, preparing your stock in acetonitrile is logical.[12]
Q: Can you provide a standard protocol for preparing a 1 mg/mL stock solution?
A: Certainly. The following protocol ensures accuracy and minimizes contamination.
Experimental Protocol: Preparation of a 1 mg/mL Stock Standard
-
Acclimatization: Allow the vial containing the neat Flufenacet ESA sodium salt standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, accurately weigh approximately 10 mg of the standard into a clean, 10 mL Class A amber glass volumetric flask. Record the exact weight (e.g., 10.2 mg).
-
Initial Dissolution: Add approximately 5-7 mL of LC-MS grade acetonitrile (or methanol) to the flask.
-
Complete Dissolution: Gently swirl the flask and sonicate for 5-10 minutes to ensure the complete dissolution of the solid. Visually inspect the solution against a dark background to confirm no particulate matter remains.
-
Final Dilution: Once fully dissolved, allow the solution to return to room temperature. Carefully add the solvent up to the 10 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation & Labeling: Calculate the precise concentration based on the actual weight (e.g., 10.2 mg / 10.0 mL = 1.02 mg/mL). Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap and store at 2-8°C.[6][8]
Analytical Considerations & Troubleshooting
Flufenacet ESA is a polar metabolite of the parent herbicide Flufenacet and is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14]
Q: My analytical results are inconsistent. What are the common causes related to the standard?
A: Inconsistent results, such as drifting calibration curves or poor reproducibility, often trace back to issues with the standard's integrity or preparation. Use the following guide to troubleshoot.
Troubleshooting Guide: Standard-Related Analytical Issues
-
Issue: Low Instrument Response/Sensitivity
-
Potential Cause: Standard degradation. Solutions left at room temperature, exposed to light, or stored for too long can degrade.
-
Solution: Prepare a fresh working standard from your refrigerated stock solution. If the problem persists, prepare a new stock solution from the neat material. Compare the response of the new standard to the old one.
-
-
Issue: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause 1: Solvent Mismatch. Injecting a standard dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution 1: Prepare your final working standards in a solution that mimics the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile).
-
Potential Cause 2: Analyte Adsorption. The sulfonic acid moiety can interact with active sites in the analytical flow path.
-
Solution 2: Ensure the use of a high-quality, base-deactivated reversed-phase column and consider adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[12]
-
-
Issue: Appearance of Unexpected Peaks
-
Potential Cause: Contamination or degradation products.
-
Solution: Check the purity of your solvent by injecting a solvent blank. If the blank is clean, the issue may be degradation. Prepare a fresh standard and re-analyze. If the Certificate of Analysis is available, check for known impurities.
-
Diagram: Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow for diagnosing issues related to your analytical standard.
Caption: A logical workflow for troubleshooting analytical issues.
References
-
U.S. Environmental Protection Agency. (n.d.). Determination of FOE 5043 and the Alcohol, Oxalate, Thiadone and Sulfonic Acid Metabolites in Groundwater by High Performance Liquid Chromatography Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS). Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86429, Flufenacet. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23676741, flufenacet esa sodium salt. Retrieved January 14, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: flufenacet (ISO). Retrieved January 14, 2026, from [Link]
-
FMC Corporation. (n.d.). FLUFENACET 400 g/l + DIFLUFENICAN 200 g/l SC Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved January 14, 2026, from [Link]
-
Greenbook. (2009). Material Safety Data Sheet. Retrieved January 14, 2026, from [Link]
- Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2002). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Journal of Agricultural and Food Chemistry, 50(5), 1045–1052.
- Pyschik, M., et al. (2023). Deciphering Electrolyte Degradation in Sodium-Based Batteries: The Role of Conductive Salt Source, Additives, and Storage Condition.
-
University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). AERU Pesticide Properties Database. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN105646397A - Preparation method of flufenacet.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Flufenacet degradation 24 h after treatment with different inhibitors... [Image]. Retrieved January 14, 2026, from [Link]
-
U.S. Geological Survey. (2002). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Retrieved January 14, 2026, from [Link]
-
Japan Salt Industry Center. (n.d.). METHODS FOR SALT ANALYSIS. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Concentrations of flufenacet and its TP F-ESA and F-OA at the outlet of... [Image]. Retrieved January 14, 2026, from [Link]
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- 2. Flufenacet-ethane sulfonic acid (ESA) sodium [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. 氟噻草胺 ESA 钠盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Flufenacet ESA Sodium Salt | LGC Standards [lgcstandards.com]
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Navigating the Labyrinth of Bioanalysis: A Technical Support Center for Flufenacet ESA Sodium Salt MS/MS Optimization
A Senior Application Scientist's Guide to Robust and Reliable Quantification
Welcome, researchers and analytical scientists, to your dedicated resource for mastering the quantitative analysis of Flufenacet ESA sodium salt using tandem mass spectrometry (MS/MS). As a metabolite of the widely used herbicide Flufenacet, accurate quantification of its ethanesulfonic acid (ESA) derivative is critical in environmental monitoring and food safety assessments. This guide is designed to move beyond simple procedural lists, offering you the underlying principles and troubleshooting strategies honed from years of in-field experience. Our goal is to empower you to not just follow a method, but to understand, optimize, and validate your own robust analytical workflow.
Frequently Asked Questions (FAQs): The Groundwork for Success
Here, we address the common initial questions that arise when developing an MS/MS method for Flufenacet ESA sodium salt.
Q1: What is the optimal ionization mode for Flufenacet ESA sodium salt analysis?
A1: Due to the presence of the sulfonic acid group, which readily loses a proton, negative ion mode Electrospray Ionization (ESI) is the recommended and most effective choice for analyzing Flufenacet ESA sodium salt.[1][2] This mode promotes the formation of the deprotonated molecule [M-H]-, which serves as the precursor ion for MS/MS analysis.
Q2: What is the expected precursor ion for Flufenacet ESA sodium salt in negative ESI mode?
A2: Flufenacet ESA sodium salt has a molecular weight of 297.28 g/mol .[3] In the ESI source, the sodium salt will dissociate, and the Flufenacet ESA molecule will be deprotonated. Therefore, the expected singly charged precursor ion [M-H]- will have an m/z of approximately 274.0 . It is crucial to confirm this with a direct infusion experiment of a standard solution.
Q3: What type of mobile phase composition is recommended for LC-MS/MS analysis?
A3: For negative ion mode analysis, a mobile phase that promotes and maintains the deprotonated state of the analyte is ideal. A typical starting point would be a mixture of methanol or acetonitrile with water containing a small amount of a basic additive like ammonium hydroxide or a buffer system to maintain a slightly basic pH. However, acidic mobile phases, such as those containing 0.1% formic acid, have also been successfully used in the analysis of Flufenacet metabolites, including the sulfonic acid.[1][2] The choice will depend on the chromatographic separation requirements and the specific mass spectrometer being used.
Q4: How do I predict the most likely product ions for MS/MS fragmentation?
A4: Predicting fragmentation patterns requires an understanding of the molecule's structure. For Flufenacet ESA [M-H]-, the most probable fragmentation pathways involve the cleavage of the less stable bonds. Look for losses of small, stable neutral molecules like SO3 (80 Da) or the cleavage of the amide bond. A product ion scan (or full scan MS/MS) of the precursor ion (m/z 274.0) is the definitive way to identify the most abundant and stable product ions.
Troubleshooting Guide: A Systematic Approach to Problem Solving
Encountering issues during method development is common. This guide provides a structured approach to diagnosing and resolving them.
| Problem | Potential Causes | Recommended Solutions |
| No or Poor Signal Intensity | 1. Incorrect ionization mode selected (e.g., positive instead of negative).2. Inefficient spray formation in the ESI source.3. Suboptimal mobile phase pH.4. Analyte degradation.5. Incorrect precursor ion selected. | 1. Verify that the mass spectrometer is operating in negative ion mode .2. Check for clogs in the sample needle and capillary. Ensure proper nebulizer gas flow and source temperatures.3. Experiment with mobile phase additives (e.g., small amounts of ammonium hydroxide) to enhance deprotonation.4. Prepare fresh standards and samples. Investigate sample stability under storage conditions.5. Confirm the precursor ion m/z by infusing a known concentration of the analytical standard. |
| Unstable Signal or High Background Noise | 1. Matrix effects (ion suppression or enhancement).2. Contaminated mobile phase or LC system.3. Inadequate sample cleanup.4. Electronic noise. | 1. Dilute the sample extract. Develop a more effective sample preparation method (e.g., solid-phase extraction). Use a matrix-matched calibration curve.2. Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system thoroughly.3. Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.4. Ensure proper grounding of the mass spectrometer and check for sources of electronic interference. |
| Poor Chromatographic Peak Shape | 1. Incompatible injection solvent with the mobile phase.2. Column overload.3. Secondary interactions with the column stationary phase. | 1. Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.2. Reduce the injection volume or the concentration of the sample.3. Consider a different column chemistry or modify the mobile phase pH. |
| Inconsistent MRM Ratios | 1. Insufficient dwell time for each transition.2. Fluctuations in collision energy.3. Co-eluting isobaric interference. | 1. Increase the dwell time for the quantifier and qualifier transitions to ensure a sufficient number of data points across the chromatographic peak.2. Verify the stability of the collision cell gas pressure and voltage.3. Improve chromatographic separation to resolve the analyte from interfering compounds. Select more specific product ions if possible. |
Experimental Protocol: A Step-by-Step Guide to MS/MS Transition Optimization
This protocol provides a detailed workflow for systematically optimizing the MS/MS parameters for Flufenacet ESA sodium salt.
Objective: To identify the optimal precursor-to-product ion transitions and collision energies for the sensitive and specific quantification of Flufenacet ESA sodium salt.
Materials:
-
Flufenacet ESA sodium salt analytical standard
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium hydroxide or formic acid (LC-MS grade)
-
A triple quadrupole mass spectrometer with an ESI source
Workflow Diagram:
Caption: Workflow for MS/MS Optimization.
Step-by-Step Procedure:
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of Flufenacet ESA sodium salt in a 50:50 mixture of methanol and water.
-
Direct Infusion and Precursor Ion Identification:
-
Set up the mass spectrometer for direct infusion.
-
Operate the ESI source in negative ion mode .
-
Perform a full scan analysis (e.g., m/z 100-400) to identify the deprotonated precursor ion, [M-H]-, which is expected at m/z 274.0.
-
-
Product Ion Scan and Selection of Transitions:
-
Set the first quadrupole (Q1) to isolate the precursor ion (m/z 274.0).
-
Scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-280) to detect the fragment ions produced in the collision cell (Q2).
-
Identify the two most intense and stable product ions. The most intense will be your quantifier ion , and the second most intense will be your qualifier ion . This dual-transition approach provides a higher degree of confidence in analyte identification.
-
-
Collision Energy Optimization:
-
For each selected transition (precursor > quantifier and precursor > qualifier), perform a collision energy ramp experiment.
-
While infusing the standard solution, monitor the intensity of the product ion as the collision energy is varied (e.g., from 5 to 40 eV in 2 eV increments).
-
Plot the product ion intensity against the collision energy to generate a collision energy profile.
-
The collision energy that yields the maximum product ion intensity is the optimal collision energy for that specific transition.
-
-
Finalizing the MRM Method:
-
Create a new acquisition method in your instrument software.
-
Enter the precursor ion (m/z 274.0) and the selected quantifier and qualifier product ions with their respective optimized collision energies.
-
Set appropriate dwell times for each transition to ensure an adequate number of data points are collected across the chromatographic peak (typically 10-15 points).
-
Data Summary: Key Parameters for Method Development
The following table summarizes the foundational information for your Flufenacet ESA sodium salt MS/MS method development.
| Parameter | Recommended Starting Point/Value | Rationale and Key Considerations |
| Analyte | Flufenacet ESA sodium salt | Metabolite of the herbicide Flufenacet. |
| Molecular Weight | 297.28 g/mol [3] | Used to predict the precursor ion. |
| Ionization Mode | Negative Electrospray Ionization (ESI) | The sulfonic acid moiety is readily deprotonated.[1][2] |
| Precursor Ion [M-H]- | m/z 274.0 | Corresponds to the deprotonated molecule. Must be confirmed experimentally. |
| Product Ions | To be determined experimentally | Select the two most intense and stable fragments from a product ion scan for quantification and qualification. |
| Collision Energy (CE) | To be optimized for each transition | The optimal CE maximizes the signal for each specific product ion. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | May require a basic additive to enhance negative ionization, though acidic modifiers have also been used successfully.[1][2] |
By following the principles and procedures outlined in this guide, you will be well-equipped to develop a sensitive, specific, and robust MS/MS method for the quantification of Flufenacet ESA sodium salt. Remember that every instrument and matrix is unique, so a systematic, evidence-based approach to optimization is the key to analytical success.
References
-
U.S. Environmental Protection Agency. (n.d.). Determination of FOE 5043 and the Alcohol, Oxalate, Thiadone and Sulfonic Acid Metabolites in Groundwater by High Performance Liquid Chromatography Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS). MRID: 48897603. [Link]
-
Imai, M., Takagi, N., Yoshizaki, M., Hosokai, E., & Kobayashi, Y. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 60(1), 1–6. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Determination of FOE 5043 an. MRID: 48897601. [Link]
Sources
Dealing with co-eluting interferences for Flufenacet ESA sodium salt
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the analytical challenges of Flufenacet ESA sodium salt, with a special focus on the persistent issue of co-eluting interferences. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you in your experimental endeavors.
Section 1: Understanding the Analyte: Flufenacet ESA Sodium Salt
A solid analytical method is built on a thorough understanding of the analyte. Flufenacet ethanesulfonic acid (ESA) is a major metabolite of the herbicide Flufenacet. Its high polarity, a result of the sulfonic acid group, is the primary source of analytical difficulty.
Q1: What are the key chemical and physical properties of Flufenacet ESA sodium salt?
Understanding the physicochemical properties of Flufenacet ESA sodium salt is the first step in developing a robust analytical method. Its high polarity dictates the choice of extraction, cleanup, and chromatographic strategies.
| Property | Value | Source |
| Analyte Name | Flufenacet ethane sulfonic acid ESA sodium salt | [1][2] |
| CAS Number | 947601-87-8 | [1][3][4] |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | [1][4][5] |
| Molecular Weight | 297.28 g/mol | [1][3][4] |
| Chemical Structure | sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [1][6] |
| Analyte Type | Herbicide Metabolite | [7][8] |
| Key Feature | Highly polar and ionic due to the sulfonic acid group | [9] |
Section 2: FAQs on Common Analytical Hurdles
Here we address the most frequent initial challenges encountered when setting up an analytical method for Flufenacet ESA.
Q2: Why does my Flufenacet ESA peak show poor shape or fail to retain on a standard C18 column?
This is a classic problem for highly polar analytes. Standard C18 columns rely on hydrophobic interactions for retention. Flufenacet ESA, being very polar, has little affinity for the nonpolar C18 stationary phase, leading it to elute very early, often in the solvent front with other unretained matrix components.[9] This results in poor peak shape, low sensitivity, and a high susceptibility to matrix effects.
Q3: What are "matrix effects," and how do they impact my Flufenacet ESA quantification?
Matrix effects are a significant concern in quantitative LC-MS/MS, especially with electrospray ionization (ESI).[10] They occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, humic acids from soil) interfere with the ionization of the target analyte in the MS source.[11][12]
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity and leading to underestimation of its concentration.[13][14]
-
Ion Enhancement: Less common, but some matrix components can increase ionization efficiency, leading to overestimation.[14]
Because Flufenacet ESA often elutes early on traditional columns, it is particularly vulnerable to co-elution with a high load of other polar matrix components, making matrix effects a critical hurdle to overcome.[11]
Q4: What are the most common sources of co-eluting interferences for Flufenacet ESA?
Interferences can be broadly categorized:
-
Endogenous Matrix Components: In environmental samples like soil and water, these include humic and fulvic acids, inorganic salts, and other polar organic matter.[11][15] In food matrices, sugars and pigments are common culprits.
-
Structurally Related Compounds: Other herbicide metabolites or degradation products with similar polarity can co-elute.
-
Isomers & Conjugates: Isomeric compounds, if present, can be difficult to separate chromatographically.[16][17] Furthermore, some Phase II metabolites (e.g., glucuronides) can be unstable and fragment back to the parent analyte in the hot ESI source, creating an artificial signal at the retention time of the conjugate.[18]
Section 3: Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with a suspected co-elution, a systematic approach is more effective than random adjustments. This guide provides a logical workflow from diagnosis to resolution.
Q5: How can I confirm that a co-eluting interference is the root cause of my issues?
Before making extensive method changes, it's crucial to confirm that co-elution is the problem.
Caption: Diagnostic workflow for identifying co-eluting interferences.
Experimental Checks:
-
Analyze Blanks: A clean solvent blank ensures no system carryover. A reagent blank (a blank sample taken through the entire extraction process) helps identify contamination from solvents or materials.
-
Compare Solvent vs. Matrix: Prepare a standard in pure solvent and another in a blank matrix extract at the same concentration. A significant difference (>20-30%) in signal intensity is a strong indicator of matrix effects.[13]
-
Examine Ion Ratios: For MS/MS, monitor at least two MRM transitions. The ratio of the quantifier to the qualifier ion should be consistent between pure standards and real samples. A drifting ratio in a sample suggests an interference is affecting one transition more than the other.[19]
Q6: My sample matrix is complex. How can I improve my sample cleanup to remove interferences?
Enhanced sample preparation is your first and most powerful line of defense. For polar analytes like Flufenacet ESA, a modified QuPPe (Quick Polar Pesticides) method is often more effective than traditional QuEChERS.
Experimental Protocol: Enhanced dSPE Cleanup for High-Interference Extracts
This protocol assumes an initial extraction has been performed using an appropriate method like QuPPe, yielding an acetonitrile/water supernatant.
-
Transfer Supernatant: Take a 1 mL aliquot of the raw extract supernatant and place it into a 2 mL microcentrifuge tube.
-
Add dSPE Sorbents: Add the appropriate cleanup sorbents to the tube. The choice of sorbent is critical and depends on the matrix.
-
Baseline: 25 mg Primary Secondary Amine (PSA) + 150 mg anhydrous MgSO₄. PSA removes organic acids, fatty acids, and sugars.
-
For High Pigment/Sterol Matrices (e.g., plant material): Add 25 mg of Graphitized Carbon Black (GCB) or C18 sorbent. Caution: GCB can retain planar molecules, so test for analyte loss.
-
For High Fat Matrices: Consider an additional freeze-out step (place extract in -20°C freezer for 30-60 min) before the dSPE step to precipitate lipids.
-
-
Vortex & Centrifuge: Cap the tube tightly, vortex for 1 minute, and then centrifuge at >10,000 x g for 5 minutes.
-
Filter and Inject: Carefully take the final supernatant, filter through a 0.22 µm syringe filter (test for analyte binding to the filter material), and inject into the LC-MS/MS system.
Q7: Sample prep isn't enough. How can I modify my LC method to separate Flufenacet ESA from the interference?
If cleanup is insufficient, the next step is to enhance chromatographic resolution. This involves moving beyond standard C18 columns.
LC Column Selection Guide for Polar Anionic Compounds
| Column Type | Separation Principle | Advantages for Flufenacet ESA | Considerations |
| HILIC | Hydrophilic Interaction | Excellent retention for highly polar compounds. Uses high organic mobile phases, which is good for ESI sensitivity. | Requires careful equilibration; sensitive to water content in sample and mobile phase; potential for peak shape issues. |
| Mixed-Mode | Combines Reversed-Phase and Ion-Exchange | Offers dual retention mechanisms, providing unique selectivity. Can retain polar compounds while also separating based on charge. | Method development can be more complex due to the dual nature of the stationary phase. |
| Polar-Embedded RP | Reversed-Phase with a polar functional group | Better retention of polar analytes than standard C18. More robust and easier to use than HILIC. | May not provide enough retention for extremely polar compounds like Flufenacet ESA. |
| Pentafluorophenyl (PFP) | Reversed-Phase with aromatic/dipole interactions | Offers alternative selectivity, especially for halogenated compounds like Flufenacet ESA.[17] | Selectivity can be highly compound-specific. |
Example Starting LC Gradient (HILIC Column)
This is a generic starting point. Optimization of gradient slope, time, and mobile phase composition is essential.
| Time (min) | Flow (mL/min) | %A (10mM Ammonium Acetate in Water) | %B (Acetonitrile) |
| 0.0 | 0.4 | 5 | 95 |
| 1.0 | 0.4 | 5 | 95 |
| 8.0 | 0.4 | 40 | 60 |
| 9.0 | 0.4 | 40 | 60 |
| 9.1 | 0.4 | 5 | 95 |
| 12.0 | 0.4 | 5 | 95 |
Section 4: Advanced Strategies and Final Confirmation
When primary troubleshooting steps are exhausted, advanced techniques and robust quality control measures become necessary.
Q8: I've optimized my prep and chromatography and still suspect interference. What are my options?
At this stage, the goal shifts from complete physical removal of interference to mitigating its impact on quantification.
Caption: Decision tree for advanced troubleshooting of co-eluting interferences.
Sources
- 1. Flufenacet ESA Sodium Salt | LGC Standards [lgcstandards.com]
- 2. Flufenacet-ethane sulfonic acid (ESA) sodium [lgcstandards.com]
- 3. 氟噻草胺 ESA 钠盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. achemtek.com [achemtek.com]
- 6. flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. mag.go.cr [mag.go.cr]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 16. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciex.com [sciex.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Flufenacet ESA Sodium Salt
This guide provides an in-depth comparison of two prominent analytical techniques—High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantitative analysis of Flufenacet ESA sodium salt. As a primary sulfonic acid metabolite of the widely used herbicide Flufenacet, accurate and reliable quantification of this compound is critical for environmental monitoring, food safety assessment, and regulatory compliance.
The validation frameworks detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific validity and global regulatory acceptance.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the agrochemical and environmental testing sectors.
Introduction to Flufenacet ESA Sodium Salt and Analytical Imperatives
Flufenacet is a selective herbicide used for pre-emergence control of grasses and broadleaf weeds. In the environment, it degrades into several metabolites, with Flufenacet ethanesulfonic acid (ESA) being a key analyte of interest due to its potential for water contamination.[3] The sodium salt form (CAS No. 947601-87-8) is a common reference standard used in analytical laboratories.[4]
Given its polarity and potential presence at trace levels, developing a robust and validated analytical method is paramount. An unvalidated method can lead to unreliable data, resulting in incorrect environmental risk assessments or flawed safety evaluations of agricultural products. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision driven by factors such as sensitivity requirements, matrix complexity, sample throughput, and available instrumentation. Here, we compare the two most relevant methodologies for the analysis of Flufenacet ESA sodium salt.
| Feature | HPLC-MS/MS (Triple Quadrupole) | HPLC-UV (Diode Array Detector) |
| Principle | Separation by chromatography followed by detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. Highly specific. | Separation by chromatography followed by detection based on the analyte's ability to absorb light at a specific wavelength. |
| Specificity | Very High. Utilizes Multiple Reaction Monitoring (MRM) to select a specific precursor ion and detect unique product ions, minimizing matrix interference.[7] | Moderate to Low. Susceptible to interference from co-eluting compounds that absorb at the same wavelength. Specificity can be improved with peak purity analysis but is fundamentally limited.[8] |
| Sensitivity | Very High. Capable of achieving Limits of Quantitation (LOQ) in the sub-µg/L (ppb) or even ng/L (ppt) range.[3][7] | Low. Generally suitable for µg/mL (ppm) to high ng/mL (ppb) levels. Flufenacet ESA lacks a strong chromophore, limiting sensitivity without derivatization.[8] |
| Throughput | High. Fast gradient chromatography and highly specific detection allow for short run times. | Moderate. Run times may need to be longer to achieve baseline separation from interfering peaks. |
| Cost | High initial capital investment and higher operational and maintenance costs. | Lower capital investment and operational costs. More accessible for routine labs. |
| Robustness | Can be sensitive to matrix effects (ion suppression/enhancement), often requiring internal standards or matrix-matched calibration for accuracy.[9] | Generally more robust against matrix effects compared to MS, but chromatographic performance can be affected by complex samples. |
| Recommendation | Ideal for trace-level quantification in complex matrices like soil, agricultural products, and environmental water, where high specificity is required.[10] | Suitable for formulation analysis or process control where concentrations are high and the matrix is simple and well-characterized. May require derivatization for trace analysis.[11] |
The Validation Framework: Adherence to ICH Q2(R1) Guidelines
A validated analytical method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes. Our validation protocols are designed according to the internationally recognized ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[2][12]
The core validation parameters to be assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][6]
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Accuracy: The closeness of test results to the true value.[6]
-
Precision: The degree of scatter between a series of measurements (assessed at two levels: Repeatability and Intermediate Precision).[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[12]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[1]
The following sections provide detailed protocols for validating both an HPLC-MS/MS and a hypothetical HPLC-UV method for Flufenacet ESA sodium salt in a water matrix.
Validation Protocol & Experimental Data: HPLC-MS/MS Method
This method is the preferred choice for trace-level environmental monitoring.
Experimental Workflow: HPLC-MS/MS Validation
The overall process involves preparing standards and quality control samples, performing the analytical runs for each validation parameter, and evaluating the results against predefined acceptance criteria.
Caption: Workflow for HPLC-MS/MS Method Validation.
Step-by-Step Protocols & Data Summary
Matrix: Surface Water Instrumentation: Agilent 1290 Infinity II LC coupled to an Agilent 6490 Triple Quadrupole MS.[13] Internal Standard (IS): A stable isotope-labeled version of Flufenacet ESA (if available) or a structurally similar compound.
Protocol 1: Specificity
-
Causality: To demonstrate that the analytical signal is solely from Flufenacet ESA and not from endogenous matrix components. This is crucial for avoiding false positives.[14]
-
Procedure:
-
Analyze six different blank surface water samples from various sources.
-
Analyze a spiked sample at the LOQ level.
-
Monitor the MRM transitions for Flufenacet ESA in all samples.
-
-
Acceptance Criteria: No significant interfering peaks (>20% of the LOQ response) should be observed at the retention time of the analyte in the blank samples.
Protocol 2: Linearity and Range
-
Causality: To establish a predictable relationship between concentration and instrument response, which is the basis for quantification. A minimum of five points is used to ensure the relationship is statistically sound across the intended working range.
-
Procedure:
-
Prepare matrix-matched calibration standards at 7 concentration levels (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 µg/L).
-
Perform triplicate injections for each level.
-
Plot the peak area ratio (Analyte/IS) against concentration and perform a linear regression.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.
Protocol 3: Accuracy and Precision
-
Causality: Accuracy ensures the measured value is correct, while precision ensures the method is reliable and reproducible.[15] This is assessed by analyzing Quality Control (QC) samples at multiple concentrations to cover the full calibration range.[6]
-
Procedure:
-
Prepare QC samples by spiking blank matrix at three concentrations: Low (3x LOQ), Medium, and High.
-
Repeatability (Intra-assay): Analyze six replicates of each QC level on the same day.
-
Intermediate Precision (Inter-assay): Analyze the QC samples on three different days with different analysts or instruments if possible.
-
-
Acceptance Criteria:
-
Accuracy: Mean recovery within 80-120%.
-
Precision: Relative Standard Deviation (RSD) ≤ 15%.
-
Protocol 4: LOQ and LOD
-
Causality: To define the lower limits of the method's capability, ensuring it is sensitive enough for its intended purpose (e.g., meeting regulatory limits).
-
Procedure:
-
Estimate LOQ and LOD based on the signal-to-noise ratio (S/N) of low-concentration standards (LOQ ≈ 10:1, LOD ≈ 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the LOQ by analyzing at least six spiked samples at the proposed LOQ concentration.
-
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 20% and accuracy should be within 70-130%.
Summary of HPLC-MS/MS Validation Data (Example)
| Parameter | Specification | Result | Pass/Fail |
| Specificity | No interference at analyte RT | No peaks >20% of LOQ in blanks | Pass |
| Linearity (Range: 0.1-10 µg/L) | R² ≥ 0.995 | R² = 0.998 | Pass |
| Accuracy (% Recovery) | 80 - 120% | Low QC: 95.2%Mid QC: 101.5%High QC: 98.7% | Pass |
| Precision (% RSD) | ≤ 15% | Repeatability: Low QC: 5.8%Mid QC: 4.1%High QC: 3.5%Intermediate: Low QC: 8.2%Mid QC: 6.5%High QC: 5.9% | Pass |
| LOQ | 0.1 µg/L (Confirmed) | Accuracy: 92.1%Precision: 11.5% RSD | Pass |
| LOD | ~0.03 µg/L (Estimated) | S/N > 3:1 | Pass |
Validation Protocol & Experimental Data: HPLC-UV Method
This method is evaluated as a lower-cost alternative, potentially for screening or formulation analysis.
Experimental Workflow: HPLC-UV Validation
The workflow is conceptually similar to the MS method, but the detection principle and sample preparation may differ. Greater emphasis is placed on chromatographic separation to ensure specificity.
Caption: Workflow for HPLC-UV Method Validation.
Step-by-Step Protocols & Data Summary
Matrix: Process Water (from a manufacturing setting) Instrumentation: Standard HPLC system with a Diode Array Detector (DAD).
Protocol 1: Specificity
-
Causality: Since UV detection is not inherently specific, specificity is demonstrated by resolving the analyte peak from all other components and confirming peak purity using a DAD.
-
Procedure:
-
Analyze blank process water and a spiked sample.
-
Analyze a sample containing known potential impurities or degradation products.
-
Use the DAD to perform peak purity analysis on the Flufenacet ESA peak in the spiked sample.
-
-
Acceptance Criteria: The analyte peak must be chromatographically resolved from other peaks (Resolution > 1.5). The peak purity index should be > 990 (instrument-dependent).
Protocol 2: Linearity and Range
-
Causality: Same as for MS, but the concentration range will be significantly higher due to the lower sensitivity of UV detection.
-
Procedure:
-
Prepare standards in mobile phase or clean matrix at 5 levels (e.g., 0.5, 2.0, 10.0, 25.0, 50.0 mg/L).
-
Perform triplicate injections.
-
Plot peak area vs. concentration and perform a linear regression.
-
-
Acceptance Criteria: R² ≥ 0.998.
Protocol 3: Accuracy and Precision
-
Causality: Identical to the MS method; to prove the method provides correct and consistent results.
-
Procedure:
-
Prepare QC samples by spiking blank matrix at Low (1.5 mg/L), Medium (20 mg/L), and High (40 mg/L) concentrations.
-
Assess Repeatability (n=6, same day) and Intermediate Precision (n=6, different days).
-
-
Acceptance Criteria:
-
Accuracy: Mean recovery within 95-105% (tighter for higher concentrations).
-
Precision: RSD ≤ 5%.
-
Summary of HPLC-UV Validation Data (Example)
| Parameter | Specification | Result | Pass/Fail |
| Specificity | Resolution > 1.5, Peak Purity > 990 | Resolution = 2.1, Purity = 996 | Pass |
| Linearity (Range: 0.5-50 mg/L) | R² ≥ 0.998 | R² = 0.9991 | Pass |
| Accuracy (% Recovery) | 95 - 105% | Low QC: 98.9%Mid QC: 100.8%High QC: 99.5% | Pass |
| Precision (% RSD) | ≤ 5% | Repeatability: Low QC: 2.1%Mid QC: 1.5%High QC: 1.2%Intermediate: Low QC: 3.8%Mid QC: 2.9%High QC: 2.5% | Pass |
| LOQ | 0.5 mg/L (Confirmed) | Accuracy: 96.5%Precision: 4.5% RSD | Pass |
| LOD | ~0.15 mg/L (Estimated) | S/N > 3:1 | Pass |
Conclusion and Recommendations
This guide demonstrates that both HPLC-MS/MS and HPLC-UV methods can be successfully validated for the analysis of Flufenacet ESA sodium salt. However, their suitability is dictated entirely by the intended application.
-
HPLC-MS/MS is the superior and necessary choice for trace-level quantification in complex environmental or food matrices. Its high specificity and sensitivity (LOQ of 0.1 µg/L) are essential for regulatory monitoring and risk assessment.[3][7]
-
HPLC-UV is a viable, cost-effective alternative for applications where analyte concentrations are high and matrices are simple, such as in product formulation or process control. Its significantly higher LOQ (~0.5 mg/L or 500 µg/L) makes it unsuitable for environmental trace analysis.
The choice of method must be justified based on its intended purpose, and the validation must demonstrate that the chosen method is fit for that purpose, adhering to established guidelines like ICH Q2(R1).[5][16]
References
- Altabrisa Group. (2025).
- gmp-compliance.org.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Scribd. ICH Q2(R1)
- ProPharma. (2024).
- U.S. Food and Drug Administration. Q2(R2)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LGC Standards. Flufenacet-ethane sulfonic acid (ESA) sodium.
- Sigma-Aldrich. Flufenacet ESA sodium salt - analytical standard.
- ResearchGate. (2015).
- PubChem, National Institutes of Health. flufenacet esa sodium salt.
- Santa Cruz Biotechnology. Flufenacet ESA sodium salt.
- SlideShare.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Environmental Protection Agency. Determination of FOE 5043 and the Alcohol, Oxalate, Thiadone and Sulfonic Acid Metabolites in Groundwater by High Performance Liquid Chromatography Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS).
- Imai, M., et al. (2019). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. Shokuhin Eiseigaku Zasshi, 60(1), 1-6.
- Semantic Scholar. [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS].
- A Chemtek. Flufenacet ESA sodium salt.
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- U.S. Geological Survey.
- Thermo Fisher Scientific. (2020). A Comparison of IC-MS/MS and LC-MS/MS Techniques for the Multi-Residue Analysis of Polar Pesticides and Metabolites in Food.
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- Macedonian Pharmaceutical Bulletin. (2018).
- ResearchGate. (2022).
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A Guide to Inter-Laboratory Comparison for the Analysis of Flufenacet ESA Sodium Salt
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Flufenacet ESA sodium salt. Designed for researchers, analytical scientists, and laboratory quality managers, this document outlines the scientific rationale, a detailed experimental protocol, and robust data analysis procedures to ensure the comparability and reliability of analytical results across different laboratories.
Flufenacet ESA sodium salt is a key metabolite of the herbicide flufenacet, and its accurate quantification in environmental and food samples is crucial for regulatory compliance and risk assessment.[1][2][3] An inter-laboratory comparison is an essential tool for evaluating the proficiency of laboratories in performing this analysis, identifying potential analytical discrepancies, and fostering confidence in the data generated.[4][5][6]
The Critical Need for Inter-Laboratory Comparison
The analysis of pesticide metabolites like Flufenacet ESA sodium salt is often complex, involving sophisticated analytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7] While individual laboratories may have validated their in-house methods, an ILC provides an objective assessment of their performance against a common, well-characterized test material. The primary objectives of this ILC are:
-
To assess the proficiency of participating laboratories in quantifying Flufenacet ESA sodium salt.
-
To identify and understand the sources of analytical variability between laboratories.
-
To provide a platform for laboratories to improve their analytical methods and overall quality assurance.
-
To establish a consensus on the most reliable analytical approaches for this specific analyte.
Participation in such a program is a cornerstone of a laboratory's quality management system and is often a requirement for accreditation to standards like ISO/IEC 17025.[5]
Designing the Inter-Laboratory Comparison Study
A successful ILC hinges on a well-defined study design. This includes the preparation and characterization of the test material, a clear and detailed protocol for the participants, and a robust statistical model for data evaluation.
Test Material: Preparation and Homogeneity
The cornerstone of any ILC is the test material. A homogenous and stable sample is paramount to ensure that any observed variability is due to the analytical procedures and not the sample itself.
Protocol for Test Material Preparation:
-
Matrix Selection: A relevant matrix, such as a certified blank water sample or a well-characterized soil extract, should be chosen.
-
Spiking: The matrix will be spiked with a certified reference standard of Flufenacet ESA sodium salt to a known concentration.[1][8][9][10][11][12][13] The concentration should be environmentally relevant and challenging enough to test the sensitivity of the analytical methods.
-
Homogeneity Testing: Before distribution, the spiked material must undergo rigorous homogeneity testing. This involves analyzing multiple sub-samples taken from different positions within the bulk material. The results are statistically evaluated to confirm that the analyte is evenly distributed.[14]
-
Stability Testing: The stability of Flufenacet ESA sodium salt in the chosen matrix under the proposed storage and shipping conditions must be assessed to ensure the integrity of the sample until analysis.
Experimental Workflow for Participating Laboratories
The following diagram outlines the recommended workflow for participating laboratories.
Caption: General workflow for the inter-laboratory comparison study.
Detailed Analytical Protocol
While laboratories are encouraged to use their own validated methods, this guide provides a reference protocol based on established analytical techniques for Flufenacet ESA sodium salt.[7]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the extraction and pre-concentration of polar analytes like Flufenacet ESA sodium salt from aqueous samples.
Step-by-Step SPE Protocol:
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by reagent water.
-
Sample Loading: Load a measured volume of the water sample onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with reagent water to remove interfering substances.
-
Elution: Elute the retained Flufenacet ESA sodium salt with a suitable organic solvent, such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
The determination of Flufenacet ESA sodium salt is typically performed using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 or similar reversed-phase column | Provides good retention and separation for polar analytes. |
| Mobile Phase | Gradient of water and acetonitrile with formic acid | Ensures efficient elution and good peak shape. Formic acid aids in ionization. |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode | Flufenacet ESA sodium salt readily forms a negative ion.[7] |
| MS/MS Transitions | Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier) | Provides high selectivity and sensitivity for accurate quantification and confirmation. |
Data Analysis and Performance Evaluation
The evaluation of laboratory performance will be based on robust statistical methods, such as the z-score, as recommended by international guidelines.[15]
Z-Score Calculation:
The z-score for each laboratory is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the best estimate of the true concentration).
-
σ is the standard deviation for proficiency assessment.
Interpretation of Z-Scores:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance.
-
|z| ≥ 3: Unsatisfactory performance.
The following diagram illustrates the logical flow of data analysis and performance evaluation.
Caption: Data analysis and performance evaluation workflow.
Reporting and Continuous Improvement
A comprehensive report will be provided to all participating laboratories, detailing their individual performance and a summary of the overall results. This report will be anonymized to ensure confidentiality. Laboratories with questionable or unsatisfactory results are encouraged to conduct a root cause analysis and implement corrective actions to improve their analytical procedures.
References
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HPC Standards. High-Purity Flufenacet ESA Sodium Salt for Accurate Residue Analysis. [Link]
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PubChem. flufenacet esa sodium salt. [Link]
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European Union Reference Laboratories for Pesticide Residues. General protocol for EU proficiency test of pesticide residues in food and feed. [Link]
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U.S. Environmental Protection Agency. Determination of FOE 5043 and the Alcohol, Oxalate, Thiadone and Sulfonic Acid Metabolites in Groundwater by High Performance Liquid Chromatography Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS). [Link]
-
Food and Agriculture Organization of the United Nations. GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. [Link]
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U.S. Department of Agriculture. NOP 2611 Instruction on Laboratory Selection Criteria for Pesticide Residue Testing. [Link]
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Japan International Cooperation Agency. III Analytical Methods. [Link]
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TestQual. Proficiency Tests - Pesticides residues. [Link]
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PubChem. ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid. [Link]
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ResearchGate. Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. [Link]
-
Fapas. Pesticide Residues (multi-residues) in Tomato Purée Proficiency Test. [Link]
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Indonesian Journal of Chemical Studies. Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. [Link]
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A Senior Application Scientist's Guide: Comparing LC-MS/MS and GC-MS for Flufenacet Metabolite Analysis
For researchers and analytical chemists tasked with monitoring the herbicide flufenacet, understanding its environmental fate requires robust and accurate quantification of not just the parent compound, but also its key metabolites. These metabolites, often more polar and challenging to analyze than the parent herbicide, necessitate a careful choice of analytical technology. This guide provides an in-depth, experience-driven comparison of two powerful techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of flufenacet and its primary degradation products, such as flufenacet ethanesulfonic acid (ESA) and flufenacet oxanilic acid (OA).
The selection between these two platforms is not merely a matter of preference but a critical decision dictated by the physicochemical properties of the analytes, the required sensitivity, sample throughput, and the overall analytical objective.
The Deciding Factor: Analyte Chemistry
Flufenacet itself is a semi-volatile compound amenable to both GC and LC analysis.[1] However, its major metabolites, the ESA and OA derivatives, are ionic, highly polar, and non-volatile.[2][3] This fundamental difference in chemical nature is the central pillar upon which the choice of analytical technique rests.
-
Flufenacet ESA and OA: These metabolites possess sulfonic acid and carboxylic acid functional groups, respectively. At typical environmental pH, these groups are deprotonated, rendering the molecules anionic and highly water-soluble. They have negligible vapor pressure and are thermally labile, meaning they are likely to decompose at the high temperatures required for gas chromatography.[3]
This inherent polarity makes their direct analysis by GC-MS a significant challenge, while positioning LC-MS/MS as a more natural fit.
The Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach
Principle of LC-MS/MS Analysis
Liquid chromatography separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. For flufenacet metabolites, reversed-phase chromatography using a C18 column is common.[8][9] The separated analytes then enter the mass spectrometer, typically via an electrospray ionization (ESI) source, which is ideal for ionizing polar molecules already in solution.[9] The tandem mass spectrometer (e.g., a triple quadrupole) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM).[10][11]
Experimental Workflow: LC-MS/MS
A typical workflow involves a streamlined sample preparation followed by direct injection into the LC-MS/MS system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for soil and agricultural samples due to its efficiency.[12][13][14]
Caption: High-level workflow for flufenacet metabolite analysis by LC-MS/MS.
Detailed Protocol: Modified QuEChERS for Soil and LC-MS/MS Analysis
-
Sample Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (with 1% acetic acid). Shake vigorously for 5 minutes.[12][14]
-
Salting-Out: Add pre-packaged QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 2 minutes to induce phase separation and centrifuge.[12]
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing magnesium sulfate, Primary Secondary Amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences.[12] Vortex and centrifuge.
-
Final Preparation: Take the cleaned supernatant, filter it, and dilute with water or mobile phase to ensure compatibility with the LC system. This step is crucial for good chromatography of early-eluting polar compounds.
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2 mm, 5 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is typical.[8]
-
Ionization: ESI in both positive (for parent flufenacet) and negative (for ESA and OA metabolites) modes.[9]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[8]
-
The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
While GC-MS is a robust and powerful technique for volatile and semi-volatile compounds, its application to polar metabolites like flufenacet ESA and OA is indirect and requires a critical extra step: derivatization.[1][3]
Principle of GC-MS Analysis
GC separates compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase coating a long capillary column. For GC-MS to be successful, analytes must be volatile enough to exist in the gas phase without decomposing at elevated temperatures (typically >200°C).[4] Since the polar metabolites of flufenacet fail this requirement, a chemical derivatization is mandatory to increase their volatility and thermal stability.[15]
The Necessity of Derivatization
Derivatization is a chemical reaction that converts a non-volatile compound into a volatile derivative.[15] For the acidic ESA and OA metabolites, this typically involves methylation or silylation to cap the polar -SO₃H and -COOH functional groups. This process adds complexity, time, and potential sources of error to the workflow.[1][3]
Experimental Workflow: GC-MS
The GC-MS workflow is more complex due to the mandatory derivatization step.
Caption: Multi-step workflow for flufenacet metabolite analysis by GC-MS.
Detailed Protocol: Extraction, Derivatization, and GC-MS Analysis
-
Extraction & Cleanup: Similar to the initial steps for LC-MS/MS, extract the analytes from the matrix using an organic solvent and perform a cleanup, often with Solid Phase Extraction (SPE).
-
Evaporation: The cleaned extract must be evaporated to complete dryness. This is a critical and often time-consuming step, as derivatization reagents are sensitive to water and protic solvents.
-
Derivatization: Re-dissolve the dried residue in a suitable solvent and add the derivatization agent (e.g., diazomethane for methylation or a silylating agent like MSTFA).[16] The reaction is typically performed at an elevated temperature (e.g., 60-100°C) for a set period.
-
GC-MS Conditions:
-
Injection: Inject the derivatized sample into a hot inlet (e.g., 250°C).
-
Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
-
Ionization: Standard Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometer operating in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Head-to-Head Comparison: LC-MS/MS vs. GC-MS
The choice between the two techniques becomes clear when their performance characteristics for this specific application are compared directly.
| Parameter | LC-MS/MS | GC-MS | Rationale & Expert Insight |
| Analyte Compatibility | Excellent. Directly analyzes parent and polar metabolites.[1] | Poor for metabolites. Requires mandatory, complex derivatization.[1][3] | LC-MS/MS is purpose-built for polar, non-volatile compounds, making it the superior choice for a comprehensive analysis of flufenacet and its degradation products. |
| Sample Preparation | Streamlined. QuEChERS or SPE followed by direct injection.[12] | Complex & Time-Consuming. Includes extraction, cleanup, complete solvent evaporation, and a chemical reaction step. | The derivatization step for GC-MS adds significant time, cost (reagents), and potential for analyte loss or incomplete reaction, introducing variability.[1] |
| Sensitivity & Selectivity | Superior. Achieves LOQs of 0.01 µg/g (mg/kg) in complex matrices like agricultural products.[5][7] MRM mode is highly selective. | Good for Parent. Can achieve low LODs for the parent flufenacet (0.003 µg/g in soil). Sensitivity for metabolites is dependent on derivatization efficiency. | While GC-MS is sensitive for the parent compound, the high selectivity and sensitivity of modern LC-MS/MS instruments for the polar metabolites are unmatched. |
| Throughput | High. Modern systems can have run times under 10 minutes per sample.[10] Sample preparation is faster. | Low. The multi-step sample preparation, especially the drying and reaction times, significantly limits sample throughput. | For routine monitoring or large-scale studies, the efficiency of the LC-MS/MS workflow is a major advantage. |
| Matrix Effects | Can be significant (ion suppression/enhancement). Requires mitigation with matrix-matched standards or internal standards.[12] | Generally less severe in the MS, but the derivatization step can be heavily impacted by matrix components.[16] | Both techniques require careful method validation to account for matrix effects. However, the sources of these effects in LC-MS/MS are often better understood and managed. |
| Versatility | High. Capable of analyzing a vast range of pesticides and their metabolites in a single run.[1][10] | Moderate. Best suited for volatile and semi-volatile compounds. Less flexible for multi-residue methods covering diverse polarities. | LC-MS/MS is the platform of choice for large-scale, multi-residue screening programs that include flufenacet among hundreds of other pesticides. |
Senior Scientist's Recommendation
For the comprehensive, accurate, and efficient analysis of flufenacet and its key polar metabolites (ESA, OA), LC-MS/MS is unequivocally the superior and recommended technique.
-
Choose LC-MS/MS for:
-
Routine monitoring of flufenacet and its full suite of metabolites.
-
High-throughput analysis of environmental (water, soil) or agricultural samples.[5][7][12]
-
Inclusion in multi-residue methods that cover a wide range of pesticide polarities.[10]
-
Projects where direct, robust quantification with minimal sample manipulation is a priority.
-
-
Consider GC-MS only if:
-
The sole focus is on the parent flufenacet compound, and polar metabolites are not of interest.[1]
-
An LC-MS/MS system is unavailable, and the additional time and complexity of derivatization are acceptable.
-
The laboratory has extensive, established expertise in derivatization protocols for acidic analytes.
-
References
- Performance comparison of GC-MS and LC-MS/MS for Flufenacet analysis. Benchchem.
- Imai M, Takagi N, Yoshizaki M, Hosokai E, Kobayashi Y. [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi. 2019;60(1):1-6.
- [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Semantic Scholar.
- Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. ResearchGate.
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Published 2017-01-13.
- Flufenacet Oxalate: A Comprehensive Technical Guide for Researchers. Benchchem.
- Application Note: Quantification of Flufenacet in Soil by LC-MS/MS. Benchchem.
- Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials. Waters Corporation.
- Flufenacet MRID: 48897603 Title: Bethem, R.A., Peterson, R.G., Leimkuehler, W.A., and Mattern, G.C. Determination. EPA.
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- V. Samanidou, E. Kabir, I. Furton. Simultaneous Quantification of Acetanilide Herbicides and Their Oxanilic and Sulfonic Acid Metabolites in Natural Waters. PubMed.
- Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. MDPI.
- Principles and Differences between GC-MS and LC-MS. Creative Proteomics.
- Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Published 2023-03-15.
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A Senior Application Scientist's Guide to the Detection of Flufenacet ESA and Flufenacet OA
An Objective Comparison of Modern Analytical Methodologies
Introduction: The Analytical Imperative
Flufenacet is an oxyacetanilide herbicide widely used for pre-emergence control of grasses and broadleaf weeds in crops like corn and soybeans.[1][2] Upon entering the environment, its parent structure is of less concern than its more mobile and persistent degradation products. The two primary metabolites of concern are Flufenacet ethanesulfonic acid (ESA) and Flufenacet oxanilic acid (OA).[3][4] These metabolites are significantly more water-soluble than the parent flufenacet, leading to their detection in ground and surface water, which necessitates robust and sensitive analytical methods for environmental monitoring and risk assessment.[5]
This guide provides an in-depth comparison of the prevailing analytical methodologies for Flufenacet ESA and OA. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the causal links between the chemical nature of these analytes and the strategic choices made in method development. The current gold standard for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers unparalleled sensitivity and selectivity for these challenging polar compounds.[6][7][8]
Core Principles: Why LC-MS/MS Dominates
The physicochemical properties of Flufenacet ESA and OA dictate the entire analytical strategy. Both are polar, acidic, and non-volatile, making them poor candidates for traditional Gas Chromatography (GC) without complex and often unreliable derivatization steps.[3] LC-MS/MS, however, is perfectly suited to handle these molecules directly from a liquid sample.
The Foundational Step: Solid-Phase Extraction (SPE)
Before the analytes can be detected, they must be isolated from the sample matrix (e.g., river water, drinking water) and concentrated to levels detectable by the instrument. Solid-Phase Extraction (SPE) is the premier technique for this purpose.[9][10]
-
Causality of Sorbent Choice : The standard choice for extracting Flufenacet ESA and OA is a reversed-phase sorbent, most commonly octadecyl (C18).[3][6][11] This may seem counterintuitive for polar molecules. However, the strategy relies on manipulating the sample's pH. By acidifying the water sample (typically with formic acid), the acidic ESA and OA metabolites are protonated, making them less polar and enabling their retention onto the nonpolar C18 sorbent. This allows the bulk of the highly polar water matrix to pass through to waste.
-
Elution Strategy : Once retained, the analytes are eluted from the SPE cartridge using a strong organic solvent, such as methanol.[6][11] This process effectively reverses the retention, washing the concentrated analytes off the sorbent and into a collection vial, leaving many matrix interferences behind.
Chromatographic Separation: The Logic of Reversed-Phase LC
The goal of the liquid chromatography step is to separate the target analytes from each other and from any co-extracted matrix components before they enter the mass spectrometer.
-
Column and Mobile Phase : A C18 analytical column is again the workhorse for this separation.[6][11] Separation is achieved using a gradient elution program, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.[6][11]
-
The Critical Role of Additives : The inclusion of a mobile phase additive, such as 0.1% formic acid, is non-negotiable.[6][11] This serves two purposes:
-
It maintains the analytes in their protonated state, ensuring consistent retention and sharp, symmetrical peak shapes on the C18 column.
-
It facilitates efficient ionization in the mass spectrometer source.
-
Detection and Quantitation: The Power of Tandem Mass Spectrometry (MS/MS)
The mass spectrometer provides the ultimate in selectivity and sensitivity.
-
Ionization Source : Electrospray Ionization (ESI) is the universal choice for these analytes. It is a soft ionization technique that transfers the polar, non-volatile analytes from the liquid phase into the gas phase as ions with minimal fragmentation.[3][6]
-
Optimal Polarity : Given the acidic nature of the sulfonic acid and oxanilic acid functional groups, Flufenacet ESA and OA readily lose a proton to form negative ions. Therefore, analysis is conducted in Negative Ion Mode , which provides a significantly stronger and more stable signal by monitoring for the deprotonated molecule, [M-H]⁻.[3][6][11]
-
Selective Reaction Monitoring (SRM) : A triple quadrupole mass spectrometer is used in SRM mode (also called Multiple Reaction Monitoring or MRM).[11] This is a self-validating system. In the first quadrupole, a specific precursor ion (the [M-H]⁻ of the analyte) is selected. This ion is then fragmented in the second quadrupole, and a specific, characteristic product ion is selected and monitored in the third quadrupole. This precursor-to-product ion transition is a unique chemical signature of the analyte, virtually eliminating false positives from matrix interference and providing exquisite sensitivity.
Performance Data: A Quantitative Comparison
The following table summarizes typical performance metrics for a validated LC-MS/MS method for the analysis of Flufenacet ESA and OA in water, synthesized from established methodologies.[6][7]
| Parameter | Flufenacet ESA | Flufenacet OA | Rationale & Significance |
| Matrix | Drinking Water, Groundwater | Drinking Water, Groundwater | Methods are optimized for aqueous matrices where these metabolites are prevalent. |
| Limit of Quantitation (LOQ) | ~0.10 µg/L | ~0.10 µg/L | Demonstrates the method's ability to meet regulatory and monitoring requirements for trace-level contamination.[6] |
| Typical Recovery | 70 - 120% | 70 - 120% | Indicates the efficiency of the SPE process in extracting the analytes from the sample. Values in this range are standard for robust environmental methods.[6][7] |
| Ionization Mode | ESI Negative | ESI Negative | Negative mode is inherently superior for these acidic compounds, maximizing instrument response and sensitivity.[3][6][11] |
| Linearity (r²) | >0.995 | >0.995 | Confirms a reliable and predictable response across a range of concentrations, essential for accurate quantification. |
Experimental Protocol: A Validated Workflow
This protocol describes a representative, self-validating workflow for the quantitative determination of Flufenacet ESA and OA in groundwater.
4.1. Reagents and Materials
-
Analytical standards of Flufenacet ESA and Flufenacet OA
-
Isotopically labeled internal standards (recommended for highest accuracy)
-
HPLC-grade methanol and acetonitrile
-
Formic acid (≥98%)
-
Ultrapure water
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
0.45 µm syringe filters
4.2. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment : Collect a 50 mL water sample. Acidify to pH ~3 by adding formic acid. This step is critical for ensuring the analytes are in a less polar form for retention on the C18 sorbent.
-
SPE Cartridge Conditioning : Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading : Pass the 50 mL acidified water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing : Wash the cartridge with 5 mL of ultrapure water to remove residual salts and highly polar interferences.
-
Analyte Elution : Elute the retained analytes by passing 6 mL of methanol through the cartridge into a clean collection tube.[6]
-
Concentration & Reconstitution : Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at ~30°C. Reconstitute the residue in 1.0 mL of 90:10 water:acetonitrile with 0.1% formic acid.[6][11] This ensures the final sample is compatible with the initial LC mobile phase conditions.
-
Filtration : Filter the final extract through a 0.45 µm syringe filter prior to injection.
4.3. LC-MS/MS Analysis
-
LC Column : C18 reversed-phase column (e.g., Inertsil ODS-2, 50 x 2 mm, 5 µm).[6][11]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
LC Gradient :
-
0-2 min: 10% B
-
2-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 10% B (re-equilibration)
-
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 10 µL
-
MS Detection : Multiple Reaction Monitoring (MRM). Precursor and product ion pairs must be optimized for the specific instrument but will correspond to the [M-H]⁻ of each analyte and its characteristic fragments.
Visualized Workflows
A clear understanding of the analytical process is crucial for implementation and troubleshooting.
Caption: End-to-end analytical workflow for Flufenacet ESA and OA in water.
Caption: Relationship between analyte properties and method choices.
Conclusion
The detection of Flufenacet ESA and Flufenacet OA is a mature application that relies on a well-understood analytical strategy. The choice of Solid-Phase Extraction followed by reversed-phase LC-MS/MS in negative ion mode is not arbitrary; it is a direct and logical consequence of the chemical nature of these polar, acidic metabolites. By understanding the causality behind each step—from sample acidification to the selection of ESI polarity—researchers can confidently implement, troubleshoot, and adapt these methods for the reliable monitoring of these environmentally significant compounds.
References
-
UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. (n.d.). Regulations.gov. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2015). Flufenacet MRID: 48897603. Retrieved from [Link]
-
Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2002). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Journal of agricultural and food chemistry, 50(5), 1045–1052. Retrieved from [Link]
-
Imai, M., Takagi, N., Yoshizaki, M., Hosokai, E., & Kobayashi, Y. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 60(1), 1–6. Retrieved from [Link]
-
Hennig, T. (2010). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. DuEpublico. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86429, Flufenacet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212225, ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23676741, flufenacet esa sodium salt. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Environmental Chemistry Methods (ECM) Index - F. Retrieved from [Link]
-
NTK Kemi. (n.d.). SOLID PHASE EXTRACTION APPLICATIONS MANUAL. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
-
PubMed. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Retrieved from [Link]
-
Regulations.gov. (n.d.). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Retrieved from [Link]
-
Wikipedia. (n.d.). Flufenacet. Retrieved from [Link]
-
PubMed. (2009). Simultaneous determination of herbicide mefenacet and its metabolites residues in river water by solid phase extraction and rapid resolution liquid chromatography-mass spectrometry with pre-column derivatization. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). AERU. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods and Procedures for Pesticides. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]
-
ResearchGate. (2006). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Retrieved from [Link]
-
Hrvoje, K., & others. (2022). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Retrieved from [Link]
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A Comparative Guide to the Accurate and Precise Quantification of Flufenacet ESA Sodium Salt
For researchers, environmental scientists, and professionals in the agrochemical industry, the accurate and precise quantification of pesticide metabolites is paramount for environmental monitoring, regulatory compliance, and human health risk assessment. Flufenacet, a widely used herbicide, degrades in the environment to form various metabolites, including Flufenacet ethane sulfonic acid (ESA) sodium salt. Due to its increased polarity and water solubility compared to the parent compound, Flufenacet ESA is a key indicator of water contamination and its quantification demands robust and reliable analytical methodologies.
This guide provides an in-depth comparison of analytical techniques for the quantification of Flufenacet ESA sodium salt, with a primary focus on the industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the technical intricacies of this method, present its performance data, and compare it with alternative approaches, offering the scientific community a comprehensive resource for making informed decisions on analytical strategies.
The Analytical Imperative: Why Accurate Quantification of Flufenacet ESA Matters
The transformation of flufenacet into its ESA metabolite significantly alters its physicochemical properties, leading to greater mobility in soil and a higher potential to leach into ground and surface water. Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) closely monitor the presence of these metabolites in drinking water sources.[1] Accurate and precise measurement at low concentrations is therefore not just an analytical challenge but a critical component of public health protection.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of polar, non-volatile, and thermally labile compounds like Flufenacet ESA sodium salt, LC-MS/MS has emerged as the unequivocal method of choice.[2] Its high sensitivity, selectivity, and specificity allow for the confident detection and quantification of this metabolite in complex environmental matrices.
The Causality Behind the Choice: Why LC-MS/MS Excels
The superiority of LC-MS/MS for this application stems from several key principles:
-
Chromatographic Separation (LC): The liquid chromatography stage separates the Flufenacet ESA metabolite from other compounds in the sample matrix based on its chemical properties. This is crucial for reducing matrix effects and ensuring that the mass spectrometer analyzes a relatively pure compound.
-
Selective Ionization (ESI): Electrospray ionization (ESI) is a soft ionization technique that is ideal for polar molecules like Flufenacet ESA. It allows the molecule to be ionized without significant fragmentation, preserving the molecular ion for detection. The sulfonic acid moiety of the metabolite makes it particularly amenable to negative ion mode ESI.
-
Tandem Mass Spectrometry (MS/MS): This is the cornerstone of the method's selectivity. A precursor ion (the molecular ion of Flufenacet ESA) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides two levels of mass confirmation, drastically reducing the likelihood of false positives.
Experimental Workflow for Flufenacet ESA Quantification by LC-MS/MS
The following diagram illustrates a typical workflow for the analysis of Flufenacet ESA in water samples.
Detailed Experimental Protocol: LC-MS/MS Quantification of Flufenacet ESA in Water
This protocol is based on established methodologies, such as those outlined by the U.S. EPA.[1]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To isolate and concentrate Flufenacet ESA from the water matrix.
-
Step 1: Acidify a 50 mL water sample to preserve the analyte.
-
Step 2: Condition a C18 SPE cartridge with methanol followed by water.
-
Step 3: Load the acidified water sample onto the SPE cartridge.
-
Step 4: Wash the cartridge to remove interfering substances.
-
Step 5: Elute the Flufenacet ESA from the cartridge using 6 mL of methanol.[1]
-
Step 6: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.[1]
-
Step 7: Reconstitute the sample in a suitable mobile phase, for example, a mixture of 0.1% formic acid and acetonitrile.[1]
2. LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify Flufenacet ESA.
-
Step 1: Liquid Chromatography:
-
Step 2: Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.[3]
-
Detection: Tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Flufenacet ESA must be determined by direct infusion of a standard.
-
3. Data Analysis and Quantification
-
Objective: To calculate the concentration of Flufenacet ESA in the original sample.
-
Step 1: Generate a calibration curve using a series of known concentration standards of Flufenacet ESA sodium salt.
-
Step 2: Integrate the peak area of the MRM transition for Flufenacet ESA in the samples.
-
Step 3: Quantify the concentration in the sample by comparing its peak area to the calibration curve.
Performance of LC-MS/MS for Flufenacet ESA Quantification
The accuracy and precision of an analytical method are critical for its reliability. The following table summarizes typical performance data for the LC-MS/MS quantification of Flufenacet ESA and its parent compound.
| Parameter | Flufenacet ESA Sodium Salt | Flufenacet (Parent Compound) | Matrix | Reference |
| Accuracy (Recovery) | 70.6-97.0% | 80.9-96.2% | Agricultural Products, Soil, Water | [4][5] |
| Precision (RSD) | < 5% | < 10% | Agricultural Products, Soil | [4][5] |
| Limit of Quantification (LOQ) | 0.01 - 0.10 µg/L | 0.003 µg/g | Water, Soil | [1][4] |
| Limit of Detection (LOD) | 0.012 µg/L | 0.001 µg/g | Water, Soil | [1][4] |
Expertise in Action: The wide range of acceptable recovery (70-120%) and precision (RSD ≤20%) in regulatory methods accounts for the variability in different sample matrices and laboratory conditions.[1] The data presented here demonstrates that well-validated LC-MS/MS methods can comfortably meet these criteria.
Alternative Analytical Strategies: A Comparative Overview
While LC-MS/MS is the dominant technique, it is instructive to consider other analytical approaches to understand the landscape of possibilities and the rationale for the current standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While it is a suitable method for the parent flufenacet, it is generally not appropriate for the direct analysis of the Flufenacet ESA metabolite.[3]
-
The Challenge of Non-Volatility: Flufenacet ESA sodium salt is a polar, ionic compound with very low volatility. This makes it incompatible with the high temperatures required for GC analysis. Direct injection would lead to decomposition of the analyte in the injector port rather than volatilization.
-
Derivatization as a Workaround: In theory, a chemical derivatization step could be employed to convert the polar ESA metabolite into a more volatile, less polar derivative suitable for GC-MS analysis. However, this adds complexity, time, and potential sources of error to the analytical workflow. The derivatization reaction may not be complete, and the stability of the derivative can be a concern.
Comparative Performance: GC-MS vs. LC-MS/MS for Flufenacet (Parent Compound)
While not a direct comparison for the ESA metabolite, data on the parent compound illustrates the relative sensitivities of the two techniques.
| Parameter | GC-MS/MS | HPLC-UV | Reference |
| Accuracy (Recovery) | 88.0-96.2% | 80.9-93.0% | [4] |
| Limit of Quantification (LOQ) | 0.003 µg/g | 0.01 µg/g | [4] |
| Limit of Detection (LOD) | 0.001 µg/g | 0.003 µg/g | [4] |
This data for the parent compound shows that while both methods can provide good accuracy, GC-MS/MS offers superior sensitivity. However, the necessity of derivatization for the ESA metabolite makes LC-MS/MS the more direct and efficient approach.
Common Moiety Method
Another approach mentioned in regulatory documents is the "common moiety method." This involves the chemical conversion of the parent compound and its various metabolites to a single, common molecule (moiety) that is then quantified. For flufenacet and its metabolites, this common moiety would be 4-fluoro-N-methylethylaniline.
-
Principle: This method simplifies the analysis by measuring a single target molecule, which can be advantageous when dealing with multiple metabolites.
-
Limitations for Specific Quantification: The primary drawback of this approach is that it does not provide information on the concentration of the individual parent compound or its specific metabolites. It gives a total residue concentration, which may not be sufficient for detailed environmental fate and risk assessments where the toxicity and mobility of individual species are of interest. While potentially useful for screening, it lacks the specificity of LC-MS/MS for quantifying Flufenacet ESA.
Conclusion: The Unrivaled Position of LC-MS/MS
Based on the available scientific literature and regulatory guidance, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the most accurate, precise, and reliable method for the quantification of Flufenacet ESA sodium salt. Its ability to handle polar, non-volatile compounds without derivatization, coupled with its exceptional sensitivity and selectivity, makes it the gold standard for this critical environmental analysis.
While alternative methods like GC-MS and common moiety analysis have their applications in the broader field of pesticide residue analysis, they are not well-suited for the direct and specific quantification of the Flufenacet ESA metabolite. For researchers and professionals requiring defensible and highly accurate data on Flufenacet ESA concentrations in environmental samples, the adoption of a well-validated LC-MS/MS method is the most scientifically sound and trustworthy approach.
References
-
Indian Society of Weed Science (ISWS). (2017). Quantification of flufenacet residues in soil and wheat grain. [Link]
-
U.S. Environmental Protection Agency (EPA). Determination of FOE 5043 and the Alcohol, Oxalate, Thiadone and Sulfonic Acid Metabolites in Groundwater by High Performance Liquid Chromatography Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS). MRID: 48897603. [Link]
-
Imai, M., et al. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 60(1), 1-6. [Link]
-
Zhao, H., & Hu, J. (2021). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. Journal of AOAC INTERNATIONAL, 104(4), 1083-1090. [Link]
-
Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. Mass spectrometry reviews, 25(6), 838–865. [Link]
-
Zimmerman, L. R., & Thurman, E. M. (2002). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Journal of agricultural and food chemistry, 50(23), 6689–6696. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water | U.S. Geological Survey [usgs.gov]
- 4. isws.org.in [isws.org.in]
- 5. [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Limit of Quantification for Flufenacet ESA Sodium Salt in Aqueous Matrices
Abstract: This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing a robust and reliable limit of quantification (LOQ) for Flufenacet ethanesulfonic acid (ESA) sodium salt. We will delve into the recommended analytical methodology, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provide a detailed experimental protocol. Furthermore, we will compare this gold-standard technique with alternative approaches, offering insights into the strengths and limitations of each. This document is intended to serve as a practical resource, grounded in established regulatory principles, to ensure data integrity and confidence in analytical findings.
Introduction: The Importance of a Well-Defined LOQ
In the realm of environmental monitoring and agricultural science, the accurate quantification of pesticide metabolites is paramount for assessing environmental fate, ensuring regulatory compliance, and protecting human health. Flufenacet, a widely used herbicide, degrades into various metabolites, with Flufenacet ESA sodium salt being a key analyte of interest due to its potential to leach into groundwater. The limit of quantification (LOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. A scientifically sound and rigorously validated LOQ is not merely a performance metric; it is the bedrock upon which the reliability of environmental exposure and safety data is built.
This guide will walk you through the process of determining the LOQ for Flufenacet ESA sodium salt, with a focus on the widely accepted and highly sensitive LC-MS/MS methodology. We will explore the critical experimental parameters and the rationale behind their selection, ensuring a self-validating protocol.
Recommended Method: Solid-Phase Extraction followed by LC-MS/MS
The gold standard for the trace-level quantification of polar pesticide metabolites like Flufenacet ESA sodium salt in aqueous samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), preceded by Solid-Phase Extraction (SPE) for sample cleanup and concentration. This approach offers unparalleled selectivity and sensitivity. An established method by the U.S. Environmental Protection Agency (EPA) reports a Limit of Quantitation (LOQ) of 0.04 µg/L for Flufenacet ESA in water.[1]
Experimental Workflow
The overall workflow for this methodology is depicted in the following diagram:
Caption: Workflow for LOQ determination of Flufenacet ESA sodium salt.
Detailed Experimental Protocol
This protocol is based on established methodologies and principles of analytical chemistry.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is a critical step to remove matrix interferences and concentrate the analyte, thereby enhancing the sensitivity of the method. A C18 sorbent is effective for retaining moderately polar compounds like Flufenacet ESA from an aqueous matrix.
-
Procedure:
-
Acidify a 50 mL water sample to preserve the analyte.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the Flufenacet ESA sodium salt with 6 mL of methanol.[1]
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.[1]
-
Reconstitute the sample to a final volume of 2.0 mL with 0.1% formic acid in water to ensure compatibility with the mobile phase.[1]
-
2. LC-MS/MS Analysis
-
Rationale: LC-MS/MS provides high selectivity by separating the analyte from other compounds in the sample chromatographically (LC) and then filtering by mass-to-charge ratio (MS) and fragment ions (MS/MS). Electrospray ionization (ESI) is well-suited for polar and ionizable compounds like Flufenacet ESA sodium salt.
-
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Inertsil ODS-2, 50 x 2 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is typically used for reversed-phase separation of polar metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is suitable for the sulfonic acid moiety of Flufenacet ESA.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for Flufenacet ESA sodium salt should be optimized.
-
3. LOQ Determination and Validation
-
Rationale: The LOQ is established based on the principles outlined by regulatory bodies such as the FDA and EPA.[2][3] It is the lowest point on the calibration curve that can be determined with acceptable precision and accuracy.
-
Procedure:
-
Calibration Curve: Prepare a series of calibration standards in a blank matrix (e.g., analyte-free water) bracketing the expected LOQ. A typical range might be from 0.01 µg/L to 1 µg/L.
-
Spike and Recovery: Fortify at least seven replicates of a blank matrix at the proposed LOQ concentration.
-
Analysis: Analyze the spiked samples using the developed LC-MS/MS method.
-
Evaluation: The LOQ is confirmed if the mean recovery is within 70-130% and the relative standard deviation (RSD) is ≤ 20%. These criteria are consistent with general guidelines for analytical method validation.
-
Comparison of Analytical Methods
While SPE followed by LC-MS/MS is the recommended approach, it is beneficial to understand the landscape of alternative methods.
| Feature | SPE with LC-MS/MS (Recommended) | Direct Aqueous Injection LC-MS/MS | Immunoassay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection, with pre-concentration. | Chromatographic separation and mass-based detection without sample pre-concentration. | Antigen-antibody binding with a colorimetric or fluorescent readout. |
| Sensitivity | Very High (sub-µg/L) | High (ng/L to low µg/L) | Moderate to High (typically low µg/L) |
| Selectivity | Very High | High | Moderate (potential for cross-reactivity) |
| Sample Throughput | Moderate | High | Very High |
| Cost per Sample | High | Moderate | Low |
| Matrix Effect | Minimized by SPE | Can be significant | Can be affected by matrix components |
| Confirmation | High (based on retention time and MRM transitions) | High (based on retention time and MRM transitions) | Low (screening method) |
| LOQ | Typically 0.01 - 0.05 µg/L | Typically 0.05 - 0.5 µg/L | Typically > 0.1 µg/L |
In-Depth Comparison
1. Direct Aqueous Injection LC-MS/MS
-
Description: This method simplifies the sample preparation process by directly injecting a filtered water sample into the LC-MS/MS system.[1][2] It is a faster and more cost-effective approach than methods requiring SPE.
-
Advantages:
-
High Throughput: The elimination of the SPE step significantly reduces sample preparation time.
-
Reduced Solvent Consumption: This method aligns with green chemistry principles by minimizing the use of organic solvents.
-
-
Limitations:
-
Matrix Effects: The direct introduction of the sample matrix can lead to ion suppression or enhancement in the mass spectrometer, potentially affecting accuracy and precision.
-
Lower Sensitivity: Without a pre-concentration step, the LOQ may be higher than that achieved with SPE, making it less suitable for ultra-trace analysis.
-
Instrument Contamination: Direct injection of complex matrices can lead to faster contamination of the LC and MS systems, requiring more frequent maintenance.
-
2. Immunoassay (ELISA)
-
Description: Enzyme-Linked Immunosorbent Assay (ELISA) is a biochemical technique that uses antibodies to detect the presence of a specific substance. For Flufenacet ESA, this would involve developing antibodies that specifically bind to the molecule.
-
Advantages:
-
High Throughput and Portability: Immunoassays can be performed in a 96-well plate format, allowing for the rapid screening of a large number of samples. Field-portable kits are also available.[4]
-
Cost-Effectiveness: Immunoassays are generally less expensive per sample compared to chromatographic methods.
-
-
Limitations:
-
Selectivity: Antibodies may cross-react with structurally similar compounds, leading to false positives. Immunoassays are therefore best used as a screening tool, with positive results confirmed by a more selective method like LC-MS/MS.[5]
-
Quantification: While quantitative immunoassays exist, they are generally considered semi-quantitative and may have a narrower dynamic range compared to LC-MS/MS.
-
Development Time: The development of a specific and sensitive antibody for a small molecule like Flufenacet ESA can be a lengthy and resource-intensive process.
-
Conclusion
The determination of a reliable Limit of Quantification for Flufenacet ESA sodium salt is crucial for accurate environmental assessment. The recommended method of Solid-Phase Extraction followed by LC-MS/MS provides the highest level of sensitivity and selectivity, ensuring data of the utmost integrity. While alternative methods such as Direct Aqueous Injection LC-MS/MS and Immunoassays offer advantages in terms of speed and cost, they come with trade-offs in sensitivity and selectivity. The choice of method should be guided by the specific data quality objectives of the study, regulatory requirements, and available resources. For definitive quantification at trace levels, the robustness of the SPE-LC-MS/MS approach remains unparalleled.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- U.S. Environmental Protection Agency. Flufenacet MRID: 48897603.
- Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Environmental Protection Agency. Procedures for Detection and Quantitation.
- Imai, M., et al. (2019). [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 60(1), 1-6.
- Waters Corporation. An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS.
- U.S. Geological Survey. (2016). Determination of pesticides and pesticide degradates in filtered water by direct aqueous-injection liquid chromatography-tandem mass spectrometry.
- Iowa State University Digital Repository. Immunoassays for Pesticide Detection.
- ResearchGate. (2025). Current Trends in Immunoassay-Based Kits for Pesticide Analysis.
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- 1. Determination of pesticides and pesticide degradates in filtered water by direct aqueous-injection liquid chromatography-tandem mass spectrometry [pubs.usgs.gov]
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- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
A Senior Application Scientist's Guide to Cross-Validation of Flufenacet ESA Sodium Salt Analytical Methods in Diverse Matrices
This guide provides a comprehensive framework for the cross-validation of analytical methods for Flufenacet ethanesulfonic acid (ESA) sodium salt, a key metabolite of the herbicide flufenacet. The objective is to present a robust protocol for researchers, scientists, and drug development professionals to ensure method reliability and accuracy across various environmental and biological matrices. This document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, grounded in established regulatory guidelines.
Flufenacet is a widely used herbicide, and its metabolites, such as Flufenacet ESA, are of significant interest in environmental monitoring and food safety due to their potential for mobility and persistence.[1][2] The accurate quantification of these metabolites is crucial for regulatory compliance and risk assessment. However, the complexity of different sample matrices, such as water, soil, and agricultural products, can significantly impact the performance of analytical methods, a phenomenon known as the "matrix effect".[3][4][5][6] Therefore, a thorough cross-validation of the analytical method in each relevant matrix is imperative to ensure data integrity.
The Imperative of Matrix-Specific Method Validation
The core principle of this guide is that a single analytical method, validated in a simple matrix like solvent, cannot be assumed to perform identically in complex matrices. Co-extracted compounds can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[4][5][11] Cross-validation is the process of demonstrating that a method is suitable for its intended purpose in each different matrix. This involves assessing key performance parameters, as outlined in internationally recognized guidelines such as those from the European Union (SANTE/11312/2021) and the US Environmental Protection Agency (EPA).[12][13][14][15][16][17][18]
Experimental Design for Cross-Validation
A successful cross-validation study begins with a well-thought-out experimental design. The choice of matrices should reflect the intended application of the method. For Flufenacet ESA, this would typically include:
-
Water: Groundwater and surface water, representing environmental exposure pathways.[1][10]
-
Soil: Different soil types (e.g., sandy loam, clay) to account for variability in organic matter and mineral content.
The following diagram illustrates the logical flow of the cross-validation process:
Caption: Logical workflow for the cross-validation of an analytical method.
Detailed Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract Flufenacet ESA from the matrix while minimizing interferences. The choice of extraction technique is matrix-dependent.
-
Water Samples:
-
Acidify 50 mL of the water sample.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove polar interferences.[10]
-
Elute the analyte from the SPE cartridge with methanol.
-
Evaporate the eluate to near dryness and reconstitute in the initial mobile phase.
-
-
Soil Samples:
-
Homogenize the soil sample.
-
Extract a 10 g subsample with an appropriate solvent mixture, such as methanol/water.
-
Centrifuge the sample and collect the supernatant.
-
Clean up the extract using dispersive SPE (d-SPE) with PSA (primary secondary amine) to remove organic acids and other interferences.
-
Evaporate the cleaned extract and reconstitute.
-
-
Agricultural Product Samples:
-
Homogenize the sample (e.g., in a high-speed blender).
-
Extract a 10-15 g subsample with acetonitrile.
-
Add extraction salts to induce phase separation.
-
Perform d-SPE cleanup on an aliquot of the acetonitrile layer.
-
Evaporate and reconstitute the final extract.
-
The following diagram illustrates a generalized sample preparation workflow:
Caption: Generalized sample preparation workflow for different matrices.
LC-MS/MS Analysis
The analysis is typically performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode, which is well-suited for acidic analytes like Flufenacet ESA.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte.
-
Validation Parameters and Acceptance Criteria
The following performance characteristics must be evaluated in each matrix. The acceptance criteria are based on the SANTE/11312/2021 guidelines.[15]
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) > 0.99 | Ensures a proportional response of the instrument to the analyte concentration. |
| Accuracy (Recovery) | 70-120% | Demonstrates the closeness of the measured value to the true value. |
| Precision (RSD) | ≤ 20% | Measures the degree of scatter between a series of measurements. |
| Limit of Quantification (LOQ) | Lowest concentration validated with acceptable accuracy and precision. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Matrix Effect | Calculated as (response in matrix / response in solvent - 1) x 100%. Should be assessed and compensated for if significant. | Quantifies the degree of ion suppression or enhancement caused by the matrix. |
Comparative Data Analysis
The results of the cross-validation study should be compiled into a clear, comparative format to highlight the performance of the method across the different matrices.
Table 1: Comparison of Method Performance for Flufenacet ESA Sodium Salt
| Parameter | Water (Groundwater) | Soil (Sandy Loam) | Agricultural Product (Corn) |
| Linearity (r²) | 0.998 | 0.995 | 0.992 |
| Mean Recovery (%) | 95 | 88 | 75 |
| Precision (RSD %) | 5 | 12 | 18 |
| LOQ (µg/kg or µg/L) | 0.1 | 1.0 | 10 |
| Matrix Effect (%) | -10 (Slight Suppression) | -25 (Moderate Suppression) | -50 (Significant Suppression) |
Note: The data in this table are illustrative and represent typical results that might be obtained in a cross-validation study.
Discussion and Interpretation of Results
The comparative data in Table 1 would indicate that while the method is highly effective for water samples, the increasing complexity of the soil and corn matrices leads to greater signal suppression and reduced precision. This is a common finding in pesticide residue analysis.[3][6]
The significant matrix effect observed in the corn sample underscores the necessity of using matrix-matched calibration standards for accurate quantification in this matrix. This involves preparing the calibration standards in a blank extract of the same matrix to compensate for the signal suppression or enhancement.[11]
Conclusion
The cross-validation of analytical methods for Flufenacet ESA sodium salt is a critical exercise to ensure the generation of reliable and defensible data. This guide provides a comprehensive framework for conducting such a study, from experimental design to data interpretation. By systematically evaluating the method's performance in diverse and relevant matrices, researchers can have a high degree of confidence in their analytical results. Adherence to the principles and protocols outlined herein, grounded in authoritative international guidelines, will contribute to the overall quality and integrity of environmental and food safety monitoring programs.
References
-
Imai, M., Takagi, N., et al. (2019). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. Shokuhin Eiseigaku Zasshi, 60(1), 1-6. [Link]
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Science.gov. (2019). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. [Link]
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Scribd. (n.d.). EU Pesticide Residue Method Validation Guidelines. [Link]
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US EPA. (2015). Flufenacet MRID: 48897603. [Link]
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European Commission. (2010). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. [Link]
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Regulations.gov. (n.d.). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. [Link]
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ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. [Link]
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Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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European Commission. (n.d.). Guidelines - Maximum Residue levels. [Link]
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LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
PubMed. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. [Link]
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Taylor & Francis Online. (2020). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. [Link]
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European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. [Link]
-
EURL-Pesticides. (2017). SANTE/11813/2017. [Link]
-
US EPA. (2020). Environmental Chemistry Methods (ECM) Index - F. [Link]
-
PubMed. (2002). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. [Link]
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Regulations.gov. (n.d.). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. [Link]
-
US EPA. (n.d.). Analytical Methods and Procedures for Pesticides. [Link]
-
PubChem - NIH. (n.d.). Flufenacet. [Link]
-
ResearchGate. (n.d.). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. [Link]
-
ResearchGate. (n.d.). Concentrations of flufenacet and its TP F-ESA and F-OA at the outlet of... [Link]
-
ResearchGate. (n.d.). (PDF) Comparison of different methods aiming to account for/overcome matrix effects in LC/ESI/MS on the example of pesticide analyses. [Link]
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Navigating the Analytical Landscape: A Comparative Guide to Methods for Flufenacet ESA Sodium Salt Quantification
In the realm of environmental monitoring and agricultural science, the precise and accurate quantification of herbicide metabolites is paramount. Flufenacet, a widely used herbicide, degrades in the environment to form various metabolites, among which the ethanesulfonic acid (ESA) sodium salt is of significant interest due to its potential for groundwater contamination. This guide provides an in-depth comparison of the primary analytical methodologies for the determination of Flufenacet ESA sodium salt, offering researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, their performance characteristics, and practical insights into method selection and implementation.
This document moves beyond a simple recitation of protocols to delve into the "why" behind the "how," grounding every recommendation in established scientific principles and field-proven expertise. Our objective is to equip you with the knowledge to not only select the appropriate analytical method but also to understand its nuances and troubleshoot potential challenges.
The Analytical Challenge: Physicochemical Properties of Flufenacet ESA Sodium Salt
Flufenacet ESA sodium salt is a polar, water-soluble compound, which dictates the analytical strategies for its extraction and detection. Its high polarity makes it amenable to reversed-phase liquid chromatography, while its chemical structure lends itself to detection by mass spectrometry and, to a lesser extent, UV spectrophotometry.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₁H₁₃FNNaO₄S | Provides the basis for mass spectrometric detection. |
| Molecular Weight | 297.28 g/mol [1][2] | Relevant for mass spectrometry settings. |
| Polarity | High | Suitable for reversed-phase liquid chromatography with aqueous mobile phases. Extraction from non-polar matrices may require specific strategies. |
| UV Absorbance | Contains a chromophore (fluorophenyl group) | Allows for detection by UV spectrophotometry, although sensitivity may be limited compared to mass spectrometry. |
Comparative Analysis of Key Methodologies: LC-MS/MS vs. HPLC-UV
The two predominant techniques for the analysis of Flufenacet ESA sodium salt are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method presents a unique set of advantages and limitations.
At a Glance: Performance Characteristics
| Parameter | LC-MS/MS | HPLC-UV |
| Specificity/Selectivity | Very High | Moderate to Low |
| Sensitivity (LOQ) | Very Low (ng/L to low µg/L) | Higher (µg/L to mg/L) |
| Matrix Effect | High potential for ion suppression/enhancement | Lower potential for interference |
| Method Development | More complex | Simpler |
| Cost (Instrument & Maint.) | High | Low |
| Confirmation Capability | High (MS/MS fragmentation) | Low (retention time and UV spectrum) |
In-Depth Discussion
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred method for the trace-level quantification of pesticide residues, including Flufenacet ESA sodium salt, in complex environmental and biological matrices.[3] Its unparalleled sensitivity and selectivity are its defining features.
-
Expertise & Experience: The power of LC-MS/MS lies in its ability to selectively detect and quantify a target analyte even in the presence of a multitude of co-eluting matrix components. This is achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This "double filter" provides a high degree of certainty in analyte identification and quantification. For Flufenacet ESA sodium salt, this means we can confidently measure it at environmentally relevant concentrations without interference from other compounds in the sample.
-
Trustworthiness: A well-validated LC-MS/MS method is inherently self-validating. The ratio of two or more MRM transitions for a given analyte should remain constant between standards and samples, providing an additional layer of confirmation. Any significant deviation in this ratio can indicate the presence of an interference, alerting the analyst to potential data quality issues.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Cost-Effective Alternative
HPLC-UV is a more accessible and cost-effective technique that can be employed for the analysis of Flufenacet ESA sodium salt, particularly at higher concentrations.[4]
-
Expertise & Experience: The utility of HPLC-UV is contingent on the analyte possessing a chromophore that absorbs UV light at a wavelength where matrix components do not significantly interfere. Flufenacet ESA sodium salt's fluorophenyl group provides the necessary chromophore. However, the selectivity of HPLC-UV is significantly lower than that of LC-MS/MS.[5] Co-eluting compounds with similar UV spectra can lead to overestimation of the analyte concentration. Therefore, rigorous sample cleanup is often necessary to minimize matrix interferences.
-
Trustworthiness: Validation of an HPLC-UV method relies heavily on demonstrating peak purity and specificity through techniques like peak-purity analysis using a photodiode array (PDA) detector and by analyzing a variety of matrix blanks to ensure the absence of interfering peaks at the retention time of the analyte.
Experimental Workflow: A Validated LC-MS/MS Method for Flufenacet ESA in Water
This section provides a detailed, step-by-step methodology for the analysis of Flufenacet ESA sodium salt in water samples using LC-MS/MS, incorporating insights into the rationale behind each step.
Caption: A typical workflow for the analysis of Flufenacet ESA sodium salt in water by LC-MS/MS.
Detailed Protocol
1. Materials and Reagents
-
Flufenacet ESA sodium salt analytical standard
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
2. Standard Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Flufenacet ESA sodium salt standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a mixture of water and methanol to prepare a series of working standards for calibration.
-
Calibration Curve: Prepare a set of calibration standards in blank matrix (e.g., reagent water that has undergone the entire sample preparation process) to compensate for matrix effects.
3. Sample Preparation (Solid Phase Extraction)
-
Rationale: SPE is a crucial step to clean up the sample and concentrate the analyte, thereby improving the sensitivity and robustness of the method. The C18 stationary phase is effective at retaining moderately polar to non-polar compounds from a polar matrix like water.
-
Procedure:
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Acidify the 50 mL water sample to approximately pH 3 with formic acid. This enhances the retention of the slightly acidic Flufenacet ESA on the C18 sorbent.
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove any unretained polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analyte from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
4. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography is ideal for separating polar analytes like Flufenacet ESA. The use of a C18 column with a water/acetonitrile or water/methanol gradient provides good retention and peak shape. Electrospray ionization (ESI) in negative mode is typically used for sulfonated compounds as they readily form negative ions.
-
Typical LC Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 90-95% A, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Typical MS/MS Conditions (Negative ESI):
-
Precursor Ion: [M-Na]⁻ (m/z 296.0)
-
Product Ions: At least two product ions should be monitored for quantification and confirmation. These would be determined by infusing a standard solution of Flufenacet ESA into the mass spectrometer.
-
Method Validation: The Cornerstone of Trustworthy Data
A rigorous method validation is essential to ensure that the analytical method is fit for its intended purpose. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy (Recovery): The closeness of the measured value to the true value. This is assessed by spiking blank matrix with a known concentration of the analyte and calculating the percent recovery. For pesticide residue analysis, recoveries are generally expected to be within 70-120%.[6]
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD). An RSD of ≤20% is generally considered acceptable.[7]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For Flufenacet ESA in water, an LOQ of 0.10 µg/L has been reported for an LC-MS/MS method.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In LC-MS/MS, this is demonstrated by the absence of interfering peaks in blank matrix and the consistent ion ratio.
Addressing the Challenge of Matrix Effects
Matrix effects are a significant consideration in LC-MS/MS analysis, arising from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[8]
Caption: The mechanism of matrix effects in Electrospray Ionization (ESI).
Strategies to Mitigate Matrix Effects:
-
Effective Sample Cleanup: As detailed in the protocol, techniques like SPE are crucial for removing a significant portion of interfering matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same preparation steps as the samples is the most effective way to compensate for matrix effects.
-
Use of an Internal Standard: An isotopically labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
Conclusion: Selecting the Right Tool for the Job
The choice between LC-MS/MS and HPLC-UV for the analysis of Flufenacet ESA sodium salt is primarily driven by the required sensitivity and the complexity of the sample matrix.
-
For trace-level quantification in complex environmental samples such as groundwater, surface water, and soil extracts, LC-MS/MS is the undisputed method of choice . Its superior sensitivity and selectivity ensure reliable and defensible data.
-
For applications where higher concentrations are expected, such as in formulation analysis or in less complex matrices, HPLC-UV can be a viable and cost-effective alternative . However, careful method development and validation are critical to ensure the data is not compromised by interferences.
By understanding the principles, performance characteristics, and practical considerations of each technique, researchers can confidently select and implement the most appropriate analytical method for their specific needs, ensuring the generation of high-quality data for environmental monitoring and risk assessment.
References
-
PubChem. (n.d.). Flufenacet ESA sodium salt. National Center for Biotechnology Information. Retrieved from [Link]
-
Pak. J. Anal. Environ. Chem. (2022). Development and Validation of HPLC-UV Method for Determination of Paraquat in Raw and Commercial Samples. Retrieved from [Link]
-
Taylor & Francis Online. (2022). A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. Retrieved from [Link]
-
MDPI. (2023). Improved Method for the Detection of Highly Polar Pesticides and Their Main Metabolites in Foods of Animal Origin: Method Validation and Application to Monitoring Programme. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of studied pesticides analysis using HPLC-UV. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of sulfonylurea herbicides in tomatoes using the QuEChERS method coupled with HPLC. Retrieved from [Link]
-
AperTO. (2025). Evaluation of different QuEChERS-based procedures for the extraction of polar emerging contaminants from soil. Retrieved from [Link]
-
I.R.I.S. (2024). Validation of a global method for the simultaneous analysis of polar and non-polar pesticides by online extraction and LC-MS. Retrieved from [Link]
-
PMC. (2022). The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review. Retrieved from [Link]
-
Springer. (n.d.). Method Development for Sulfonylurea Herbicides Analysis in Rapeseed Oil Samples by HPLC–DAD: Comparison of Zirconium. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link]
-
DergiPark. (2025). Determination of heavy metals and pesticide residue in soil, plant and water using QuEChERS method and design of experiment. Retrieved from [Link]
-
RSC Publishing. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]
-
ResearchGate. (n.d.). Retrospective analysis of pesticide metabolites in urine using liquid chromatography coupled to high-resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Retrieved from [Link]
-
PMC. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Proficiency Testing for Flufenacet ESA Sodium Salt Analysis
Executive Summary
The accurate quantification of Flufenacet and its metabolites, such as Flufenacet ethanesulfonic acid (ESA) sodium salt, is critical for environmental monitoring and regulatory compliance. For laboratories conducting these analyses, participation in proficiency testing (PT) schemes is not merely a best practice but a fundamental requirement for ensuring data integrity and maintaining accreditation. This guide provides a comprehensive comparison of available PT schemes, delves into the causality behind a validated analytical workflow, and offers insights into interpreting performance evaluations. It is designed for researchers, analytical scientists, and laboratory managers dedicated to achieving the highest standards of quality and reliability in pesticide residue analysis.
Introduction: The Analytical Imperative for Flufenacet ESA
Flufenacet is a widely used herbicide for pre-emergence control of grasses and broad-leaved weeds. Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including Flufenacet ESA.[1] Due to their potential to leach into groundwater and surface water, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various matrices.[2]
Ensuring the accuracy and reliability of analytical data for these metabolites is paramount. This is where Proficiency Testing (PT) becomes indispensable. PT, also known as external quality assessment (EQA), is a system for objectively evaluating a laboratory's performance against a pre-established standard through interlaboratory comparisons.[3][4] It serves as a vital tool for:
-
Verifying the validity of test results.[5]
-
Identifying potential analytical errors or methodological drift.[6]
-
Demonstrating competence to accreditation bodies and clients.[7]
-
Fulfilling a mandatory requirement of the ISO/IEC 17025 standard for laboratory accreditation.[4][8]
This guide will navigate the landscape of PT schemes relevant to Flufenacet ESA analysis, providing the technical detail necessary to make informed decisions and enhance laboratory quality systems.
The Framework of Proficiency Testing: Ensuring Competence through ISO/IEC 17043
The credibility of any PT scheme hinges on the competence of its provider. The international standard ISO/IEC 17043: Conformity assessment — General requirements for proficiency testing specifies the criteria for PT providers to demonstrate they operate a competent and consistent service.[9][10] Accreditation to this standard ensures that the provider has a robust quality management system and the technical expertise to design, produce, and evaluate PT schemes fairly and reliably.[6] When selecting a PT scheme, confirming the provider's accreditation to ISO/IEC 17043 is a critical first step.[11][12]
The PT process follows a systematic workflow designed to provide an independent appraisal of laboratory performance.
Caption: General workflow of a proficiency testing scheme.
Comparative Analysis of Relevant Proficiency Testing Schemes
While PT schemes specifically for "Flufenacet ESA sodium salt" may be infrequent, several reputable providers offer schemes for "pesticides in water," "herbicide metabolites," or broader "multi-residue" analyses that include this or structurally similar compounds. Laboratories should contact providers to confirm the inclusion of Flufenacet ESA in upcoming rounds.
| PT Scheme Provider | Scheme Name(s) | Relevant Matrices | Potential Analytes Included | Frequency/Schedule | Accreditation |
| LGC AXIO Proficiency Testing | AQUACHECK | Groundwater, Surface Water, Drinking Water, Waste Water | Flufenacet is listed as a potential analyte in the AQUACHECK scheme.[8] Schemes cover a broad range of pesticides.[13][14] | Multiple rounds per year. Check website for schedule. | ISO/IEC 17043[8] |
| Fapas® (from Fera) | Water and Environmental Chemistry | Drinking Water, Surface Water, Waste Water | Comprehensive lists of pesticides and veterinary medicine residues.[7][15] Specific inclusion should be verified. | Multiple rounds per year. Full programme available online.[12][16] | ISO/IEC 17043[11][12] |
| BIPEA | Waters (59) - Multiresidues search | Drinking water, surface water, groundwater | Diverse set of pesticides and agrochemicals, including chlorinated organics.[17] | 3 rounds per year.[17] | ISO/IEC 17043[4] |
| Environment Agency Austria | Pesticides in Drinking Water | Drinking Water | Covers relevant and non-relevant pesticide metabolites, including Flufenacet-ESA.[5] | Typically offered every two years.[18] | ISO/IEC 17043[5] |
| Qualitycheck (TestQual) | Pesticides in waters | Natural waters (groundwater, surface water) | Organochlorine pesticides, triazines, and other classes.[19] Custom schemes may be available.[20] | Check website for current schedule. | ISO/IEC 17043[19] |
A Validated Analytical Methodology: LC-MS/MS for Flufenacet ESA
Successful participation in a PT scheme relies on a robust, validated in-house analytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying polar pesticide metabolites like Flufenacet ESA in water matrices due to its high selectivity and sensitivity.[21][22]
Below is a detailed protocol grounded in established methodologies, such as those reviewed by the U.S. EPA.[21]
4.1. Experimental Protocol: Determination of Flufenacet ESA in Groundwater
Objective: To accurately quantify Flufenacet ESA at sub-µg/L levels.
1. Reagents and Materials:
-
Reference Standard: Flufenacet ESA sodium salt (available from providers like LGC).[23]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (≥98%).
-
Reagent Water: Deionized water, >18 MΩ·cm.
-
Solid Phase Extraction (SPE): 6-mL Octadecyl (C18) SPE cartridges.
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Causality: The SPE step is crucial for isolating the analyte from the complex sample matrix and concentrating it to achieve the required low limits of detection. The C18 stationary phase retains the moderately non-polar Flufenacet ESA from the polar water sample.
-
Sample Acidification: Acidify 50 mL of the water sample with formic acid. This ensures the sulfonic acid group is protonated, improving retention on the C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge sequentially with 6 mL of methanol followed by 6 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Draw the 50 mL acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[21]
-
Analyte Elution: Elute the retained analytes with 6 mL of methanol into a collection tube.[21]
-
Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 25-30°C.
-
Reconstitution: Bring the final volume to 2.0 mL with 0.1% formic acid in water. Filter the extract through a 0.45 µm syringe filter into an autosampler vial.[21]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Flufenacet ESA Sodium Salt
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Flufenacet ESA sodium salt, a metabolite of the herbicide Flufenacet, within a research laboratory setting. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment from a persistent chemical agent.
Flufenacet and its metabolites are recognized for their potential environmental persistence. The parent compound, Flufenacet, is known to break down into trifluoroacetic acid (TFA), a "forever chemical" that can accumulate in groundwater.[1][2][3] Therefore, managing waste streams containing Flufenacet ESA sodium salt requires a meticulous and informed approach, grounded in the principles of chemical safety and environmental stewardship. This guide is structured to provide clarity on the causality behind each procedural step, creating a self-validating system for laboratory waste management.
PART 1: Immediate Safety & Waste Characterization
Before handling Flufenacet ESA sodium salt for any purpose, including disposal, it is imperative to be familiar with its hazard profile. According to safety data sheets, this compound is classified as a skin, eye, and respiratory irritant.[4][5] Therefore, all handling and disposal preparations must be conducted within a certified chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated. | Prevents skin contact and absorption. Check glove manufacturer's data for chemical compatibility. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a fume hood. If weighing powder outside a hood, use an N95-rated respirator. | Prevents inhalation of fine particles which can cause respiratory tract irritation.[4][5] |
Waste Characterization:
Under the Resource Conservation and Recovery Act (RCRA), the primary U.S. law governing hazardous waste, it is the generator's responsibility to determine if a waste is hazardous.[6] Flufenacet ESA sodium salt, as a laboratory chemical being discarded, must be managed as hazardous waste. Do not dispose of this chemical, or any materials contaminated with it, down the sanitary sewer or in the regular trash.[1][6]
PART 2: Step-by-Step Disposal Procedures
The fundamental principle for disposing of Flufenacet ESA sodium salt from a laboratory is to collect, segregate, and securely store the waste for pickup by a licensed hazardous waste disposal service.[7][8][9] In-laboratory chemical treatment or neutralization is not recommended, as safe, validated protocols for this specific compound are not established for bench-scale application.
Step 1: Identify and Segregate Waste Streams
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure efficient and compliant disposal.[8][10] Identify all potential waste streams in your workflow that may be contaminated with Flufenacet ESA sodium salt.
-
Unused or Expired Solid Chemical: The original container of Flufenacet ESA sodium salt.
-
Aqueous Waste: Solutions containing the dissolved salt (e.g., from experimental assays, stock solutions).
-
Organic Solvent Waste: Solutions where the salt was dissolved in a solvent other than water.
-
Contaminated Solid Waste (Lab Debris): Items such as used gloves, weigh boats, pipette tips, and paper towels that have come into contact with the chemical.[9]
These waste streams must be collected in separate, dedicated waste containers. Never mix incompatible waste types, such as acids and bases, or organic solvents with aqueous solutions. [10]
Step 2: Prepare Hazardous Waste Containers
The integrity and proper labeling of waste containers are mandated by the EPA and OSHA.[7][11]
-
Select Compatible Containers:
-
For liquid waste (aqueous or solvent), use a sturdy, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) carboys are a common choice. Ensure the container material is compatible with the solvent being used.[12]
-
For solid waste, use the original manufacturer's container or a clearly labeled, sealable container. For lab debris, use a designated, puncture-resistant container or a double-bagged, clear plastic bag for visual inspection by environmental health and safety (EHS) personnel.[9]
-
-
Label the Container:
-
As soon as you designate a container for waste, affix a hazardous waste label provided by your institution's EHS department.
-
The label must include the words "Hazardous Waste" .[7]
-
List the full chemical name: "Flufenacet ESA sodium salt" . Do not use abbreviations.
-
Indicate the approximate concentration and the solvent (e.g., "in water," "in methanol").
-
Keep a running log of the waste constituents and their estimated percentages on the label.
-
Step 3: Accumulate Waste Safely
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) , which is the area where the waste is generated and under the control of the lab personnel.[4][7]
-
Storage Location: The SAA must be at or near the point of generation and within the line of sight of the user.
-
Container Management:
-
Keep containers closed at all times except when actively adding waste.[6] This prevents the release of vapors and reduces the risk of spills.
-
Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the largest primary container.[9]
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent splashing when moved.[12][13]
-
-
Quantity and Time Limits: Be aware of your institution's and the EPA's limits for waste accumulation. Once a container is full or the regulatory time limit is reached (e.g., 90 or 180 days, depending on your facility's generator status), a pickup must be requested.[7][12]
Caption: Workflow for the compliant disposal of Flufenacet ESA sodium salt waste.
PART 3: Decontamination & Spill Management
Equipment Decontamination
Any laboratory equipment that has been in contact with Flufenacet ESA sodium salt must be thoroughly decontaminated before it is removed from the lab for surplus, repair, or disposal.[14][15]
-
Initial Cleaning: Safely remove any gross contamination. For equipment that held solutions, drain the chemical into the appropriate hazardous waste container.
-
Rinsing: Rinse the equipment surfaces with a suitable solvent. A common practice is a triple rinse.
-
First Rinse: Use a small amount of the solvent in which the Flufenacet ESA sodium salt was dissolved. This rinsate is considered hazardous and must be collected and added to the corresponding liquid hazardous waste container. [14]
-
Subsequent Rinses: Follow with two additional rinses using a clean solvent or a detergent solution (e.g., Luminox®) and water. Depending on your institution's policy, these subsequent rinses may also need to be collected as hazardous waste. When in doubt, collect all rinsate as hazardous waste.
-
-
Final Cleaning: After the solvent rinses, wash the equipment with soap and water.
-
Documentation: Affix a completed "Decontamination Form" to the equipment, certifying that it has been cleaned and is safe to handle.[15]
Spill Cleanup
In the event of a spill, evacuate personnel from the immediate area and follow your institution's chemical spill response procedures.
-
Alert Personnel: Notify others in the lab and your supervisor.
-
Don PPE: Wear the appropriate PPE as listed in Table 1.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., spill pads or vermiculite).
-
Cleanup: Carefully collect the spilled material and absorbent into a designated bag or container.
-
Dispose as Hazardous Waste: All materials used to clean the spill must be disposed of as hazardous solid waste contaminated with Flufenacet ESA sodium salt.[6][13] Label the waste container accordingly.
-
Decontaminate Surfaces: Clean the spill area with a detergent and water solution.
By following these systematic procedures, researchers can ensure the safe handling and compliant disposal of Flufenacet ESA sodium salt, upholding their commitment to laboratory safety and environmental responsibility.
References
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory. Retrieved January 14, 2026, from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA). Retrieved January 14, 2026, from [Link]
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Flufenacet ESA sodium salt | C11H13FNNaO4S | CID 23676741. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Flufenacet Under Fire: EU to Decide on the Fate of a High-Risk Herbicide. (2024, November 28). CASC4DE. Retrieved January 14, 2026, from [Link]
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 14, 2026, from [Link]
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Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health & Safety. Retrieved January 14, 2026, from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 14, 2026, from [Link]
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Flufenacet Pesticide Banned: Health Win for Canada. (2024, December 4). Ecojustice. Retrieved January 14, 2026, from [Link]
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Widely used PFAS-pesticide about to lose EU approval. (2024, December). HEJ-Support. Retrieved January 14, 2026, from [Link]
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Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University. Retrieved January 14, 2026, from [Link]
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Re-evaluation Decision RVD2024-10, Flufenacet and its associated end-use products. (2024, November 29). Health Canada. Retrieved January 14, 2026, from [Link]
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Flufenacet (Ref: FOE 5043). (n.d.). University of Hertfordshire Agricultural & Environmental Research Unit (AERU). Retrieved January 14, 2026, from [Link]
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Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University Office of Environmental Health and Safety. Retrieved January 14, 2026, from [Link]
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Standard Operating Procedure for Field Equipment Cleaning. (2019, October 3). US Environmental Protection Agency (EPA). Retrieved January 14, 2026, from [Link]
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Flufenacet. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 14, 2026, from [Link]
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Unwanted Laboratory Materials & Other Environmental Waste Disposal. (n.d.). Brigham Young University Risk Management and Safety. Retrieved January 14, 2026, from [Link]
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Laboratory chemical waste. (n.d.). Water Corporation. Retrieved January 14, 2026, from [Link]
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Affordable Nationwide Lab Pack Disposal Services. (n.d.). Hazardous Waste Experts. Retrieved January 14, 2026, from [Link]
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Unwanted Laboratory Materials & Other Environmental Waste Disposal. (n.d.). Risk Management and Safety, Brigham Young University. Retrieved January 14, 2026, from [Link]
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Flufenacet (Ref: FOE 5043). (n.d.). AERU, University of Hertfordshire. Retrieved January 14, 2026, from [Link]
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Widely used PFAS-pesticide about to lose EU approval. (2024, December). HEJ-Support. Retrieved January 14, 2026, from [Link]
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Navigating the Safe Handling of Flufenacet ESA Sodium Salt: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is imperative to foster a culture of safety and precision in the laboratory. This guide provides essential, immediate safety and logistical information for handling Flufenacet ESA sodium salt, a key analytical standard in environmental and agricultural research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, thereby ensuring a self-validating system of laboratory safety.
Flufenacet ESA sodium salt (CAS 947601-87-8) is the ethanesulfonic acid metabolite of the herbicide flufenacet.[1][2] Understanding its specific hazard profile is the first step toward safe handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3][4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, all handling procedures must be designed to mitigate these risks effectively.
I. Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is fundamental to developing robust safety protocols. The primary risks associated with Flufenacet ESA sodium salt are dermal, ocular, and respiratory irritation.[4]
| Hazard ID | GHS Classification | Potential Effects | Mitigation Strategy |
| H315 | Skin Irritation (Category 2) | Redness, itching, inflammation | Use of appropriate chemical-resistant gloves and a lab coat. |
| H319 | Serious Eye Irritation (Category 2) | Redness, pain, tearing, blurred vision | Use of safety glasses with side shields or chemical splash goggles. |
| H335 | Respiratory Tract Irritation (STOT SE 3) | Coughing, sneezing, shortness of breath | Handle in a well-ventilated area, preferably within a fume hood. |
This table summarizes the key hazards and the primary strategies for their mitigation.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling any chemical, including Flufenacet ESA sodium salt. The goal is to create a barrier between the researcher and the hazardous substance.[5] More than 97% of pesticide exposure occurs through the skin, making dermal protection a critical focus.[6]
Core PPE Requirements:
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.[7] Always inspect gloves for tears or punctures before use. It is advisable to wear a lighter pair of disposable gloves underneath the primary pair for added protection.[7]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] However, for procedures with a higher risk of splashing, chemical splash goggles and a face shield are recommended.[6][7]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, consider a chemical-resistant apron or suit.[5]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.[5] When handling larger quantities or in situations with a risk of spills, chemical-resistant boots or shoe covers should be worn.[5][8]
-
Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if dust or aerosols can be generated, a NIOSH-approved respirator is necessary.[4] Always work in a fume hood when possible to minimize inhalation exposure.[9]
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of the research.
Preparation:
-
Designated Area: All handling of Flufenacet ESA sodium salt should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[9]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Consult SDS: Always review the Safety Data Sheet (SDS) for the most current and detailed safety information before handling the chemical.[4]
Handling:
-
Avoid Dust and Aerosols: Handle the solid material carefully to avoid the formation of dust.[4] If working with a solution, prevent the generation of aerosols.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10] Do not eat, drink, or smoke in the work area.[11]
IV. Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill management and disposal plan is crucial for a swift and safe response.
In Case of a Spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up internally. For large or uncontrolled spills, contact your institution's environmental health and safety department.
-
Contain the Spill: For small spills, contain the material using an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for disposal.[9] Avoid creating dust. For liquid spills, wet-brushing can be used.[9]
-
Decontaminate: Clean the spill area with a suitable decontamination solution and dispose of all cleaning materials as hazardous waste.
Chemical Spill Response Workflow
Caption: A step-by-step workflow for responding to a chemical spill in the laboratory.
Disposal:
-
Waste Characterization: All waste containing Flufenacet ESA sodium salt, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Containerization: Store waste in clearly labeled, sealed containers that are compatible with the chemical.
-
Licensed Disposal: Arrange for the disposal of chemical waste through a licensed and approved waste disposal company.[4] Do not dispose of this chemical down the drain or in the regular trash.[4][9]
By adhering to these detailed protocols, researchers can confidently and safely handle Flufenacet ESA sodium salt, ensuring both personal safety and the integrity of their scientific work. This guide serves as a foundational document to be integrated into your laboratory's specific safety procedures.
References
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PubChem. Flufenacet ESA sodium salt. National Center for Biotechnology Information. [Link]
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Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.[Link]
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Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.[Link]
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Montana State University Extension. Personal Protective Equipment for Pesticide Applicators.[Link]
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University of Missouri Extension. Personal Protective Equipment for Working With Pesticides.[Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: flufenacet (ISO).[Link]
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U.S. Environmental Protection Agency. Flufenacet MRID: 48897603.[Link]
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Food Risk Management. Flufenacet ESA sodium salt.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
